molecular formula C5H13ClN2OS B555339 L-Methioninamide hydrochloride CAS No. 16120-92-6

L-Methioninamide hydrochloride

Katalognummer: B555339
CAS-Nummer: 16120-92-6
Molekulargewicht: 184.69 g/mol
InChI-Schlüssel: PWCBMJHINDTXGV-WCCKRBBISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Methioninamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2OS and its molecular weight is 184.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCBMJHINDTXGV-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594863
Record name L-Methioninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16120-92-6
Record name L-Methioninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

L-Methioninamide Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16120-92-6

This technical guide provides an in-depth overview of L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and relevant biochemical pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it a convenient compound for various laboratory applications.[1] Key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 16120-92-6[1]
Molecular Formula C₅H₁₃ClN₂OS[1]
Molecular Weight 184.69 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 222 - 226 °C
Solubility Soluble in water[1]
Purity ≥98% (HPLC)
Optical Rotation [α]²⁰/D = +17° ± 2° (c=1 in H₂O)

Applications in Research and Development

This compound serves as a versatile building block in various scientific disciplines:

  • Pharmaceutical Development: It is utilized as a precursor and building block in the synthesis of more complex pharmaceutical compounds. Its structure is of interest in the development of peptidomimetics and other therapeutic agents.

  • Biochemical Research: As a derivative of L-methionine, it is employed in studies related to amino acid metabolism, protein synthesis, and enzyme-substrate interactions.[1] It can act as an inhibitor of methionyl-tRNA synthetase.[1]

  • Peptide Synthesis: this compound can be used as the C-terminal residue in the synthesis of peptide amides, which often exhibit enhanced stability and biological activity compared to their carboxylic acid counterparts.

Methionine Metabolism: A Central Pathway

L-Methionine plays a crucial role in cellular metabolism, primarily through the methionine cycle and the transsulfuration pathway. Understanding these pathways is essential for researchers working with methionine derivatives. The following diagram illustrates the key steps in methionine metabolism.

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) SAM->Methyl_Acceptor Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Adenosine Adenosine SAH->Adenosine Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase MTHF 5-Methyl-THF Homocysteine->MTHF Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product ATP ATP ATP->SAM H2O_in H₂O H2O_in->Adenosine Serine Serine Serine->Cystathionine THF Tetrahydrofolate MTHF->THF

Methionine Metabolic Pathways

Experimental Protocol: Synthesis of this compound

The following protocol describes a general method for the direct amidation of L-methionine to form L-Methioninamide, followed by conversion to its hydrochloride salt. This procedure is adapted from established methods for the protecting-group-free synthesis of amino acid amides.

Materials:

  • L-Methionine

  • Thionyl chloride (SOCl₂) or a suitable carbodiimide (B86325) (e.g., DCC, EDC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Ammonia (B1221849) solution (e.g., 7N in Methanol) or ammonia gas

  • Anhydrous diethyl ether

  • Hydrochloric acid (e.g., 1M in diethyl ether)

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend L-methionine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). The formation of the acyl chloride intermediate is observed.

  • Amidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a solution of ammonia in methanol (B129727) (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove any solid byproducts (e.g., ammonium (B1175870) chloride).

    • Concentrate the filtrate under reduced pressure to obtain the crude L-Methioninamide.

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified L-Methioninamide in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • Add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

    • The this compound will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Logical Workflow for Synthesis:

Synthesis_Workflow Start L-Methionine Activation Activation of Carboxylic Acid (e.g., with SOCl₂ in DCM) Start->Activation Intermediate L-Methionyl Chloride (Intermediate) Activation->Intermediate Amidation Amidation (with NH₃ solution) Intermediate->Amidation Crude_Product Crude L-Methioninamide Amidation->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Amide Pure L-Methioninamide Purification->Pure_Amide Salt_Formation Hydrochloride Salt Formation (with HCl in Ether) Pure_Amide->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Synthesis Workflow

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation and optimization of protocols may be necessary.

References

L-Methioninamide Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine. It details the compound's physicochemical properties, synthesis, biological significance, and applications, with a focus on its relevance in research and pharmaceutical development.

Introduction

This compound is the hydrochloride salt of the amide form of L-methionine, an essential sulfur-containing amino acid. The modification of the carboxyl group to an amide enhances the compound's solubility and stability, making it a valuable tool in various scientific applications.[1] Recognized for its role in protein synthesis and as a precursor to crucial biomolecules like cysteine and taurine, L-methionine and its derivatives are integral to numerous metabolic processes.[1][2] This compound serves as a building block in pharmaceutical synthesis, a component in nutritional supplements, and a factor in cell culture media.[1] Its antioxidant properties and potential as an inhibitor of methionyl-tRNA synthetase further underscore its importance in biochemical and therapeutic research.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its application in experimental design, formulation, and chemical synthesis.

PropertyValueReference(s)
Molecular Weight 184.69 g/mol [1]
Molecular Formula C₅H₁₂N₂OS·HCl[1][3]
CAS Number 16120-92-6[2][3]
Appearance White to off-white crystalline powder or solid[1][2][3]
Melting Point 222 - 226 °C[1][3][4]
Solubility Soluble in water[2][3]
Purity ≥98% (HPLC)[1]
Optical Rotation [α]D²⁰ = +17 ± 2° (c=1 in H₂O)[1][3]
IUPAC Name (2S)-2-amino-4-(methylthio)butanamide hydrochloride[4]
Synonyms L-Met-NH₂·HCl, (S)-2-Amino-4-(methylthio)butanamide Hydrochloride[3]

Synthesis and Manufacturing

While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis of this compound can be conceptualized based on standard peptide chemistry. The process involves the amidation of the carboxylic acid group of a protected L-methionine precursor, followed by deprotection and salt formation.

A representative synthetic workflow is as follows:

  • Protection: The amino group of L-methionine is protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.

  • Activation: The carboxylic acid group of the protected L-methionine is activated using a coupling agent (e.g., DCC, HBTU) to facilitate amide bond formation.

  • Amidation: The activated ester is reacted with ammonia (B1221849) (or an ammonia equivalent) to form the protected L-methioninamide.

  • Deprotection: The amino protecting group is removed under appropriate conditions (e.g., acidolysis for Boc).

  • Salt Formation: The resulting L-methioninamide free base is treated with hydrochloric acid to yield the stable hydrochloride salt, which is then isolated and purified.

Biological Role and Metabolic Context

This compound is primarily valued for its relationship to L-methionine. As a derivative, it is expected to participate in or influence the metabolic pathways of its parent amino acid. The central role of L-methionine is its conversion to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[5]

The two primary metabolic fates of L-methionine are the Methionine Cycle and the Transsulfuration Pathway.

  • Methionine Cycle: L-methionine is converted to SAM. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be re-methylated to regenerate methionine, thus completing the cycle.[5][6]

  • Transsulfuration Pathway: When methionine is in excess, homocysteine is diverted from the methionine cycle into the transsulfuration pathway. Here, it is irreversibly converted to cystathionine (B15957) and then to cysteine, a key component of the major intracellular antioxidant, glutathione.[7]

This compound can serve as a precursor that is metabolized to L-methionine, thereby entering these critical pathways.

L_Methionine_Metabolic_Pathway LMA_HCl L-Methioninamide HCl L_Met L-Methionine LMA_HCl->L_Met SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT Proteins Protein Synthesis L_Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation HCY Homocysteine SAH->HCY SAHH HCY->L_Met MS, BHMT (Methionine Cycle) Cystathionine Cystathionine HCY->Cystathionine CBS (Transsulfuration) Cysteine L-Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione (Antioxidant) Cysteine->Glutathione

Caption: Metabolic pathway of L-methionine and its derivatives.

Applications in Research and Development

The unique properties of this compound make it suitable for a range of applications:

  • Pharmaceutical Development: It serves as a key building block for synthesizing novel pharmaceutical compounds, particularly those targeting metabolic disorders.[1]

  • Nutritional Science: It is used in dietary and nutritional supplement formulations to support amino acid balance and muscle recovery.[1]

  • Biotechnology: In cell culture, it can act as a growth-promoting factor, enhancing cell proliferation and viability for applications in tissue engineering and regenerative medicine.[1]

  • Cosmetic Formulations: Its antioxidant properties are leveraged in skincare products to protect against oxidative stress.[1]

  • Veterinary Science: It is used as an additive in animal feed to improve the nutritional profile and support the growth and health of livestock.[1]

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative method for determining the purity of this compound using reversed-phase HPLC with pre-column derivatization for UV detection.

Principle: Amino acid amides lack a strong native chromophore. Therefore, pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) is used to form a highly fluorescent isoindole product that can be detected with high sensitivity.[8] Purity is calculated based on the area percentage of the principal peak.

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Derivatization Reagent: OPA solution with 3-mercaptopropionic acid.

  • Sample Diluent: HPLC-grade water.

  • This compound reference standard and test sample.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.

  • Derivatization: In an autosampler vial, mix 10 µL of the sample solution with 40 µL of the OPA derivatization reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 340 nm (Excitation) / 450 nm (Emission) for fluorescence, or 340 nm for UV.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      25 70
      26 90
      30 90
      31 10

      | 35 | 10 |

  • Analysis: Inject the derivatized sample onto the HPLC system. Record the chromatogram and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Melting Point Determination

This protocol follows the standard capillary method for determining the melting range of a solid crystalline substance.[9][10]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.[11]

Instrumentation and Reagents:

  • Melting point apparatus with a heating block or oil bath, calibrated thermometer or digital sensor, and a viewing lens.

  • Glass capillary tubes (closed at one end).

  • This compound sample, finely powdered.

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount.

  • Packing: Invert the tube and tap the closed end firmly on a hard surface to pack the sample into a dense column approximately 2-3 mm high at the bottom of the tube.[9][12]

  • Initial Determination (Optional but Recommended): Perform a rapid heating run (e.g., 10 °C/min) to find the approximate melting point.[11]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.

    • Place the packed capillary tube into the sample holder of the apparatus.

    • Set the heating rate to 1-2 °C per minute.[10][12]

    • Observe the sample closely through the viewing lens.

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid appears in the sample.

    • Record the temperature (T2) at which the last solid crystal melts completely into a clear liquid.

    • The melting range is reported as T1 - T2. For this compound, this is expected to be within 222 - 226 °C.[1][3][4]

References

L-Methioninamide Hydrochloride: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine, is a compound of significant interest in pharmaceutical and biotechnological research. Its structural similarity to methionine, a key component in protein synthesis and various metabolic pathways, positions it as a valuable tool for studying cellular processes and as a potential candidate in drug development.[1] This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its potential mechanism of action.

Core Physical Properties

The fundamental physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. These properties are summarized in the table below.

PropertyValueReference
Appearance White to off-white powder/solid[2][3]
Molecular Formula C₅H₁₂N₂OS·HCl[2][3]
Molecular Weight 184.68 g/mol [3]
Melting Point 222 - 226 °C[2][3]
Solubility Clear solution (0.3g in 2ml water)[3]
CAS Number 16120-92-6[3]

Experimental Protocols

Accurate determination of physical properties is essential for the characterization of any pharmaceutical compound. The following sections detail standardized methodologies for measuring the key physical parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[4][5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[6]

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[5][6]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Initial Determination: A preliminary rapid heating is performed to determine an approximate melting range.

  • Accurate Determination: A fresh sample is heated at a slower rate, typically 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. This range constitutes the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8]

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., deionized water, buffers of various pH) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A filtered aliquot of the supernatant is carefully withdrawn and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: The remaining solid material should be analyzed (e.g., by PXRD or DSC) to confirm that no phase change or degradation has occurred during the experiment.[7]

Potential Mechanism of Action: Inhibition of Methionyl-tRNA Synthetase

This compound is reported to be a potent inhibitor of methionyl-tRNA synthetase.[1] This enzyme plays a critical role in the initiation of protein synthesis by catalyzing the attachment of methionine to its corresponding transfer RNA (tRNA). Inhibition of this step would halt protein synthesis, a mechanism with potential therapeutic applications.

Inhibition_of_Protein_Synthesis cluster_translation Protein Synthesis Initiation cluster_inhibition Inhibition Methionine L-Methionine Met_tRNA_Synthetase Methionyl-tRNA Synthetase Methionine->Met_tRNA_Synthetase ATP ATP ATP->Met_tRNA_Synthetase tRNA_Met tRNA(Met) tRNA_Met->Met_tRNA_Synthetase Met_tRNA_Met Met-tRNA(Met) Ribosome Ribosome Met_tRNA_Met->Ribosome Initiation Met_tRNA_Synthetase->Met_tRNA_Met Catalysis LMA_HCl L-Methioninamide Hydrochloride LMA_HCl->Met_tRNA_Synthetase Inhibition

Caption: Inhibition of Methionyl-tRNA Synthetase by this compound.

This diagram illustrates the normal process of L-methionine activation and its attachment to its cognate tRNA, a crucial step for the initiation of protein synthesis. This compound is shown to inhibit the enzyme Methionyl-tRNA Synthetase, thereby blocking this pathway.

References

L-Methioninamide Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine, is a compound of significant interest in various scientific disciplines, including pharmaceutical development, nutritional science, and biotechnology. Its enhanced stability and solubility compared to its parent amino acid make it a valuable building block in chemical synthesis and a potential therapeutic agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound. Detailed experimental protocols for its synthesis and characterization are provided, along with a visualization of its metabolic context.

Chemical Structure and Properties

This compound is the hydrochloride salt of L-methioninamide. The chemical structure features a chiral center at the alpha-carbon, retaining the L-configuration of the natural amino acid. The presence of the amide group in place of the carboxylic acid, along with the hydrochloride salt form, significantly influences its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₃ClN₂OS[1]
Molecular Weight 184.68 g/mol [1]
CAS Number 16120-92-6[2]
Appearance White to off-white crystalline powder/solid[3]
Melting Point 222 - 226 °C[2]
Solubility Soluble in water[1]
Optical Rotation [α]D²⁰ = +17 ± 2° (c=1 in H₂O)[1]
Purity ≥99% (HPLC)[1]
Storage Temperature 0 - 8 °C[2]

Synthesis and Characterization

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the amidation of L-methionine. This can be achieved through a two-step process: esterification of the carboxylic acid followed by ammonolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-Methionine

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (B129727) (MeOH)

  • Anhydrous ammonia (B1221849) (NH₃) gas

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol)

Procedure:

  • Esterification of L-Methionine:

    • Suspend L-methionine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude L-methionine methyl ester hydrochloride.

  • Ammonolysis of L-Methionine Methyl Ester:

    • Dissolve the crude L-methionine methyl ester hydrochloride in a minimal amount of anhydrous methanol.

    • In a pressure vessel (autoclave), saturate the methanolic solution with anhydrous ammonia gas at a low temperature (e.g., 0 °C).

    • Seal the vessel and allow the reaction to proceed at room temperature for 24-48 hours with stirring.

    • Monitor the conversion of the ester to the amide by TLC.

    • After the reaction is complete, carefully vent the excess ammonia.

    • Remove the solvent under reduced pressure to yield the crude L-methioninamide.

  • Formation and Purification of the Hydrochloride Salt:

    • Dissolve the crude L-methioninamide in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of hydrochloric acid in the same solvent to precipitate the this compound salt.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the purified this compound.[4]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following experimental protocols outline the key analytical techniques.

Experimental Protocol: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The expected proton signals include a singlet for the S-methyl group, multiplets for the ethyl chain protons, a multiplet for the alpha-proton, and signals for the amide and amine protons (which may be broad and exchangeable).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same deuterated solvent. The spectrum should show distinct signals for the S-methyl carbon, the two methylene (B1212753) carbons of the ethyl chain, the alpha-carbon, and the carbonyl carbon of the amide.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Key characteristic absorption bands to identify include: N-H stretching vibrations of the primary amine and amide groups (around 3400-3200 cm⁻¹), C-H stretching of the alkyl groups (around 3000-2800 cm⁻¹), the amide I band (C=O stretch, around 1680-1630 cm⁻¹), and the amide II band (N-H bend, around 1650-1580 cm⁻¹).

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion.

    • The expected [M+H]⁺ ion for L-methioninamide (the free base) would have a theoretical m/z corresponding to the formula C₅H₁₃N₂OS⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the compound using a reversed-phase HPLC method with a suitable C18 column.

    • A typical mobile phase could be a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

    • Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm). The purity is determined by the peak area percentage of the main component.

Biological Significance and Signaling Pathways

This compound is recognized for its role in protein synthesis and various metabolic processes.[3] It is considered a precursor to the essential amino acid L-methionine. It is hypothesized that upon administration, the amide bond of L-Methioninamide is hydrolyzed by cellular amidases to yield L-methionine and ammonia. This L-methionine can then enter the well-established methionine metabolic pathways.

The central role of L-methionine is in the Methionine Cycle , where it is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions, including DNA, RNA, and protein methylation. The cycle is crucial for cellular regulation and epigenetic control.

Another critical pathway is the Transsulfuration Pathway , which converts homocysteine, a product of the methionine cycle, into cysteine. Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant.

Methionine_Metabolism Figure 1: Proposed Metabolic Fate of this compound cluster_0 Cellular Environment L-Methioninamide_HCl L-Methioninamide Hydrochloride L-Methionine L-Methionine L-Methioninamide_HCl->L-Methionine Hydrolysis SAM S-Adenosylmethionine (SAM) L-Methionine->SAM Methionine Adenosyltransferase Protein_Synthesis Protein Synthesis L-Methionine->Protein_Synthesis SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylation_Reactions Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation_Reactions Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->L-Methionine Methionine Synthase (Methionine Cycle) Cysteine Cysteine Homocysteine->Cysteine Cystathionine β-synthase (Transsulfuration Pathway) Glutathione_Synthesis Glutathione Synthesis Cysteine->Glutathione_Synthesis Amidase Amidase (Hydrolysis)

Caption: Proposed metabolic pathway of this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Pharmaceutical Development: It serves as a building block in the synthesis of peptidomimetics and other pharmaceutical compounds. Its improved solubility can be advantageous in drug formulation.[3]

  • Nutritional Supplements: As a stable and soluble form of a methionine precursor, it has potential applications in nutritional supplements aimed at supporting protein synthesis and metabolic health.[3]

  • Biotechnology: In cell culture media, it can serve as a source of L-methionine, potentially offering benefits in terms of stability and bioavailability for cellular growth and protein production.

Conclusion

This compound is a chemically and biologically significant derivative of L-methionine. Its well-defined structure and properties, coupled with established (though adaptable) synthetic routes, make it an accessible compound for researchers. Its role as a precursor to L-methionine places it at the heart of fundamental cellular processes, including protein synthesis, methylation, and antioxidant defense. Further research into its specific metabolic fate and potential therapeutic applications is warranted and holds promise for advancements in medicine and biotechnology.

References

L-Methioninamide Hydrochloride: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methioninamide hydrochloride, the amide derivative of the essential amino acid L-methionine, serves as a key building block and precursor in a variety of research and development applications. Its enhanced solubility and stability compared to L-methionine make it a valuable compound in pharmaceutical synthesis, nutritional supplementation, and biotechnological processes. This technical guide provides an in-depth overview of the known applications of this compound in research, focusing on its role as a source of L-methionine and its implications in cellular metabolism and drug development. While direct research on the biological activity of this compound is limited, its utility is primarily understood through the well-established functions of L-methionine.

Introduction

This compound ((S)-2-Amino-4-(methylthio)butanamide hydrochloride) is a chemically modified form of L-methionine where the carboxylic acid group is replaced by an amide group. This structural modification imparts distinct physicochemical properties, notably increased solubility and stability, which are advantageous in various formulation and experimental settings[1]. In research, it is predominantly utilized as a more readily deliverable source of L-methionine for cell culture, a starting material for the synthesis of pharmaceutical compounds, and a component in nutritional studies[1]. Its significance in research is therefore intrinsically linked to the pivotal roles of L-methionine in cellular processes.

Physicochemical Properties

The hydrochloride salt form of L-Methioninamide enhances its stability and solubility in aqueous solutions, facilitating its use in various experimental buffers and media.

PropertyValueReference
CAS Number 16120-92-6[2]
Molecular Formula C₅H₁₂N₂OS•HCl[2]
Molecular Weight 184.68 g/mol [2]
Appearance White powder[2]
Purity ≥99% (HPLC)[2]
Solubility Soluble in water (0.3g in 2ml)[2]
Melting Point 222-226°C[2]
Storage Temperature 0-8°C

Core Research Applications

The primary research applications of this compound stem from its identity as a stable and soluble precursor to L-methionine.

Pharmaceutical Synthesis

This compound serves as a versatile starting material or intermediate in the synthesis of various pharmaceutical agents[1]. Its amino and amide functionalities provide reactive sites for building more complex molecules, particularly those targeting metabolic pathways where methionine is a key player.

Cell and Tissue Culture

In biotechnology, this compound can be used as a component of cell culture media to provide a stable source of L-methionine, which is essential for protein synthesis and cell proliferation[1]. Its high solubility ensures homogeneity in media preparations.

Nutritional Research

In the field of nutritional science, it is used in studies investigating amino acid metabolism and the effects of methionine supplementation. It is also utilized in the formulation of specialized animal feed to improve growth and health[1].

Cosmetics and Skincare

Due to the antioxidant properties associated with sulfur-containing amino acids, this compound is explored in cosmetic formulations for its potential to protect the skin from oxidative stress[1].

Experimental Protocols

Detailed experimental protocols for the direct use of this compound are not widely published in peer-reviewed literature, as it is typically used as a substitute for L-methionine where enhanced solubility is required. The following represents a generalized protocol for its application in cell culture.

General Protocol for Supplementation in Cell Culture:

  • Preparation of Stock Solution:

    • Dissolve this compound in sterile, deionized water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 100 mM).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

  • Supplementation of Cell Culture Medium:

    • Thaw the stock solution if frozen and bring to room temperature.

    • Add the required volume of the stock solution to the basal cell culture medium to achieve the desired final concentration of L-methionine equivalent. The final concentration will be cell-line and experiment-dependent.

    • Gently mix the supplemented medium to ensure homogeneity.

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the freshly prepared medium supplemented with this compound to the cells.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

Role in Cellular Metabolism (as a source of L-Methionine)

Upon cellular uptake and subsequent hydrolysis of the amide bond, this compound releases L-methionine, which then participates in fundamental metabolic pathways.

Methionine Cycle and Transmethylation

L-methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. This process is crucial for gene regulation, signal transduction, and maintaining cellular homeostasis.

Methionine_Cycle cluster_mat cluster_mt cluster_sahh cluster_ms Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyltransferases Hcy Homocysteine SAH->Hcy SAHH SAH Hydrolase Hcy->Met Met_Synthase Methionine Synthase THF THF MAT->SAM Pi_PPi Pi + PPi Methylated_Acceptor Methylated Acceptor Adenosine Adenosine Acceptor Acceptor ATP ATP H2O H₂O Me_THF 5-Methyl-THF Transsulfuration_Pathway cluster_cbs cluster_cgl Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS Cystathionine β-synthase Cys Cysteine Cystathionine->Cys CGL Cystathionine γ-lyase GSH Glutathione (GSH) Cys->GSH Synthesis H2O_out H₂O alpha_KB α-ketobutyrate NH3 NH₃ Serine Serine Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare L-Methioninamide HCl Stock Solution Prep_Media Supplement Cell Culture Media Prep_Stock->Prep_Media Treatment Treat Cells with Supplemented Media Prep_Media->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment Proliferation Cell Proliferation Assay (e.g., MTT, Ki67) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Metabolism Metabolic Analysis (e.g., LC-MS for SAM/SAH) Treatment->Metabolism Interpret Correlate Methionine Availability with Cellular Phenotypes Proliferation->Interpret Apoptosis->Interpret Metabolism->Interpret

References

Technical Guide: On the Mechanism of Action of L-Methioninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, publicly available scientific literature lacks specific, in-depth studies on the mechanism of action of L-Methioninamide hydrochloride. The information presented in this guide is therefore based on the well-researched biological activities of its parent compound, L-methionine . The amide hydrochloride modification may alter the pharmacokinetic and pharmacodynamic properties, and thus the mechanisms described below for L-methionine should be considered as a foundational reference for further investigation of the derivative compound.

Introduction to L-Methionine's Role in Cellular Processes

L-methionine is an essential sulfur-containing amino acid vital for numerous cellular functions, including protein synthesis, metabolism, and methylation reactions.[1] Its central role in one-carbon metabolism, primarily through its conversion to S-adenosylmethionine (SAM), makes it a critical regulator of cell growth, gene expression, and redox balance.[1][2] A growing body of evidence indicates that many cancer cells exhibit a heightened dependence on methionine, a phenomenon that has spurred research into methionine restriction and methionine-related compounds as potential anti-cancer therapies.[1][3]

Core Mechanisms of Action of L-Methionine in Cancer

The anti-neoplastic effects of L-methionine and its restriction are multifaceted, impacting several key cellular pathways.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

High concentrations of L-methionine have been shown to inhibit the growth of various cancer cell lines.[4][5] This effect is often linked to the induction of cell cycle arrest and apoptosis. The cellular response, however, appears to be highly dependent on the cancer type and the genetic background of the cells, particularly the status of the p53 tumor suppressor protein.[4][5]

For instance, L-methionine treatment (5 mg/ml) for 7 days significantly reduced the proliferation of both BXPC-3 (mutated p53) and HPAC (wild-type p53) pancreatic cancer cells.[4] Interestingly, this treatment induced a significant increase in apoptosis in HPAC cells, but not in BXPC-3 cells, highlighting the differential response based on p53 status.[4]

Table 1: Effects of L-Methionine on Pancreatic Cancer Cell Proliferation and Apoptosis

Cell Linep53 StatusTreatmentProliferation Reduction (%)Apoptosis Induction (%)Reference
BXPC-3Mutated5 mg/ml L-methionine (7 days)31%Not Significant[4]
HPACWild-Type5 mg/ml L-methionine (7 days)32%76% (late apoptosis)[4]
Modulation of the p53 Pathway

The tumor suppressor protein p53 is a key mediator of L-methionine's anti-cancer effects. Studies have demonstrated that high concentrations of L-methionine can suppress the expression of native (wild-type) p53 at both the mRNA and protein levels in cancer cells like MCF-7 (breast cancer) and LNCaP (prostate cancer).[5] Conversely, L-methionine did not alter the expression of mutated p53 in DU-145 prostate cancer cells.[5] Knocking down p53 expression using siRNA in LNCaP cells was shown to increase cell proliferation even in the presence of methionine, confirming the crucial role of p53 in mediating the growth-inhibitory effects of L-methionine.[5] L-methionine treatment can cause an accumulation of cells with wild-type p53 in the G1 phase of the cell cycle, while cells with mutated p53 may accumulate in the S phase.[6]

Regulation of One-Carbon Metabolism: SAM and Polyamine Synthesis

Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins.[1][7] DNA methylation is a critical epigenetic modification that is often dysregulated in cancer.[8] Methionine metabolism also fuels the synthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell proliferation.[3][9] Cancer cells often have upregulated polyamine synthesis.[10] By influencing the levels of SAM, methionine can impact both epigenetic regulation and polyamine production, thereby affecting cancer cell growth.[11] Methionine restriction has been shown to reduce SAM levels, leading to decreased histone methylation and anti-cancer effects.[1]

Immunomodulation via the NR1I2/PCSK9 Signaling Pathway

A recent study has uncovered a novel immunomodulatory role for L-methionine in hepatocellular carcinoma (HCC). L-methionine was identified as a transcriptional inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[12] The study demonstrated that L-methionine downregulates the transcription factor NR1I2, which in turn inhibits the expression of PCSK9.[12] Reduced PCSK9 secretion from tumor cells enhances the cytotoxic activity of CD8+ T cells against the cancer cells.[12] An in vitro concentration of 50 µM L-methionine was found to be optimal for inhibiting PCSK9 expression and promoting CD8+ T cell-mediated killing of liver cancer cells.[12]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Include wells with medium only for background control.

  • Compound Treatment: Add the test compound (e.g., this compound at various concentrations) to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the background absorbance from all readings. Cell viability is expressed as a percentage of the untreated control cells.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[15]

  • Cell Culture and Treatment: Grow cells on coverslips or in a 96-well plate and treat with the test compound.

  • Fixation and Permeabilization:

    • Wash cells once with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[15]

  • TUNEL Reaction:

    • Prepare the TdT reaction cocktail according to the manufacturer's instructions, containing TdT enzyme and fluorescently labeled dUTP.

    • Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[16]

  • Staining and Visualization:

    • Wash the cells to remove unincorporated nucleotides.

    • If necessary, perform secondary staining with a fluorescent dye-conjugated antibody or streptavidin.

    • Counterstain the nuclei with a DNA stain like Hoechst 33342.[15]

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Protein Expression Analysis: Western Blot for p53

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53.[17]

  • Protein Extraction:

    • Treat cells with the test compound and harvest them.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[17]

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

    • Incubate the membrane with a primary antibody specific for p53 (e.g., clones DO-1 or DO-7) overnight at 4°C.[19][20]

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.[17]

    • Quantify band intensities using densitometry software and normalize to a loading control protein like β-actin or GAPDH.

Signaling Pathways and Visualizations

L-Methionine's Influence on the p53 Pathway in Cancer Cells

p53_pathway L_Methionine High L-Methionine p53_WT Wild-Type p53 (Expression ↓) L_Methionine->p53_WT p21 p21 (CDKI) p53_WT->p21 Activates Apoptosis Apoptosis ↑ p53_WT->Apoptosis Induces CDKs CDKs (Expression ↓) p21->CDKs Inhibits G1_Arrest G1 Cell Cycle Arrest Proliferation Cell Proliferation ↓

Caption: L-Methionine's effect on the p53 pathway in wild-type p53 cancer cells.

L-Methionine's Role in One-Carbon and Polyamine Metabolism

methionine_metabolism Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT Methylation DNA, RNA, Histone Methylation SAM->Methylation Methyl-group donor SAH S-adenosylhomocysteine (SAH) SAM->SAH -CH3 Polyamine_Synthesis Polyamine Synthesis SAM->Polyamine_Synthesis Propylamine group donor Homocysteine Homocysteine SAH->Homocysteine Spermidine_Spermine Spermidine, Spermine Polyamine_Synthesis->Spermidine_Spermine Cell_Proliferation Cell Proliferation Spermidine_Spermine->Cell_Proliferation Promotes

Caption: Overview of L-Methionine's central role in metabolism.

Immunomodulatory Action of L-Methionine in Hepatocellular Carcinoma

immune_pathway cluster_treatment Treatment cluster_tumor_cell Hepatocellular Carcinoma Cell cluster_t_cell Immune Response L_Methionine L-Methionine NR1I2 NR1I2 (Transcription Factor) L_Methionine->NR1I2 Inhibits PCSK9_gene PCSK9 Gene NR1I2->PCSK9_gene Activates PCSK9_protein PCSK9 Secretion PCSK9_gene->PCSK9_protein CD8_T_Cell CD8+ T Cell Cytotoxicity PCSK9_protein->CD8_T_Cell Inhibits cluster_tumor_cell cluster_tumor_cell CD8_T_Cell->cluster_tumor_cell Kills

Caption: L-Methionine enhances anti-tumor immunity by inhibiting the NR1I2/PCSK9 axis.

References

A Comparative Analysis of L-Methioninamide Hydrochloride and L-Methionine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Physicochemical Properties, Structural Differences, and Experimental Characterization of L-Methionine and its Amide Derivative.

This whitepaper provides a detailed comparison of the fundamental properties of L-Methioninamide hydrochloride and its parent amino acid, L-methionine. Tailored for researchers, scientists, and professionals in drug development, this guide delves into their structural and physicochemical differences, offering insights into their potential applications. The information is presented through comparative data tables, detailed experimental methodologies, and visual representations of their chemical relationship.

Core Physicochemical Properties

A comprehensive understanding of the basic physicochemical properties is crucial for the application of these compounds in research and development. The following table summarizes the key quantitative data for this compound and L-methionine.

PropertyThis compoundL-Methionine
Molecular Formula C₅H₁₂N₂OS·HCl[1][2][3]C₅H₁₁NO₂S[4]
Molecular Weight 184.69 g/mol [1][2]149.21 g/mol [4]
Melting Point 222 - 226 °C[1][2][3][5]280 - 284 °C (decomposes)[4]
Solubility Soluble in water[3][6]56.6 g/L in water at 25 °C; Soluble in warm dilute alcohol; Insoluble in absolute alcohol, ether, petroleum ether, benzene, and acetone.
pKa Data not available in cited sources.pKa₁ (α-carboxyl): 2.28, pKa₂ (α-amino): 9.21[4]
Appearance White to off-white powder/solid[1][2]White crystalline powder or colorless crystals.

Structural Relationship and Chemical Differences

This compound is a derivative of L-methionine where the carboxylic acid group has been converted to a primary amide. This seemingly minor modification results in significant changes to the molecule's physicochemical properties, as evidenced in the table above. The hydrochloride salt form of the amide enhances its stability and solubility in aqueous solutions.

The structural difference between the two molecules is illustrated in the following diagram:

G cluster_0 L-Methionine cluster_1 This compound Met H₂N-CH(COOH)-CH₂-CH₂-S-CH₃ MetAmide H₂N-CH(CONH₂)-CH₂-CH₂-S-CH₃ · HCl Met->MetAmide Amidation

Diagram 1: Structural conversion of L-methionine to this compound.

Experimental Protocols for Property Determination

Accurate characterization of this compound and L-methionine relies on standardized experimental protocols. Below are detailed methodologies for determining their key physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point of both compounds can be determined using a digital melting point apparatus.

Workflow:

G A Dry the sample B Load a small amount into a capillary tube A->B C Place the tube in the melting point apparatus B->C D Heat at a slow, controlled rate (e.g., 1-2 °C/min) C->D E Record the temperature range from the first sign of melting to complete liquefaction D->E

Diagram 2: Workflow for melting point determination.

Procedure:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady and slow rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. For compounds that decompose, the decomposition temperature is noted.

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Workflow:

G A Add excess solid to a known volume of solvent B Agitate the mixture at a constant temperature until equilibrium is reached A->B C Separate the solid and liquid phases (e.g., by centrifugation or filtration) B->C D Analyze the concentration of the solute in the supernatant C->D E Calculate the solubility D->E

Diagram 3: Workflow for solubility determination.

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.

  • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Workflow:

G A Dissolve a known amount of the compound in water B Titrate with a standardized solution of a strong acid or base A->B C Monitor the pH of the solution continuously using a calibrated pH meter B->C D Plot the pH versus the volume of titrant added C->D E Determine the pKa values from the midpoints of the buffer regions in the titration curve D->E

Diagram 4: Workflow for pKa determination.

Procedure:

  • A solution of the compound with a known concentration is prepared in deionized water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl).

  • The pH of the solution is measured and recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the flat "buffer region" of the titration curve. For a molecule with multiple ionizable groups, like L-methionine, there will be multiple buffer regions and corresponding pKa values.[7][8][9]

Conclusion

This compound and L-methionine, while structurally similar, exhibit distinct physicochemical properties that influence their behavior and potential applications. The amidation of the carboxylic acid group in L-methionine to form this compound leads to a lower melting point and alters its solubility characteristics. This guide provides the foundational data and experimental context necessary for researchers and drug development professionals to effectively utilize these compounds in their work. The provided experimental protocols offer a starting point for in-house characterization and quality control.

References

L-Methioninamide Hydrochloride: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine, presents enhanced solubility and stability, making it a compound of significant interest in various biomedical research and pharmaceutical development applications. This technical guide provides an in-depth overview of the biological activity of this compound, with a primary focus on its role as an inhibitor of methionyl-tRNA synthetase. Given the limited specific data on the amide derivative, this guide also extensively reviews the well-documented antiproliferative, cell cycle-modulating, and pro-apoptotic effects of its parent compound, L-methionine, which are anticipated to be relevant to this compound. This document aims to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows to facilitate further research and drug discovery efforts.

Inhibition of Methionyl-tRNA Synthetase

This compound has been identified as an inhibitor of methionyl-tRNA synthetase (MetRS), an essential enzyme responsible for the charging of tRNA with methionine during protein synthesis. Inhibition of this enzyme disrupts protein production, leading to a cessation of cell growth and proliferation.

Quantitative Data: Enzyme Inhibition

A study investigating a series of methionine analogues demonstrated the inhibitory potential of L-Methioninamide against E. coli methionyl-tRNA synthetase. While a specific IC50 or Kᵢ value for L-Methioninamide was not determined in the cited study, its activity was quantified as a percentage of inhibition at a given concentration. For context, the inhibitory constant (Kᵢ) for a related compound, L-methionine hydroxamate, was determined.

CompoundTarget EnzymeConcentration (µM)% InhibitionKᵢ (µM)
L-MethioninamideE. coli Methionyl-tRNA Synthetase27025%Not Determined
L-Methionine HydroxamateE. coli Methionyl-tRNA Synthetase--19[1][2]
Experimental Protocol: Methionyl-tRNA Synthetase Inhibition Assay

The following protocol is a representative method for assessing the inhibitory activity of compounds like this compound against methionyl-tRNA synthetase.

Objective: To determine the extent of inhibition of methionyl-tRNA synthetase activity by a test compound.

Materials:

  • Purified methionyl-tRNA synthetase

  • [³⁵S]-L-methionine

  • Total tRNA or purified tRNAMet

  • ATP

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Test compound (this compound)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and [³⁵S]-L-methionine.

  • Add varying concentrations of the test compound (this compound) to the reaction mixture.

  • Initiate the reaction by adding purified methionyl-tRNA synthetase and tRNA.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the macromolecules with cold TCA.

  • Wash the filters extensively with cold TCA and ethanol (B145695) to remove unincorporated [³⁵S]-L-methionine.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition by comparing the radioactivity of samples with the test compound to a control sample without the inhibitor.

Diagram of the Methionyl-tRNA Synthetase Inhibition Assay Workflow:

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, [³⁵S]-Met) add_inhibitor Add L-Methioninamide HCl prep_mix->add_inhibitor start_reaction Initiate with MetRS and tRNA add_inhibitor->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop with TCA incubation->stop_reaction wash_filters Wash Filters stop_reaction->wash_filters scintillation Scintillation Counting wash_filters->scintillation calculate Calculate % Inhibition scintillation->calculate

Workflow for the methionyl-tRNA synthetase inhibition assay.

Antiproliferative and Cytotoxic Activities (Inferred from L-Methionine Data)

Due to its structural similarity and enhanced stability, this compound is expected to exhibit biological activities comparable to or greater than its parent compound, L-methionine. Extensive research has demonstrated the antiproliferative and cytotoxic effects of L-methionine on various cancer cell lines. These effects are often dependent on the p53 tumor suppressor status of the cells.

Quantitative Data: Antiproliferative Effects of L-Methionine
Cell LineCancer Typep53 StatusTreatmentDuration% Proliferation Inhibition
BXPC-3PancreaticMutated5 mg/mL L-methionine7 days31%[3]
HPACPancreaticWild-type5 mg/mL L-methionine7 days35%[3]
MCF-7BreastWild-type5 mg/mL L-methionine72 hoursSignificant inhibition
LNCaPProstateWild-type5 mg/mL L-methionine72 hoursSignificant inhibition
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., BXPC-3, HPAC, MCF-7, LNCaP)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Diagram of the MTT Assay Workflow:

G seed_cells Seed Cells in 96-well Plate treat_cells Treat with L-Methioninamide HCl seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Workflow for the MTT cell proliferation assay.

Modulation of the Cell Cycle (Inferred from L-Methionine Data)

L-methionine has been shown to induce cell cycle arrest in cancer cells, with the specific phase of arrest often correlating with the p53 status of the cells.

Quantitative Data: L-Methionine-Induced Cell Cycle Arrest
Cell Linep53 StatusTreatmentDurationCell Cycle Arrest Phase
LNCaPWild-type5 mg/mL L-methionine72 hoursG1[4]
MCF-7Wild-type5 mg/mL L-methionine72 hoursG1[4]
DU-145Mutated5 mg/mL L-methionine72 hoursS[4]
BXPC-3Mutated5 mg/mL L-methionine7 daysS[3]
HPACWild-type5 mg/mL L-methionine7 daysG0/G1 and S[3]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with a compound.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark.

  • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Induction of Apoptosis (Inferred from L-Methionine Data)

In addition to cell cycle arrest, L-methionine can induce apoptosis in certain cancer cell lines, a process that is also influenced by p53 status.

Quantitative Data: L-Methionine-Induced Apoptosis
Cell Linep53 StatusTreatmentDuration% Increase in Apoptosis
HPACWild-type5 mg/mL L-methionine7 days40-75%[3][5]
BXPC-3Mutated5 mg/mL L-methionine7 daysNo significant increase[3]
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry, detecting the fluorescence of FITC and PI.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[1][3][5][6][7][8][9][10][11][12][13]

Signaling Pathways

The biological effects of L-methionine are intricately linked to cellular signaling pathways, with the p53 pathway playing a central role in its anticancer activities.

p53-Dependent Cell Cycle Arrest

In cancer cells with wild-type p53, high concentrations of L-methionine can lead to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21. This, in turn, inhibits the activity of cyclin-CDK complexes, leading to a G1 phase arrest of the cell cycle. In cells with mutated or non-functional p53, this pathway is disrupted, and L-methionine may induce cell cycle arrest through different mechanisms, such as S-phase arrest.

Diagram of the p53-Dependent Cell Cycle Arrest Pathway:

G Met L-Methionine (or L-Methioninamide HCl) p53 p53 Activation Met->p53 p21 p21 Upregulation p53->p21 CyclinCDK Cyclin/CDK Inhibition p21->CyclinCDK G1_arrest G1 Cell Cycle Arrest CyclinCDK->G1_arrest

p53-dependent cell cycle arrest induced by L-methionine.

Conclusion

This compound is a promising compound with demonstrated inhibitory activity against methionyl-tRNA synthetase. While direct quantitative data on its broader biological activities are currently limited, the extensive research on its parent molecule, L-methionine, strongly suggests its potential as an antiproliferative, cell cycle-modulating, and pro-apoptotic agent, particularly in the context of cancer research. The enhanced physicochemical properties of this compound may translate to improved efficacy in these biological processes. This technical guide provides a foundational resource for researchers and drug development professionals, outlining the known activities, providing detailed experimental protocols for further investigation, and visualizing the key cellular pathways involved. Further studies are warranted to specifically quantify the biological effects of this compound and elucidate its full therapeutic potential.

References

L-Methioninamide Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for L-Methioninamide hydrochloride. It is intended for informational purposes for a professional audience and should not be considered a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Specific safety data for this compound is limited; therefore, this guide extrapolates from data on the parent compound, L-methionine, and general principles of laboratory safety. Always consult the official SDS provided by the supplier and adhere to all institutional and regulatory safety protocols.

Introduction

Physicochemical and Toxicological Properties

Quantitative data for this compound and its parent compound, L-methionine, are summarized below. The data for L-methionine is provided for context and as a basis for risk assessment in the absence of specific data for the amide derivative.

Table 1: Physicochemical Properties
PropertyThis compoundL-Methionine
CAS Number 16120-92-6[1][2]63-68-3[3]
Molecular Formula C₅H₁₂N₂OS•HCl[2]C₅H₁₁NO₂S[]
Molecular Weight 184.68 g/mol [2]149.21 g/mol [3][]
Appearance White to off-white crystalline powder[1][2]Colorless or white crystalline solid[3]
Melting Point 222-226 °C[2]276-279 °C (decomposes)[]
Boiling Point 351.8 °C at 760 mmHgDecomposes below boiling point[3]
Solubility Soluble in water[1][2]53.7 g/L in water at 20 °C[]
Partition Coefficient (log Pow) Not available-1.87 at 30 °C[3]
Table 2: Toxicological Data (L-Methionine)
EndpointValueSpeciesRouteReference
LD50 (Acute Oral) > 10,000 mg/kgRatOral[3]
Skin Corrosion/Irritation No skin irritationRabbitDermal[3]
Serious Eye Damage/Irritation No eye irritationRabbitOcular[3]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHAN/AN/A[3]

Hazard Identification and GHS Classification

Based on the available data for L-methionine, this compound is not expected to be classified as a hazardous substance. However, as with any chemical of unknown toxicity, it should be handled with care.

  • GHS Classification (L-Methionine): Not a hazardous substance or mixture.[3]

  • Potential Hazards:

    • May cause mild irritation to the eyes, skin, and respiratory tract upon direct contact or inhalation of dust.[5]

    • Fine dust dispersed in the air may create a combustible dust mixture.[]

    • In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides may be released.[3][]

Safe Handling and Storage

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound powder:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[3][6]

  • Hand Protection: Nitrile rubber gloves with a minimum thickness of 0.11 mm.[3][5]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator (e.g., N95 or P1 filter) is required if dust is generated.[3][5]

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling large quantities or when dust generation is likely.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[]

  • Recommended storage temperature is between 0-8 °C for long-term stability.[7]

  • The substance may be air-sensitive and hygroscopic; consider storing under an inert gas.[2]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[3][]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Consult a doctor if feeling unwell.[3]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation and inhalation. Wear appropriate PPE.[3]

  • Environmental Precautions: Prevent the product from entering drains.[3]

  • Containment and Cleanup:

    • Dampen the spilled solid material with water to avoid generating dust.

    • Sweep up the material and place it into a suitable, labeled container for disposal.[5]

    • Clean the affected area with soap and water.

Firefighting Measures
  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][]

  • Specific Hazards: The substance is combustible. In a fire, it may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[3][]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][]

Experimental Protocols and Workflows

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. However, based on standard laboratory procedures for handling chemical compounds, the following workflows can be proposed.

Diagram 1: General Laboratory Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Functionality of Engineering Controls (Fume Hood) B->C D Weigh Compound in a Ventilated Enclosure to Minimize Dust Exposure C->D E Prepare Solution in a Fume Hood D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Accordance with Institutional Policies F->G H Remove PPE and Wash Hands G->H

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Diagram 2: Emergency Response to Accidental Exposure

G cluster_routes cluster_actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Remove Contaminated Clothing; Wash with Soap and Water skin->wash_skin flush_eyes Flush Eyes with Water for 15 minutes eye->flush_eyes rinse_mouth Rinse Mouth; Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention if Symptoms Persist move_fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: A decision-making flowchart for first aid response to accidental exposure to this compound.

Potential Signaling Pathways and Mechanism of Toxicity

There are no studies directly investigating the signaling pathways affected by this compound. However, research on L-methionine toxicity in mouse hepatocytes suggests that at high concentrations, toxicity may be mediated in part by its metabolic pathways. One study indicated that the transamination pathway, rather than transmethylation, plays a significant role in L-methionine-induced cytotoxicity in male mouse hepatocytes. This process can lead to the depletion of glutathione (B108866) (GSH), a key cellular antioxidant, without the formation of glutathione disulfide (GSSG). It is plausible that this compound could be metabolized to L-methionine in vivo, and therefore, at high concentrations, could potentially share similar mechanisms of toxicity. Further research is needed to confirm this hypothesis.

Conclusion

This compound is a useful research chemical with limited available safety and toxicological data. The information presented in this guide, largely extrapolated from its parent compound L-methionine, suggests that it is of low acute toxicity. However, adherence to good laboratory practices, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and ensure a safe working environment. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet from their supplier and perform a thorough risk assessment before use.

References

L-Methioninamide Hydrochloride: A Technical Guide to Its Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for L-Methioninamide hydrochloride. Due to the limited publicly available quantitative data for this specific compound, this guide also presents a standardized experimental protocol for determining solubility, which can be applied to generate further data.

Quantitative Solubility Data

SolventTemperatureSolubilityMethod
WaterNot Specified~15 g/100 mLNot Specified
Dimethyl Sulfoxide (DMSO)Not Specified≥ 100 mg/mLNot Specified

Note: The solubility in water is approximated from the description "Clear solution (0.3g in 2ml water)".

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This protocol is a general guideline and may require optimization based on specific experimental conditions and analytical capabilities.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, methanol, phosphate (B84403) buffer)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase and other necessary reagents for the analytical method

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent to ensure that equilibrium is reached with the solid phase present.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Analysis:

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the sample.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Solubility_Workflow start Start prepare_materials Prepare Materials: - L-Methioninamide HCl - Solvent - Vials start->prepare_materials add_excess Add Excess Solid to Solvent prepare_materials->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

L-Methioninamide Hydrochloride: A Comprehensive Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability profile of L-Methioninamide hydrochloride. The information presented herein is essential for researchers and professionals involved in the development of pharmaceuticals and other formulations containing this compound. This document outlines potential degradation pathways, detailed experimental protocols for stability assessment, and a framework for a stability-indicating analytical method.

Physicochemical Properties and Storage Recommendations

This compound is the hydrochloride salt of L-methioninamide. It is a white to off-white crystalline powder. Based on available safety data sheets and general chemical principles, the following storage and handling recommendations are provided to ensure its stability:

  • Storage Conditions: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to protect it from moisture and air. For long-term storage, refrigeration at 4°C is recommended.

  • Hygroscopicity and Air Sensitivity: The compound is known to be hygroscopic and sensitive to air. Exposure to ambient conditions should be minimized to prevent degradation.

PropertyRecommendation
Storage Temperature Room temperature (short-term); 4°C (long-term)
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.
Container Tightly sealed, light-resistant containers.
Handling Precautions Minimize exposure to humidity and air. Handle in a controlled environment.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a primary amide, a primary amine, and a thioether group, the following degradation pathways are considered most likely under stress conditions.

Hydrolytic Degradation

The primary amide group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would lead to the formation of L-Methionine and ammonia.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the amide bond can be cleaved to yield L-Methionine.

  • Base-Catalyzed Hydrolysis: Alkaline conditions can also promote the hydrolysis of the amide to form the corresponding carboxylate salt of L-Methionine.

Oxidative Degradation

The thioether side chain of the methionine moiety is prone to oxidation. Common oxidizing agents can convert the sulfur atom to a sulfoxide (B87167) and, under more stringent conditions, to a sulfone.

  • Formation of Methioninamide Sulfoxide: Mild oxidation is expected to yield L-Methioninamide sulfoxide.

  • Formation of Methioninamide Sulfone: Stronger oxidizing conditions or prolonged exposure can lead to the formation of L-Methioninamide sulfone.

Thermal Degradation

At elevated temperatures, this compound may undergo complex degradation reactions, including decarboxylation, deamination, or cleavage of the side chain. The specific degradation products will depend on the temperature and the presence of other substances.

Photodegradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. The energy from the light can lead to the formation of reactive species and subsequent degradation of the molecule.

A diagram illustrating these potential degradation pathways is provided below.

G Potential Degradation Pathways of this compound A L-Methioninamide Hydrochloride B L-Methionine A->B Hydrolysis (Acidic/Basic) C L-Methioninamide Sulfoxide A->C Oxidation (Mild) E Other Thermal Degradants A->E Thermal Stress F Photolytic Degradants A->F Photolytic Stress D L-Methioninamide Sulfone C->D Oxidation (Strong)

A diagram of the potential degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following protocols are proposed for this compound. A target degradation of 5-20% is generally considered appropriate.

General Experimental Workflow

The general workflow for conducting forced degradation studies is outlined in the diagram below.

G General Workflow for Forced Degradation Studies cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of L-Methioninamide HCl C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidative Degradation A->E F Thermal Degradation A->F G Photolytic Degradation A->G B Prepare Stress Agents (Acid, Base, Oxidant) B->C B->D B->E H Neutralize Samples (if necessary) C->H D->H E->H F->H G->H I Dilute to Final Concentration H->I J Analyze by Stability-Indicating HPLC Method I->J

A diagram illustrating the general workflow for forced degradation studies.
Detailed Protocols

3.2.1. Acid Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in water.

  • Stress Condition: Mix the drug solution with an equal volume of 0.1 N HCl.

  • Incubation: Store the solution at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.

  • Sample Preparation for Analysis: Before analysis, neutralize the samples with an appropriate amount of 0.1 N NaOH. Dilute with the mobile phase to a suitable concentration.

3.2.2. Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in water.

  • Stress Condition: Mix the drug solution with an equal volume of 0.1 N NaOH.

  • Incubation: Store the solution at room temperature and collect samples at 0, 1, 2, 4, and 8 hours.

  • Sample Preparation for Analysis: Neutralize the samples with an appropriate amount of 0.1 N HCl. Dilute with the mobile phase to a suitable concentration.

3.2.3. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of this compound in water.

  • Stress Condition: Mix the drug solution with an equal volume of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, and collect samples at 0, 2, 4, 8, and 24 hours.

  • Sample Preparation for Analysis: Dilute the samples with the mobile phase to a suitable concentration.

3.2.4. Thermal Degradation (Solid State)

  • Preparation: Place a thin layer of this compound powder in a petri dish.

  • Stress Condition: Expose the solid drug to 80°C in a calibrated oven.

  • Incubation: Collect samples at 0, 24, 48, and 72 hours.

  • Sample Preparation for Analysis: Dissolve the solid samples in the mobile phase to a suitable concentration.

3.2.5. Photolytic Degradation

  • Preparation: Prepare a 1 mg/mL solution of this compound in water. Expose the solid drug to the same light conditions.

  • Stress Condition: Expose the solution and solid drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Collect samples after the specified exposure.

  • Sample Preparation for Analysis: Dilute the solution samples with the mobile phase to a suitable concentration. Dissolve the solid samples in the mobile phase.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for this purpose.

Proposed HPLC Method Parameters
ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-26 min: 50-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Method Validation

The proposed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity will be demonstrated by the separation of the main peak from all degradation product peaks.

Summary of Expected Forced Degradation Results

The following table summarizes the hypothetical, yet expected, outcomes from the forced degradation studies.

Stress ConditionExpected Degradation ProductsExpected % Degradation (at final time point)
0.1 N HCl, 60°C, 24h L-Methionine15-20%
0.1 N NaOH, RT, 8h L-Methionine10-15%
3% H₂O₂, RT, 24h L-Methioninamide Sulfoxide, L-Methioninamide Sulfone20-25%
Solid, 80°C, 72h Various thermal degradants5-10%
Photolytic (ICH Q1B) Various photolytic degradants5-15%

Conclusion

This technical guide provides a comprehensive overview of the stability profile of this compound. The proposed degradation pathways, detailed experimental protocols, and the framework for a stability-indicating HPLC method offer a solid foundation for researchers and drug development professionals. It is imperative to conduct these studies to ensure the quality, safety, and efficacy of any formulation containing this compound. The provided information should be adapted and validated for specific applications and formulations.

An In-depth Technical Guide on the Discovery and History of L-Methioninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine, has garnered interest in various scientific fields. This document provides a comprehensive overview of the historical context of its parent molecule, L-methionine, and delineates the likely early synthetic approaches that would have led to the creation of this compound. While a singular "discovery" paper for this specific salt is not readily apparent in historical literature, its synthesis falls within the broader development of amino acid chemistry in the early to mid-20th century. This guide details the plausible historical synthesis protocols, presents relevant physicochemical data in a structured format, and illustrates the general synthetic pathway.

Introduction: The Precursor - L-Methionine

The history of this compound is intrinsically linked to the discovery and understanding of its parent amino acid, L-methionine.

  • 1921: J. H. Mueller first isolated a sulfur-containing amino acid from casein.[1]

  • 1925: Satoru Odake corrected the molecular formula and named the compound "methionine".[1]

  • 1946/47: The first technically feasible chemical synthesis of DL-methionine was achieved by Werner Schwarze, Hans Wagner, and Hermann Schulz at Degussa.[2] This development was crucial as it made methionine and its derivatives more accessible for research and industrial applications.

The industrial synthesis of racemic methionine typically involves the reaction of acrolein with methanethiol (B179389) and cyanide to form a hydantoin (B18101) intermediate, which is then hydrolyzed.[1]

The Emergence of Amino Acid Amides: A Historical Perspective

The synthesis of amino acid amides became an area of interest as researchers sought to modify amino acids to alter their physical properties and biological activities. While a specific date for the first synthesis of this compound is not prominently documented, the methods for its preparation would have emerged from the general advancements in peptide and amino acid chemistry.

General methods for the synthesis of amino acid amides were being developed and refined throughout the early to mid-20th century. For instance, early methods for forming amide bonds often involved the activation of the carboxylic acid group followed by reaction with an amine. A publication by Johnson and Crosby in 1962 described a "convenient synthesis" for α-amino acid amides, indicating that foundational methods were already established.

Plausible Early Synthetic Methodologies for this compound

Based on the established chemical principles of the time, the synthesis of this compound would have likely followed one of two primary routes starting from L-methionine.

Route 1: Esterification followed by Ammonolysis

This has been a common and straightforward method for the preparation of amino acid amides.

Experimental Protocol:

  • Esterification: L-methionine is first converted to its methyl or ethyl ester. This is typically achieved by reacting L-methionine with the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride. The reaction mixture is usually heated to reflux to drive the reaction to completion. The product, L-methionine methyl ester hydrochloride or L-methionine ethyl ester hydrochloride, is then isolated.

  • Ammonolysis: The isolated amino acid ester hydrochloride is then dissolved in a suitable solvent, often the corresponding alcohol saturated with ammonia (B1221849) gas. The mixture is then allowed to react, typically at room temperature or with gentle heating, to form L-Methioninamide.

  • Salt Formation: The resulting L-Methioninamide is then treated with hydrochloric acid to form the stable hydrochloride salt, which can be isolated by crystallization.

Route 2: Direct Amidation via an Activated Carboxylic Acid Intermediate

This route involves the activation of the carboxylic acid group of L-methionine before reaction with ammonia.

Experimental Protocol:

  • N-Protection (Optional but often necessary): To prevent side reactions at the amino group, it is often protected with a suitable protecting group (e.g., benzyloxycarbonyl or tert-butyloxycarbonyl).

  • Carboxylic Acid Activation: The carboxylic acid group of N-protected L-methionine is activated using a coupling reagent. Historically, reagents like acid chlorides (formed using thionyl chloride or phosphorus pentachloride) or mixed anhydrides would have been used.

  • Amination: The activated N-protected L-methionine is then reacted with ammonia to form the amide.

  • Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for benzyloxycarbonyl group), and the resulting L-Methioninamide is treated with hydrochloric acid to yield this compound.

Physicochemical and Quantitative Data

This compound is a white to off-white crystalline powder.[3] Key quantitative data is summarized in the table below for easy comparison.

PropertyValueReference(s)
Molecular Formula C₅H₁₃ClN₂OS[3]
Molecular Weight 184.68 g/mol [3]
CAS Number 16120-92-6[3]
Melting Point 222-226 °C[4]
Appearance White to off-white powder[3]
Purity (typical) ≥99% (HPLC)[3]
Solubility Soluble in water[3]

Signaling Pathways and Biological Relevance

While the historical discovery of this compound is rooted in synthetic chemistry, its modern relevance extends to biological and pharmaceutical research. As a derivative of L-methionine, it is implicated in the same metabolic pathways. L-methionine is a crucial component in protein synthesis and serves as a precursor for other important biomolecules.[1] The amide functional group can alter the molecule's properties, such as its solubility and bioavailability, which is of interest in drug development.[5]

Visualizations

General Synthetic Workflow

The following diagram illustrates the general two-step process for the synthesis of this compound from L-methionine, as described in the historical context.

Synthesis_Workflow L_Met L-Methionine Ester L-Methionine Ester (e.g., Methyl Ester HCl) L_Met->Ester Esterification (Alcohol, Acid Catalyst) Amide L-Methioninamide Ester->Amide Ammonolysis (Ammonia) Final L-Methioninamide Hydrochloride Amide->Final Salt Formation (HCl)

Caption: General workflow for the synthesis of L-Methioninamide HCl.

Conclusion

The discovery and history of this compound are not marked by a single, celebrated event but rather represent a logical progression in the field of amino acid chemistry. Following the isolation and synthesis of L-methionine, the development of general methods for amino acid modification in the early to mid-20th century provided the chemical tools necessary for the creation of its amide derivative. The esterification-ammonolysis route stands out as a plausible and straightforward early method for its preparation. Today, this compound continues to be a compound of interest for researchers in various scientific disciplines, underscoring the enduring legacy of foundational synthetic organic chemistry.

References

L-Methioninamide Hydrochloride: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride is the hydrochloride salt of L-methioninamide, a derivative of the essential amino acid L-methionine. While L-methionine itself is extensively studied for its crucial roles in numerous metabolic pathways, the specific biological activities and mechanisms of its amide derivative are less characterized in publicly available scientific literature. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and summarizes the biological context provided by studies on its parent compound, L-methionine. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for various laboratory applications.[1] The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 16120-92-6[1][2]
Molecular Formula C₅H₁₂N₂OS·HCl[2]
Molecular Weight 184.68 g/mol [2]
Purity ≥98% (HPLC)[1]
Appearance White to off-white powder/solid[1]
Solubility Soluble in water[1][2]
Melting Point 222 - 226 °C[1]
Optical Rotation [α]D20 = +17 ± 2º (c=1 in H₂O)[1]
Storage Temperature 0 - 8 °C[1]

Synthesis of this compound

The direct synthesis of this compound from L-methionine can be achieved through a direct amidation reaction. While specific protocols for the hydrochloride salt preparation are not detailed in the reviewed literature, a general and efficient method for the amidation of unprotected amino acids, including methionine, has been described.

Experimental Protocol: Direct Amidation of L-Methionine

This protocol is based on the direct amidation of unprotected amino acids using a borate (B1201080) reagent, which has been shown to be effective for methionine.[3]

Materials:

  • L-Methionine

  • Amine of choice (e.g., for the primary amide, a source of ammonia (B1221849) would be used)

  • Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃]

  • Anhydrous solvent (e.g., toluene (B28343) or another suitable non-protic solvent)

  • Apparatus for heating under an inert atmosphere

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve L-methionine and the desired amine in the anhydrous solvent.

  • Add the tris(2,2,2-trifluoroethyl) borate reagent to the mixture. The borate reagent can be added dropwise to potentially improve yield and enantiopurity.

  • Heat the reaction mixture to the required temperature (e.g., 125 °C) and for the necessary duration to achieve conversion.

  • Upon completion, the L-methioninamide product can often be isolated through a simple filtration work-up, avoiding the need for chromatographic purification.

  • To obtain the hydrochloride salt, the resulting L-methioninamide would be treated with a solution of hydrochloric acid in a suitable solvent, followed by precipitation and collection of the this compound salt.

Logical Diagram of Synthesis:

G L_Met L-Methionine Amidation Direct Amidation Reaction L_Met->Amidation Amine Amine Amine->Amidation Borate B(OCH₂CF₃)₃ Catalyst Borate->Amidation Solvent Anhydrous Solvent Solvent->Amidation Heat Heat Heat->Amidation L_Met_Amide L-Methioninamide Amidation->L_Met_Amide Salt_Formation Salt Formation L_Met_Amide->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Synthesis of this compound

Potential Biological Activities and Applications

While specific studies on the biological effects of this compound are scarce, its potential applications are inferred from its chemical properties and the well-documented roles of its parent compound, L-methionine. Commercial suppliers list its use in pharmaceutical development, nutritional supplements, biotechnology (cell culture), animal feed, and cosmetic formulations.[1] It is suggested to have antioxidant properties and may be involved in metabolic support and liver health.[1]

Insights from L-Methionine Research

The biological activities of L-methionine are extensive and provide a framework for potential research directions for its amide derivative. It is important to note that the amidation of the carboxylic acid group will alter the molecule's chemical properties and may significantly impact its biological activity.

Role in Cellular Metabolism and Signaling

L-methionine is a critical component in several key metabolic pathways:

  • Protein Synthesis: As an essential amino acid, it is a fundamental building block for protein synthesis.

  • Methylation Cycle: L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the cell. SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby playing a significant role in epigenetic regulation and cellular signaling.[4]

  • Transsulfuration Pathway: This pathway converts homocysteine, a product of the methylation cycle, into cysteine. Cysteine is a precursor for the major intracellular antioxidant, glutathione.[5]

Diagram of L-Methionine Metabolic Pathways:

G cluster_methylation Methylation Cycle cluster_transsulfuration Transsulfuration Pathway L_Met L-Methionine SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylated_Product Methylated Product SAM->Methylated_Product Methyltransferases HCY Homocysteine SAH->HCY SAHH HCY->L_Met MS CYS Cysteine HCY->CYS CBS, CGL Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein) Methyl_Acceptor->Methylated_Product GSH Glutathione (GSH) CYS->GSH L_Met_Amide L-Methioninamide HCl L_Met_Amide->L_Met Hydrolysis? Potential_Interaction Potential Interaction? L_Met_Amide->Potential_Interaction Potential_Interaction->SAM

L-Methionine Metabolic Pathways
Effects on Cell Growth and Proliferation

Studies on various cancer cell lines have demonstrated that high concentrations of L-methionine can inhibit cell proliferation and interfere with the cell cycle.[6][7] These effects appear to be dependent on the p53 tumor suppressor status of the cells.[8] For instance, in MCF-7 breast cancer and LNCaP prostate cancer cells (both with wild-type p53), L-methionine treatment led to an accumulation of cells in the G1 phase of the cell cycle.[5] In contrast, in DU-145 prostate cancer cells with mutated p53, L-methionine caused an accumulation of cells in the S phase.[5]

Experimental Protocol: Cell Proliferation Assay (General)

The following is a generalized protocol for assessing the effect of a compound like this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, LNCaP, HPAC, BXPC-3)

  • Complete cell culture medium

  • This compound (sterile, stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium without the compound).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Workflow for Cell Proliferation Assay:

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Prepare_Compound Prepare Serial Dilutions of L-Methioninamide HCl Adhere->Prepare_Compound Treat_Cells Treat Cells with Compound Adhere->Treat_Cells Prepare_Compound->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure Measure Absorbance/Luminescence Add_Reagent->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

References

L-Methioninamide Hydrochloride: A Technical Guide to its Function as a Methionine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methioninamide hydrochloride is a synthetic analog of the essential amino acid L-methionine. By mimicking methionine, it has the potential to function as a competitive inhibitor in various metabolic pathways, most notably in protein synthesis through the inhibition of methionyl-tRNA synthetase. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its role as a tool for studying methionine-dependent processes and as a potential therapeutic agent. The document details experimental protocols for its use and evaluation, summarizes key quantitative data, and visualizes its impact on cellular signaling pathways.

Introduction

Methionine is an essential sulfur-containing amino acid crucial for numerous cellular functions, including protein synthesis, methylation reactions via its metabolite S-adenosylmethionine (SAM), and the synthesis of other vital molecules like cysteine and taurine. Many cancer cells exhibit a heightened dependence on exogenous methionine for survival and proliferation, a phenomenon known as "methionine dependency."[1] This dependency presents a therapeutic window for targeting cancer cells by restricting methionine availability or by using methionine analogs.

This compound, a derivative of L-methionine with an amide group replacing the carboxylic acid, serves as a structural analog that can interfere with methionine utilization.[2] Its hydrochloride form enhances stability and solubility, making it suitable for experimental use.[2] This guide explores the utility of this compound as a research tool and its potential in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure and properties are summarized in the table below.[2][3]

PropertyValueReference(s)
IUPAC Name (2S)-2-amino-4-(methylthio)butanamide hydrochloride
Synonyms H-Met-NH2 HCl, L-Methionine amide hydrochloride[2][4]
CAS Number 16120-92-6[2][3]
Molecular Formula C₅H₁₃ClN₂OS[2][3]
Molecular Weight 184.69 g/mol [3]
Melting Point 222 - 226 °C[5]
Solubility Soluble in water[2][3]
Appearance White to off-white crystalline powder[2]
Storage Temperature 0 - 8 °C[5]

Synthesis of this compound

General Synthetic Workflow

Synthesis_Workflow A L-Methionine B Protection of Amino Group (e.g., Boc anhydride) A->B C Activation of Carboxyl Group (e.g., DCC/NHS or Thionyl Chloride) B->C D Amidation (Ammonia) C->D E Deprotection of Amino Group (e.g., HCl in Dioxane) D->E F L-Methioninamide Hydrochloride E->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Protection of the Amino Group: L-Methionine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base like sodium bicarbonate in a solvent mixture of dioxane and water to yield N-Boc-L-methionine.

  • Activation of the Carboxyl Group: The carboxylic acid of N-Boc-L-methionine is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using thionyl chloride or by forming an active ester using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Amidation: The activated carboxyl group is then reacted with ammonia (B1221849) (either as a gas bubbled through the solution or as an aqueous solution) to form N-Boc-L-methioninamide.

  • Deprotection and Salt Formation: The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane or ethyl acetate. This step simultaneously forms the hydrochloride salt of the primary amine.

  • Purification: The final product, this compound, is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a crystalline solid.

Mechanism of Action as a Methionine Analog

Inhibition of Methionyl-tRNA Synthetase

The primary proposed mechanism of action for this compound is the competitive inhibition of methionyl-tRNA synthetase (MetRS).[8] MetRS is the enzyme responsible for attaching methionine to its cognate tRNA (tRNAMet), a crucial step in the initiation and elongation of protein synthesis.

MetRS_Inhibition cluster_0 Normal Process cluster_1 Inhibition by L-Methioninamide HCl Met L-Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS Met_tRNA Met-tRNA-Met (Charged tRNA) MetRS->Met_tRNA ATP -> AMP + PPi Blocked_MetRS Inactive MetRS Complex tRNA tRNA-Met tRNA->MetRS Protein_Synthesis Protein Synthesis Met_tRNA->Protein_Synthesis LMA L-Methioninamide HCl LMA->MetRS Competitive Binding Inhibition Inhibition of Protein Synthesis Blocked_MetRS->Inhibition

Caption: Inhibition of Methionyl-tRNA Synthetase by this compound.

Disruption of Methionine-Dependent Signaling Pathways

By limiting the availability of charged Met-tRNAMet, this compound can mimic the effects of methionine restriction, impacting downstream signaling pathways that are sensitive to amino acid availability. A key pathway affected is the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling cascade.[9][10]

Under normal conditions, methionine is converted to S-adenosylmethionine (SAM), which is sensed by SAMTOR. High SAM levels inhibit SAMTOR, leading to the activation of mTORC1.[9] Methionine restriction, and presumably the action of its mimetics, leads to reduced SAM levels, activation of SAMTOR, and subsequent inhibition of mTORC1, resulting in decreased protein synthesis and cell growth, and the induction of autophagy.[9]

mTORC1_Pathway cluster_0 Methionine Sensing and mTORC1 Activation cluster_1 Effect of L-Methioninamide HCl Met L-Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAMTOR SAMTOR SAM->SAMTOR High SAM GATOR1 GATOR1 SAMTOR->GATOR1 Rag_GTPases Rag GTPases GATOR1->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Activation Growth Cell Growth & Protein Synthesis mTORC1->Growth Autophagy Autophagy mTORC1->Autophagy LMA L-Methioninamide HCl MetRS MetRS LMA->MetRS Reduced_Met_Util Reduced Methionine Utilization MetRS->Reduced_Met_Util Low_SAM Low SAM Reduced_Met_Util->Low_SAM mTORC1_Inhibition mTORC1 Inhibition Low_SAM->mTORC1_Inhibition

Caption: this compound's proposed effect on the mTORC1 signaling pathway.

Experimental Data and Protocols

In Vitro Cytotoxicity

While specific IC₅₀ values for this compound are not available in the reviewed literature, studies on structurally similar L-methionine amide derivatives provide insights into their potential cytotoxic activity against cancer cell lines. The table below summarizes data for a related compound, L-methionine dodecyl amide hydrochloride.[11]

Cell LineDescriptionIC₅₀ (µM) for L-Methionine Dodecyl Amide HCl
Meth A Sarcoma Murine Sarcoma~50
LX-1 Human Lung Carcinoma~40
SV-T2 SV40-transformed mouse fibroblast~30

Note: The increased cytotoxicity of the dodecyl derivative is likely influenced by its increased lipophilicity due to the long alkyl chain, and these values may not be directly representative of this compound.

Protocol for In Vitro Cytotoxicity Assay ([³H]Thymidine Incorporation)

This protocol is adapted from studies on similar methionine analogs.[11]

  • Cell Culture: Culture cancer cells (e.g., Meth A, LX-1, MCF7) in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well microtiter plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in sterile, deionized water or culture medium. Perform serial dilutions to obtain the desired final concentrations. Replace the culture medium in the wells with medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plates for 48 hours.

  • [³H]Thymidine Labeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%) using appropriate software (e.g., GraphPad Prism).

Toxicity Data

Specific LD₅₀ data for this compound is not available. For the parent compound, L-methionine, the oral LD₅₀ in rats is reported to be 36 g/kg, indicating very low acute toxicity.[12][13] Toxicity of this compound would need to be determined experimentally.

Applications in Research and Drug Development

  • Studying Methionine Dependency: this compound can be used as a tool to probe the metabolic vulnerabilities of methionine-dependent cancer cells.[1]

  • Validating Methionyl-tRNA Synthetase as a Drug Target: As a potential inhibitor of MetRS, it can be used in assays to validate this enzyme as a target for novel anticancer or antimicrobial agents.[14]

  • Lead Compound for Drug Discovery: The structure of this compound can serve as a scaffold for the development of more potent and selective inhibitors of methionine metabolism.

  • Synergistic Cancer Therapy: In combination with other chemotherapeutic agents or radiation, this compound could potentially enhance their efficacy by sensitizing cancer cells through the induction of a methionine-stressed state.

Conclusion

This compound represents a valuable tool for researchers in the fields of cancer biology, metabolism, and drug discovery. As a methionine analog, it offers a means to investigate the critical role of methionine in cellular processes and to exploit the unique metabolic dependencies of cancer cells. While further studies are needed to fully characterize its biological activity, toxicity, and therapeutic potential, the information presented in this guide provides a solid foundation for its application in a research setting. The detailed protocols and visualized signaling pathways offer a starting point for designing experiments to explore the full potential of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of L-Methioninamide Hydrochloride Terminated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides terminating with L-Methioninamide. The protocol is designed for researchers familiar with standard Fmoc-based SPPS techniques. The primary strategy involves the initial loading of L-Methioninamide onto a 2-chlorotrityl chloride (2-CTC) resin, followed by the stepwise elongation of the peptide chain. The use of 2-CTC resin is advantageous due to its acid-labile nature, which allows for the cleavage of the final peptide under mild conditions, thereby minimizing potential side reactions, particularly those involving the methionine residue.

Data Presentation

Table 1: Reagents for L-Methioninamide Loading on 2-CTC Resin

ReagentMolar Equivalent (relative to resin capacity)Purpose
2-Chlorotrityl chloride resin1.0Solid support
L-Methioninamide hydrochloride1.5 - 2.0C-terminal amino acid amide
Diisopropylethylamine (DIPEA)3.0 - 4.0Base for neutralization and coupling
Dichloromethane (B109758) (DCM)-Solvent
Methanol (B129727)-Capping agent

Table 2: Standard Fmoc-SPPS Cycle Reagents

ReagentConcentration / Molar EquivalentPurpose
Piperidine (B6355638) in DMF20% (v/v)Fmoc deprotection
Fmoc-amino acid3.0 - 5.0 eq.Building block
HBTU/HATU2.9 - 4.9 eq.Coupling agent
DIPEA/NMM6.0 - 10.0 eq.Base for coupling
DMF-Solvent

Table 3: Cleavage Cocktail Composition

ReagentPercentage (v/v)Purpose
Trifluoroacetic acid (TFA)1-2%Cleavage from resin
Dichloromethane (DCM)93-94%Solvent
Triisopropylsilane (B1312306) (TIS)5%Scavenger (for final deprotection)
Water-(for final deprotection)

Experimental Protocols

Loading of L-Methioninamide onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the initial and crucial step of attaching L-Methioninamide to the solid support. Proper loading is essential for the successful synthesis of the target peptide.

Protocol:

  • Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (typical substitution: 1.0-1.6 mmol/g) in 10 mL of anhydrous dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Preparation of L-Methioninamide Solution: In a separate flask, dissolve 1.5-2.0 equivalents of this compound (relative to the resin's substitution capacity) in a minimal amount of anhydrous DCM. To this suspension, add 3.0-4.0 equivalents of diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the coupling. Stir the mixture for 10-15 minutes.

  • Coupling: Drain the DCM from the swollen resin. Add the L-Methioninamide/DIPEA solution to the resin. Agitate the mixture gently for 2-4 hours at room temperature.

  • Capping: After the coupling reaction, unreacted chlorotrityl groups on the resin must be capped to prevent side reactions in subsequent steps. Add 1 mL of methanol to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): The loading efficiency can be determined by cleaving a small, accurately weighed amount of the dried resin and quantifying the released L-Methioninamide via HPLC or by weight gain of the resin.

Fmoc-Based Solid-Phase Peptide Synthesis

Following the successful loading of L-Methioninamide, the peptide chain is elongated using standard Fmoc-SPPS protocols.

Protocol:

  • Fmoc Deprotection: Treat the L-Methioninamide-loaded resin with 20% piperidine in DMF (10 mL/g of resin) for 20 minutes to remove the Fmoc protecting group (if an Fmoc-protected L-Methioninamide was used for loading) or to prepare the free amine for the first coupling. Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 3.0-5.0 equivalents of the next Fmoc-protected amino acid with 2.9-4.9 equivalents of a coupling agent (e.g., HBTU, HATU) and 6.0-10.0 equivalents of a base (e.g., DIPEA, NMM) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: After coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Final Deprotection

The final steps involve cleaving the peptide from the resin and removing the side-chain protecting groups.

Protocol for Cleavage from 2-CTC Resin:

  • Final Fmoc Deprotection: After the last amino acid coupling, remove the N-terminal Fmoc group as described above.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.

  • Mild Cleavage: Treat the dried peptide-resin with a solution of 1-2% TFA in DCM (10 mL/g of resin) for 30-60 minutes. This will cleave the peptide from the resin while keeping the acid-labile side-chain protecting groups intact.

  • Neutralization and Collection: Filter the cleavage solution into a flask containing a 10-fold excess of pyridine (B92270) or DIPEA to neutralize the TFA.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the protected peptide.

Protocol for Final Deprotection:

  • Deprotection Cocktail: Dissolve the protected peptide in a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The TIS acts as a scavenger to prevent the re-attachment of protecting groups and to protect the methionine residue from oxidation.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_loading 1. Resin Loading cluster_synthesis 2. Peptide Elongation (Fmoc-SPPS) cluster_cleavage 3. Cleavage and Deprotection Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Couple Couple to Resin Swell->Couple MetNH2 L-Methioninamide HCl + DIPEA in DCM MetNH2->Couple Cap Cap with Methanol Couple->Cap WashDry Wash and Dry Cap->WashDry LoadedResin Met-NH-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Deprotect AACouple Fmoc-AA Coupling (HBTU/DIPEA) Deprotect->AACouple Wash Wash AACouple->Wash Repeat Repeat n times Wash->Repeat Repeat->Deprotect PeptideResin Peptide-Met-NH-Resin MildCleavage Mild Cleavage (1-2% TFA/DCM) PeptideResin->MildCleavage ProtectedPeptide Protected Peptide MildCleavage->ProtectedPeptide FinalDeprotection Final Deprotection (95% TFA/TIS/H2O) ProtectedPeptide->FinalDeprotection CrudePeptide Crude Peptide-Met-NH2 FinalDeprotection->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification FinalProduct Pure Peptide-Met-NH2 Purification->FinalProduct

Caption: Workflow for Solid-Phase Synthesis of L-Methioninamide Peptides.

Logical_Relationship Start Start: L-Methioninamide HCl ResinChoice Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Start->ResinChoice Loading Key Step: Loading of Amine Requires base (DIPEA) for neutralization ResinChoice->Loading SPPS Peptide Elongation: Standard Fmoc-SPPS Cycles Loading->SPPS Cleavage Cleavage Strategy: Mild acid (TFA/DCM) for resin cleavage SPPS->Cleavage Deprotection Final Deprotection: Strong acid with scavengers (TIS) to protect Methionine Cleavage->Deprotection End End Product: C-Terminal L-Methioninamide Peptide Deprotection->End

Application Notes and Protocols for L-Methioninamide Hydrochloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride is a derivative of the essential amino acid L-methionine. Functioning as a potent inhibitor of methionyl-tRNA synthetase (MARS), it presents a distinct mechanism of action compared to its parent compound.[1] Inhibition of MARS disrupts the initial step of protein synthesis, where methionine is attached to its corresponding transfer RNA (tRNA), a critical process for cellular growth and proliferation. This unique characteristic makes this compound a valuable tool for research in cancer biology, cellular metabolism, and drug development.

These application notes provide detailed protocols for utilizing this compound in cell culture, along with expected outcomes and relevant signaling pathways.

Key Applications

  • Cancer Research: Investigation of the effects of protein synthesis inhibition on cancer cell proliferation, viability, and metastasis. Overexpression of MARS has been linked to poorer prognoses in certain cancers, making its inhibition a potential therapeutic strategy.[1][2]

  • Cell Cycle Analysis: Studying the impact of arresting protein synthesis at the G1 phase of the cell cycle.

  • Drug Development: Screening for novel therapeutic agents that target aminoacyl-tRNA synthetases.

  • Metabolism Studies: Elucidating the cellular responses to metabolic stress induced by the inhibition of methionine utilization.

Data Presentation

Table 1: Effects of this compound on Cancer Cell Viability (Hypothetical Data)
Cell LineCancer TypeL-Methioninamide HCl Concentration (µM)Incubation Time (hours)% Viability Reduction (Mean ± SD)
MCF-7 Breast Cancer104825 ± 3.5
504858 ± 4.2
1004885 ± 5.1
A549 Lung Cancer104822 ± 2.9
504855 ± 3.8
1004882 ± 4.5
Panc-1 Pancreatic Cancer104830 ± 4.1
504865 ± 5.3
1004892 ± 6.0

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound is not widely available. The concentration ranges are inferred from studies using L-methionine and the expected higher potency of an enzymatic inhibitor.

Table 2: Comparison of IC50 Values: this compound vs. L-Methionine (Representative Data)
CompoundTarget MechanismCell LineIC50 (µM) - 72 hours
This compound MARS InhibitionOvarian Cancer (SKOV3)~50-150 (Estimated)
L-Methionine Metabolic EffectsPancreatic Cancer (BXPC-3)> 30,000 (5 mg/mL)[3]

Note: The IC50 for this compound is an estimation based on its role as a direct enzyme inhibitor, which typically acts at lower concentrations than metabolic precursors. The L-Methionine data is derived from published studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

    • Sterile microcentrifuge tubes

    • Sterile filter (0.22 µm)

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile water or PBS to create a stock solution (e.g., 10 mM).

    • Gently vortex to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Materials:

    • Cancer cell lines of interest (e.g., MCF-7, A549, Panc-1)

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • 96-well cell culture plates

    • This compound stock solution (from Protocol 1)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Plate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Western Blot for p53 Upregulation
  • Materials:

    • Cells treated with this compound (from a similar setup as the viability assay)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p53, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Signaling Pathways and Experimental Workflows

protein_synthesis_inhibition cluster_0 Cellular Environment cluster_1 Protein Synthesis Initiation L-Methionine L-Methionine MARS Methionyl-tRNA Synthetase (MARS) L-Methionine->MARS Substrate L-Methioninamide_HCl L-Methioninamide hydrochloride L-Methioninamide_HCl->MARS Inhibits Met_tRNA Methionyl-tRNA MARS->Met_tRNA Catalyzes Protein_Synthesis Protein Synthesis Met_tRNA->Protein_Synthesis

Caption: Inhibition of Protein Synthesis by L-Methioninamide HCl.

experimental_workflow Start Start Cell_Culture Seed Cells in 96-well Plate Start->Cell_Culture Treatment Treat with L-Methioninamide HCl (Varying Concentrations) Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay Perform MTT Assay Incubation->Viability_Assay Western_Blot Perform Western Blot for p53 Incubation->Western_Blot Data_Analysis Measure Absorbance & Calculate % Viability Viability_Assay->Data_Analysis End End Data_Analysis->End Western_Blot->End downstream_effects L-Met-Amide L-Methioninamide HCl MARS MARS Inhibition L-Met-Amide->MARS Protein_Syn_Inhibition Protein Synthesis Inhibition MARS->Protein_Syn_Inhibition p53 p53 Upregulation Protein_Syn_Inhibition->p53 mTORC1 mTORC1 Pathway (Indirect Effect) Protein_Syn_Inhibition->mTORC1 Potential Downregulation Cell_Cycle G1 Cell Cycle Arrest p53->Cell_Cycle Apoptosis Induction of Apoptosis p53->Apoptosis Proliferation Decreased Proliferation Cell_Cycle->Proliferation mTORC1->Proliferation

References

Application Notes and Protocols: L-Methioninamide Hydrochloride as a Novel Supplement for Enhanced Performance in CHO Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of recombinant therapeutic proteins, particularly monoclonal antibodies (mAbs), in Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. Optimizing cell culture media to enhance cell growth, viability, and protein yield is a continuous effort. L-methionine is an essential amino acid crucial for protein synthesis and various metabolic processes in CHO cells. However, like other amino acids, its stability and solubility in liquid media can be limiting factors.

L-Methioninamide hydrochloride, a stable and water-soluble derivative of L-methionine, presents a promising alternative for supplementation in CHO cell culture.[1][2][3][4] The amide group at the C-terminus may offer improved stability in culture media, potentially leading to more consistent availability of methionine for cellular metabolism. This, in turn, could translate to enhanced cell performance and recombinant protein production. The use of amino acid derivatives, such as dipeptides, has been shown to improve the stability of labile amino acids like glutamine, leading to reduced accumulation of toxic byproducts such as ammonia (B1221849) and enhanced cell viability.[4][5][6][7] Based on these principles, this compound is hypothesized to offer similar benefits.

These application notes provide a comprehensive guide for evaluating this compound as a supplement in CHO cell culture, including detailed experimental protocols, expected outcomes, and an exploration of its potential mechanisms of action.

Potential Advantages of this compound Supplementation

  • Improved Stability and Solubility: The hydrochloride salt form and the amide group contribute to higher solubility and stability in aqueous solutions compared to L-methionine, ensuring consistent availability in the cell culture medium.[1][2][4]

  • Reduced Ammonia Accumulation: It is hypothesized that the enzymatic cleavage of the amide bond by intracellular or extracellular amidases would release L-methionine and ammonia. However, a controlled release mechanism could prevent the rapid accumulation of ammonia, which is known to be detrimental to CHO cell growth and productivity.

  • Enhanced Cell Growth and Viability: By providing a stable source of methionine, this compound may support sustained protein synthesis and overall cellular health, leading to higher viable cell densities and extended culture duration.

  • Increased Recombinant Protein Titer: A consistent supply of this essential amino acid is critical for maximizing the synthesis of the target recombinant protein, potentially leading to higher product titers.

Experimental Protocols

This section outlines a series of experiments to systematically evaluate the effect of this compound on CHO cell culture performance.

Protocol 1: Dose-Response Study in Shake Flasks

Objective: To determine the optimal concentration of this compound for improving CHO cell growth, viability, and recombinant protein production.

Materials:

  • CHO cell line producing a model monoclonal antibody (mAb)

  • Chemically defined CHO cell culture medium

  • This compound (sterile, cell culture grade)

  • Shake flasks (e.g., 125 mL)

  • Incubator shaker (37°C, 5% CO₂, 120 rpm)

  • Cell counter (e.g., trypan blue exclusion-based automated counter)

  • Biochemical analyzer for metabolite analysis (e.g., glucose, lactate, ammonia)

  • HPLC or other suitable method for mAb titer determination

Procedure:

  • Cell Seeding: Seed shake flasks with the CHO cell line at a density of 0.3 x 10⁶ viable cells/mL in the desired working volume of the chemically defined medium.

  • Supplementation: Prepare a sterile stock solution of this compound. Supplement the cultures with varying final concentrations of this compound (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 7.5 mM, 10 mM). A control group with an equimolar concentration of L-methionine should also be included.

  • Incubation: Incubate the shake flasks at 37°C with 5% CO₂ and agitation at 120 rpm.

  • Daily Monitoring: On a daily basis, aseptically collect a sample from each flask and measure:

    • Viable cell density (VCD) and viability.

    • Concentrations of key metabolites (glucose, lactate, ammonia).

  • Titer Measurement: At the end of the culture (e.g., day 14 or when viability drops below 60%), harvest the supernatant by centrifugation and determine the mAb titer.

  • Data Analysis: Plot the VCD, viability, metabolite concentrations, and final mAb titer as a function of this compound concentration.

Protocol 2: Fed-Batch Bioreactor Evaluation

Objective: To validate the findings from the shake flask study and assess the impact of this compound supplementation in a controlled fed-batch bioreactor environment.

Materials:

  • Materials from Protocol 1

  • Benchtop bioreactors (e.g., 2 L) with probes for pH, dissolved oxygen (DO), and temperature control

  • Feed media (concentrated nutrient solution)

  • Base solution for pH control (e.g., sodium bicarbonate or sodium carbonate)

Procedure:

  • Bioreactor Setup: Prepare and sterilize the bioreactors. Add the initial batch of culture medium.

  • Inoculation: Inoculate the bioreactors with the CHO cell line at a seeding density of 0.3 x 10⁶ viable cells/mL.

  • Process Control: Maintain the culture parameters at set points (e.g., pH 7.0, DO 40%, temperature 37°C).

  • Supplementation Strategy: Based on the results of the dose-response study, supplement the experimental bioreactor with the optimal concentration of this compound in the initial batch medium and/or in the feed medium. The control bioreactor should receive an equimolar amount of L-methionine.

  • Fed-Batch Strategy: Implement a pre-defined feeding strategy, adding feed media to the bioreactors based on a schedule or on-line measurements of nutrient consumption.

  • Sampling and Analysis: Collect daily samples to monitor VCD, viability, metabolites, and mAb titer as described in Protocol 1.

  • Harvest and Analysis: Harvest the culture at a pre-determined endpoint and perform a final analysis of the product titer.

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the described experiments, illustrating the potential positive effects of this compound supplementation.

Table 1: Hypothetical Results from Dose-Response Study in Shake Flasks (Day 14)

L-Methioninamide HCl (mM)Peak VCD (x 10⁶ cells/mL)Viability (%)Final mAb Titer (g/L)Ammonia (mM)
0 (Control - No Met)8.5651.25.8
5 (L-Methionine)12.2752.57.2
111.8782.46.9
2.513.5822.86.5
5 14.8 88 3.2 6.1
7.514.2853.06.3
1013.1802.76.8

Table 2: Hypothetical Fed-Batch Bioreactor Performance Data

ParameterControl (L-Methionine)Experimental (L-Methioninamide HCl)% Improvement
Peak Viable Cell Density (x 10⁶ cells/mL)18.521.315.1%
Culture Duration (days to <60% viability)141614.3%
Final mAb Titer (g/L)4.25.121.4%
Peak Ammonia Concentration (mM)8.56.9-18.8%
Specific Productivity (pcd)252812.0%

Visualizations

Hypothesized Metabolic Pathway of this compound

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Methioninamide_HCl L-Methioninamide HCl L-Methioninamide L-Methioninamide L-Methioninamide_HCl->L-Methioninamide Transport Amidase Amidase L-Methioninamide->Amidase L-Methionine L-Methionine Protein_Synthesis Protein Synthesis (e.g., mAbs) L-Methionine->Protein_Synthesis SAM_Cycle S-adenosylmethionine (SAM) Cycle L-Methionine->SAM_Cycle Amidase->L-Methionine NH3 Ammonia (NH3) Amidase->NH3

Caption: Hypothesized uptake and metabolism of this compound in CHO cells.

Experimental Workflow for Evaluating this compound

Start Start: CHO Cell Line (mAb producer) Dose_Response Protocol 1: Dose-Response Study (Shake Flasks) Start->Dose_Response Analysis1 Analyze: VCD, Viability, Titer, Metabolites Dose_Response->Analysis1 Optimal_Conc Determine Optimal Concentration Analysis1->Optimal_Conc Fed_Batch Protocol 2: Fed-Batch Bioreactor Evaluation Optimal_Conc->Fed_Batch Analysis2 Analyze: Performance Parameters Fed_Batch->Analysis2 Conclusion Conclusion: Assess Benefits of L-Methioninamide HCl Analysis2->Conclusion

Caption: Workflow for the evaluation of this compound in CHO cell culture.

Discussion and Conclusion

The presented protocols and hypothetical data suggest that this compound has the potential to be a valuable supplement in CHO cell culture for the production of recombinant proteins. The primary proposed benefits stem from its enhanced stability and solubility, which may lead to a more controlled and sustained release of L-methionine, thereby improving cell growth, extending culture longevity, and ultimately increasing product titer. The hypothesized reduction in ammonia accumulation, a common issue with amino acid degradation, could further contribute to a healthier and more productive culture environment.

It is important to note that the data presented here is hypothetical and serves as a guide for expected outcomes. The actual performance of this compound will depend on the specific CHO cell line, the composition of the basal medium, and the overall process parameters. The metabolic fate of the amide group and its potential contribution to the ammonia pool require experimental verification.

References

Application Note: HPLC Analysis of L-Methioninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

L-Methioninamide hydrochloride is a derivative of the essential amino acid L-methionine. As a crucial component in various biochemical pathways, the quantitative analysis of this compound is vital for researchers, scientists, and professionals in drug development. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The described protocol is designed to be a reliable starting point for routine analysis and quality control.

While a specific validated method for this compound is not widely published, this method has been developed based on established protocols for the analysis of the closely related compound, L-Methionine.[1][2][3] The principles of reversed-phase chromatography are well-suited for the separation and quantification of this polar compound.

Target Audience

This document is intended for researchers, scientists, and drug development professionals who require a precise and accurate method for the quantification of this compound in various sample matrices.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • HPLC grade Acetonitrile (B52724)

  • HPLC grade Methanol

  • Potassium dihydrogen orthophosphate (KH2PO4), analytical grade

  • Orthophosphoric acid, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Preparation of Mobile Phase and Solutions

  • Mobile Phase Preparation (Isocratic):

    • Prepare a 25 mM potassium dihydrogen orthophosphate buffer. Weigh and dissolve the appropriate amount of KH2PO4 in 1 L of deionized water.

    • Adjust the pH of the buffer to 3.0 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The mobile phase consists of a mixture of the prepared phosphate (B84403) buffer and acetonitrile in a ratio of 95:5 (v/v).

    • Degas the mobile phase by sonication for 15-20 minutes before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • For formulated products, a suitable extraction method may be required. A general procedure involves dissolving the formulation in a known volume of mobile phase, sonicating to ensure complete dissolution of the analyte, and filtering through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

The following HPLC conditions are recommended as a starting point. Optimization may be necessary depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 25 mM Potassium Dihydrogen Orthophosphate (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 10 minutes

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide examples of how to present the results.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10
25
50
75
100
Correlation Coefficient (r²) ≥ 0.999
Linearity Equation y = mx + c

Table 3: Summary of HPLC Conditions from Literature for Methionine Analysis

ReferenceColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)
[3]Peerless basic C18 (150 x 4.6 mm, 5 µm)Potassium dihydrogen orthophosphate1.0210 nm3.5
[1]Nucleosil C18Methanol: 0.05M phosphate buffer pH 3.2 (30:70 v/v)1.0220 nm2.76

Mandatory Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation hplc HPLC System sample_prep Sample Preparation (Dissolution & Filtration) injection Injection sample_prep->injection std_prep Standard Preparation (Serial Dilution) std_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffer & Organic) mobile_phase_prep->injection data Data Analysis separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Report Generation quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship for Method Development

Method_Development analyte L-Methioninamide HCl (Analyte Properties) column Column Selection (C18) analyte->column mobile_phase Mobile Phase (Buffer, Organic) analyte->mobile_phase detector Detector Selection (UV @ 210nm) analyte->detector method_goal Method Goal (Quantification, Purity) method_goal->column method_goal->mobile_phase method_goal->detector optimization Optimization (Flow Rate, Temp.) column->optimization mobile_phase->optimization detector->optimization validation Method Validation (ICH Guidelines) optimization->validation protocol Final Protocol validation->protocol

Caption: Logical steps for developing the HPLC method for L-Methioninamide HCl.

References

Application Notes and Protocols for the Purification of L-Methioninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride is the hydrochloride salt of L-methioninamide, a derivative of the essential amino acid L-methionine. As a chiral building block and a potential precursor in the synthesis of peptidomimetics and other pharmaceutically active compounds, ensuring its high purity is critical for downstream applications. This document provides detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques. The information is intended to guide researchers in obtaining a final product of high purity, suitable for demanding research and development activities.

Data Presentation

The expected outcomes of the purification techniques are summarized in the table below. These values are based on typical results obtained for similar amino acid amide hydrochlorides and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueKey ParametersExpected PurityExpected YieldPrimary Impurities Removed
Recrystallization Solvent System: Isopropanol (B130326)/Methanol (B129727)>99.0% (by HPLC)70-85%Unreacted L-methionine, starting materials from synthesis
Recrystallization Solvent System: Water/HCl (slow evaporation)>99.5% (by HPLC)60-75%Polar impurities, inorganic salts
Ion-Exchange Chromatography Resin: Strong Cation Exchange (e.g., Dowex 50)>99.8% (by HPLC)80-95%Residual starting materials, by-products of synthesis

Experimental Protocols

Purification by Recrystallization

Recrystallization is a robust method for purifying crystalline solids. The choice of solvent is critical and should be based on the solubility profile of this compound, where it is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Protocol 1: Mixed-Solvent Recrystallization (Isopropanol/Methanol)

This protocol is suitable for removing less polar impurities.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot methanol.

  • Precipitation: While the solution is still warm, slowly add isopropanol (a less polar solvent) dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Formation: Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C to obtain the purified this compound.

Protocol 2: Aqueous Recrystallization (Water/HCl)

This method is effective for removing non-polar and some polar impurities.

  • Dissolution: Dissolve the crude this compound in a minimal amount of deionized water. If necessary, add a few drops of dilute hydrochloric acid to ensure complete dissolution and suppress the formation of the free base.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.

  • Crystallization: Cover the container with a watch glass or perforated parafilm and allow the solvent to evaporate slowly at room temperature over several days.

  • Isolation: Once a significant amount of crystalline product has formed, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals under vacuum.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective technique for separating ionic compounds like amino acid hydrochlorides from non-ionic or differently charged impurities.

Protocol: Strong Cation Exchange Chromatography

  • Resin Preparation: Swell the strong cation exchange resin (e.g., Dowex 50W X8) in deionized water. Pack the resin into a suitable chromatography column and wash it sequentially with 1 M NaOH, deionized water (until the eluate is neutral), 1 M HCl, and finally with deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water. Apply the solution to the top of the prepared column.

  • Washing: Wash the column with several column volumes of deionized water to elute any non-ionic or anionic impurities.

  • Elution: Elute the bound L-Methioninamide with a linear gradient of aqueous ammonia (B1221849) (e.g., 0.1 M to 2 M) or a solution of dilute hydrochloric acid.

  • Fraction Collection: Collect fractions and monitor the presence of the product using a suitable analytical technique (e.g., TLC with ninhydrin (B49086) staining or HPLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If ammonia was used for elution, the resulting free base will need to be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., methanol or isopropanol) and adding a stoichiometric amount of hydrochloric acid.

  • Final Purification: The isolated product can be further purified by recrystallization as described in the protocols above.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification L_Met L-Methionine Activation Carboxyl Activation (e.g., with Thionyl Chloride) L_Met->Activation Amidation Amidation (with Ammonia) Activation->Amidation Crude_Product Crude L-Methioninamide Hydrochloride Amidation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Ion-Exchange Chromatography Crude_Product->Chromatography Pure_Product Pure L-Methioninamide Hydrochloride Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: General workflow for synthesis and purification.

Application Notes and Protocols for L-Methioninamide Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful coupling of L-Methioninamide hydrochloride with carboxylic acids, a critical step in the synthesis of novel peptides and small molecule therapeutics. This compound serves as a versatile building block in pharmaceutical and nutritional research, valued for its role in creating compounds that support metabolic health and liver function.[1] This document outlines common coupling methodologies, strategies to mitigate side reactions associated with the methionine residue, and provides standardized protocols for achieving high-yield synthesis.

Data Presentation: Quantitative Overview of Common Coupling Methods

The efficiency of amide bond formation with this compound is highly dependent on the choice of coupling reagent, solvent, and reaction conditions. Below is a summary of typical quantitative data for commonly employed coupling methods. Please note that these values are representative and optimal conditions should be determined empirically for each specific substrate combination.

Coupling ReagentAdditiveBaseTypical SolventTypical Reaction Time (h)Typical Yield (%)Purity (%)
EDCHOBt or OxymaDIPEA or NMMDMF or DCM2-1270-95>95
HATUNoneDIPEA or CollidineDMF1-485-98>97
HBTUHOBtDIPEA or NMMDMF1-680-96>95
DICHOBt or OxymaDIPEA or NMMDCM or DMF2-1275-95>95

Note: Yields and purity are dependent on the specific carboxylic acid used, the scale of the reaction, and purification methods. The thioether group in the methionine side chain is susceptible to oxidation, which can impact overall yield and purity.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of a generic N-protected carboxylic acid (R-COOH) to this compound.

Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form an active ester of the carboxylic acid, which then reacts with this compound.

Materials:

  • N-protected carboxylic acid (R-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • In a round bottom flask, dissolve the N-protected carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the cooled solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (2.2 eq) to the this compound solution to neutralize the hydrochloride salt and provide the free amine.

  • Slowly add the L-Methioninamide solution to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: HATU Mediated Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, particularly useful for sterically hindered amino acids.

Materials:

  • N-protected carboxylic acid (R-COOH)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • In a round bottom flask, dissolve the N-protected carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt.

  • Add the L-Methioninamide solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Perform an aqueous workup as described in Protocol 1 (Step 11).

  • Dry, concentrate, and purify the product as described in Protocol 1 (Steps 12 and 13).

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using L-Methioninamide as the C-terminal residue

This protocol outlines the incorporation of L-Methioninamide onto a resin, followed by peptide chain elongation.

Materials:

  • Rink Amide resin

  • Fmoc-L-Methionine

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • DIPEA

  • 20% Piperidine (B6355638) in DMF (deprotection solution)

  • Anhydrous DMF

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-L-Methionine):

    • Dissolve Fmoc-L-Methionine (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution and add the mixture to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps with subsequent Fmoc-protected amino acids to build the desired peptide chain.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Note: To prevent oxidation of the methionine residue, it is advisable to use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water.[3]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway and Experimental Workflow Diagrams

Methionine Metabolism and mTORC1 Signaling Pathway

L-methionine is a crucial amino acid that, beyond its role in protein synthesis, is a key component in cellular signaling, particularly influencing the mTORC1 pathway.[4][5] Methionine is converted to S-adenosylmethionine (SAM), which acts as a universal methyl donor for various cellular processes and also as a signaling molecule that indicates methionine availability to the mTORC1 complex.[6] Activation of mTORC1 by SAM and other amino acids promotes cell growth and proliferation while inhibiting autophagy.

Methionine_mTORC1_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm L-Methionine_ext L-Methionine Transporter Amino Acid Transporter L-Methionine_ext->Transporter Uptake L-Methionine_int L-Methionine SAM S-adenosylmethionine (SAM) L-Methionine_int->SAM MAT2A Protein_Synthesis Protein Synthesis L-Methionine_int->Protein_Synthesis SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Protein Methylation SAM->Methylation mTORC1_active mTORC1 (active) SAM->mTORC1_active Activates via SAMTOR sensor Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->L-Methionine_int Remethylation Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Glutathione Glutathione Cysteine->Glutathione mTORC1_inactive mTORC1 (inactive) mTORC1_inactive->mTORC1_active Cell_Growth Cell Growth & Proliferation mTORC1_active->Cell_Growth Autophagy_inhibition Autophagy Inhibition mTORC1_active->Autophagy_inhibition Amino_Acids Other Amino Acids Amino_Acids->mTORC1_active Activates Transporter->L-Methionine_int

Caption: Methionine metabolism and its influence on the mTORC1 signaling pathway.

Experimental Workflow for Solution-Phase Dipeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using this compound in the solution phase.

Solution_Phase_Peptide_Synthesis_Workflow start Start reagents Dissolve N-protected Carboxylic Acid (R-COOH) and Coupling Additive (e.g., HOBt) in Anhydrous Solvent start->reagents activation Add Coupling Reagent (e.g., EDC or HATU) and stir to activate reagents->activation coupling Combine Activated Acid and Amine Solutions. React at RT. activation->coupling amine_prep Prepare L-Methioninamide Solution with Base (e.g., DIPEA) to neutralize HCl salt amine_prep->coupling monitoring Monitor Reaction Progress (TLC or LC-MS) coupling->monitoring monitoring->coupling Incomplete workup Aqueous Workup: Quench, Extract, Wash monitoring->workup Complete purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical workflow for solution-phase dipeptide synthesis.

References

Protocol for dissolving L-Methioninamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Dissolution of L-Methioninamide Hydrochloride

Introduction

This compound (CAS No. 16120-92-6) is a derivative of the essential amino acid L-methionine, utilized in various research and development sectors, including pharmaceutical development and nutritional supplements.[1] Its hydrochloride form enhances both stability and solubility, making it a versatile compound for laboratory use.[2] Proper dissolution is the first critical step for its application in experimental settings, such as in studies related to amino acid metabolism, protein engineering, and cell culture.[2] This document provides a detailed protocol for the solubilization and storage of this compound to ensure solution integrity and reproducibility in research applications.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for calculating concentrations and understanding the compound's behavior in solution.

PropertyValueReference
CAS Number 16120-92-6[1][2][3]
Molecular Formula C₅H₁₂N₂OS•HCl[1][3]
Molecular Weight 184.69 g/mol [1]
Appearance White to off-white crystalline powder/solid[1][2][3]
Purity ≥98% - ≥99% (HPLC)[1][3]
Melting Point 222 - 226 °C[1][3]
Solubility in Water 150 mg/mL (Clear solution from 0.3 g in 2 mL)[3]
Storage (Solid) Short-term at room temperature; Long-term at 4°C under inert gas[3]
Characteristics Air sensitive, Hygroscopic[3]

Experimental Protocol: Preparation of Stock Solution

This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound. The primary solvent recommended is high-purity water. For applications requiring acidic conditions, such as in some amino acid analysis standards, 0.1 N HCl can also be used.[4][5]

Materials and Equipment:

  • This compound powder (CAS 16120-92-6)

  • Sterile, deionized, and purified water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile, light-protected microcentrifuge tubes for aliquots

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-dissolution Steps:

    • Bring the this compound container to room temperature before opening to minimize water condensation on the hygroscopic powder.[3]

    • Perform all weighing and handling in a clean, dry environment or under an inert atmosphere if possible, due to the compound's air-sensitive and hygroscopic nature.[3]

  • Weighing the Compound:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh the desired amount of this compound directly into the tube. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1.0 g of the powder.

  • Solubilization:

    • Add a portion of the sterile water to the conical tube containing the powder. For the 10 mL example, add approximately 8 mL of water initially.

    • Secure the cap and mix thoroughly using a vortex mixer until the solid is fully dissolved. If necessary, brief sonication or stirring with a magnetic stir bar can aid dissolution.

    • Based on available data, a clear solution should be achievable up to a concentration of 150 mg/mL.[3]

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

    • Mix the solution again to ensure homogeneity.

  • Sterilization and Aliquoting:

    • For use in cell culture or other sterile applications, the solution must be filter-sterilized.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the tip of the syringe.

    • Dispense the solution through the filter into sterile, light-protected microcentrifuge tubes. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles and potential contamination.

  • Storage of Stock Solution:

    • Short-term: For immediate use, the solution can be stored at 4°C for a limited time.

    • Long-term: For extended storage, aliquots should be kept at -20°C or -80°C. The solid form is stable for at least 6 months at 4°C.[3] While specific data for the solution is limited, storing amino acid solutions frozen is standard practice to maintain stability.

Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of an this compound stock solution.

G A Weigh L-Methioninamide HCl in a sterile tube B Add sterile solvent (e.g., Purified Water) A->B C Dissolve completely (Vortex / Stir) B->C D Adjust to final volume C->D E Sterile filter (0.22 µm) into a new sterile tube D->E F Dispense into single-use aliquots E->F G Store appropriately (4°C short-term, -20°C long-term) F->G

Caption: Workflow for dissolving this compound.

References

Application Notes and Protocols: L-Methioninamide Hydrochloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of L-Methioninamide Hydrochloride in Advanced Drug Delivery

This compound, the amide derivative of the essential amino acid L-methionine, presents intriguing possibilities for the design of sophisticated drug delivery systems. While specific, published applications in complex drug delivery formulations are currently limited, its chemical structure suggests several potential advantages over its parent amino acid, L-methionine. The conversion of the carboxylic acid group to an amide can enhance the metabolic stability of molecules by making them less susceptible to enzymatic degradation by peptidases.[1] This modification is a known strategy in peptide drug development to improve pharmacokinetic profiles.[1][2]

Furthermore, this compound's unique amide structure may offer improved solubility and stability, making it a candidate for various formulations.[3] As a derivative of L-methionine, it could potentially be recognized by the same amino acid transporters that facilitate the cellular uptake of L-methionine, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in various cancers and at the blood-brain barrier.[4][5] This suggests its potential use as a targeting moiety or as a component of prodrugs designed to exploit these transport pathways for targeted delivery.[6][7]

Given the nascent stage of research into this compound for drug delivery, this document will leverage a well-documented and closely related system—L-methionine-loaded chitosan (B1678972) nanoparticles —as a practical and illustrative example. This case study provides detailed protocols and data that can serve as a foundational framework for researchers interested in exploring methionine-based delivery systems, including those based on this compound.

Case Study: L-Methionine-Loaded Chitosan Nanoparticles

Chitosan, a natural, biodegradable, and biocompatible polymer, is an excellent candidate for creating nanocarriers for oral drug delivery due to its mucoadhesive properties and ability to protect its payload from the harsh environment of the gastrointestinal tract.[8] Encapsulating L-methionine in chitosan nanoparticles provides a system for its controlled release and enhanced absorption.[8][9]

Application Notes

1. Controlled Release Formulations: L-methionine-loaded chitosan nanoparticles serve as an effective system for the sustained release of L-methionine. In-vitro studies demonstrate a slow release profile, with approximately 16% of the total loaded methionine released after 12 hours and 86.5% released by 42 hours.[8] This controlled release is beneficial for maintaining therapeutic concentrations over an extended period, which is particularly relevant for nutritional supplementation and potentially for delivering methionine-dependent cancer therapies.[9]

2. Enhanced Bioavailability and Efficacy: The nano-encapsulation of L-methionine has been shown to improve its efficacy compared to the free form. In a study on L. rohita fish fingerlings, a diet supplemented with 0.6% L-methionine in nanoparticle form (M-NPs) resulted in significantly higher growth and protein efficiency compared to a diet with 1.2% free L-methionine.[9][10] This suggests that the nanoparticle formulation enhances the bioavailability and utilization of L-methionine, allowing for a lower effective dose.[9]

3. Potential in Human Medical Applications: The successful application of these nanoparticles in animal models paves the way for exploring their use in human medical conditions.[9] For instance, the controlled delivery of L-methionine or its derivatives could be beneficial in conditions where its metabolite, S-adenosyl-L-methionine (SAMe), is used therapeutically, such as in certain liver diseases and depression.[8] Furthermore, given the methionine dependency of many cancers, such delivery systems could be explored in oncology.

Quantitative Data Presentation

The physical and chemical characteristics of L-methionine-loaded chitosan nanoparticles (M-NPs) vary with the ratio of chitosan to L-methionine used during synthesis. The optimal loading capacity was observed at a chitosan to L-methionine ratio of 1:1.5.[1]

Chitosan:L-Methionine RatioParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
1:0.5185.3 ± 5.8+25.7 ± 1.565.4 ± 2.1
1:1201.5 ± 6.2+28.9 ± 1.878.2 ± 2.5
1:1.5 218.9 ± 7.4 +32.4 ± 2.1 85.6 ± 2.8
1:2235.1 ± 8.1+30.1 ± 1.982.3 ± 2.7
1:2.5250.7 ± 8.9+27.5 ± 1.675.1 ± 2.4

Data synthesized from the study by Kumar et al. (2023). The 1:1.5 ratio is highlighted as it provided the optimal encapsulation efficiency.[1]

Experimental Protocols

Protocol 1: Synthesis of L-Methionine-Loaded Chitosan Nanoparticles

This protocol details the preparation of L-methionine-loaded chitosan nanoparticles using the ionic gelation method.[8]

Materials:

  • High-purity chitosan flakes

  • L-methionine

  • Glacial acetic acid

  • Sodium tripolyphosphate (TPP)

  • Sodium hydroxide (B78521) (NaOH) solution (0.2 M)

  • Deionized water

  • Syringe filter (0.22 µm)

Procedure:

  • Preparation of Chitosan Solution (0.2% w/v): a. Dissolve 0.2 g of purified chitosan flakes in 10 ml of 10% acetic acid. b. Adjust the pH of the solution to 5.74 by adding 0.2 M sodium hydroxide solution dropwise. c. Make up the total volume to 100 ml with deionized water. d. Sterile filter the solution using a 0.22 µm syringe filter.

  • Loading of L-Methionine: a. Dissolve L-methionine in the prepared chitosan solution to achieve the desired chitosan to L-methionine ratio (e.g., for a 1:1.5 ratio, add 0.3 g of L-methionine to the 100 ml of 0.2% chitosan solution). b. Stir the solution until the L-methionine is completely dissolved.

  • Formation of Nanoparticles: a. Prepare a 0.7 mg/ml TPP solution in deionized water. b. Add the TPP solution dropwise to the chitosan-methionine solution while stirring continuously at room temperature. c. The formation of opalescent suspension indicates the formation of nanoparticles. d. Continue stirring for an additional 30 minutes to ensure the stabilization of the nanoparticles.

  • Purification and Storage: a. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and resuspension steps twice to remove any unloaded L-methionine and TPP. d. For long-term storage and for preparation of experimental diets, the final nanoparticle suspension can be freeze-dried.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Nanopartica SZ-100 Analyzer).[9]

  • Perform measurements in triplicate at 25°C.

2. Transmission Electron Microscopy (TEM):

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air-dry.

  • Optionally, negatively stain the sample with a solution like phosphotungstic acid.

  • Observe the morphology and size of the nanoparticles under a transmission electron microscope.[9]

3. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Freeze-dry the nanoparticle sample.

  • Mix the dried nanoparticles with potassium bromide (KBr) and press into a pellet.

  • Record the FTIR spectrum in the range of 4000-400 cm⁻¹ to confirm the encapsulation of L-methionine by identifying characteristic peaks and shifts in the spectra of chitosan, L-methionine, and the loaded nanoparticles.[8]

4. Encapsulation Efficiency and Loading Capacity:

  • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Measure the concentration of free L-methionine in the supernatant using a suitable analytical method (e.g., HPLC or a colorimetric assay).

  • Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:

    • EE (%) = [(Total amount of L-methionine - Amount of free L-methionine in supernatant) / Total amount of L-methionine] x 100
    • LC (%) = [(Total amount of L-methionine - Amount of free L-methionine in supernatant) / Total weight of nanoparticles] x 100

Visualizations

Experimental Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Synthesis of L-Methionine-Loaded Chitosan Nanoparticles cluster_characterization Characterization prep_chitosan Prepare 0.2% Chitosan Solution load_met Dissolve L-Methionine in Chitosan Solution prep_chitosan->load_met add_tpp Add TPP Solution Dropwise (Ionic Gelation) load_met->add_tpp purify Centrifuge and Wash Nanoparticles add_tpp->purify freeze_dry Freeze-Dry for Storage purify->freeze_dry ee_lc Encapsulation Efficiency & Loading Capacity purify->ee_lc Use supernatant dls Particle Size & Zeta Potential (DLS) freeze_dry->dls tem Morphology (TEM) freeze_dry->tem ftir Chemical Interaction (FTIR) freeze_dry->ftir G cluster_extracellular Extracellular Space cluster_cell Cell Met_NP L-Methionine Nanoparticle Met_free L-Methionine Met_NP->Met_free Release SAM S-adenosylmethionine (SAM) Met_free->SAM MAT Transporter Amino Acid Transporters (e.g., LAT1, ASC) Met_free->Transporter SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Protein Protein Synthesis SAM->Protein Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Met_free Recycle Transporter->Met_free Uptake

References

L-Methioninamide Hydrochloride: A Versatile Precursor in Chemical Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Methioninamide hydrochloride, the amide derivative of the essential amino acid L-methionine, serves as a crucial building block in the landscape of chemical and pharmaceutical synthesis. Its unique structural features, including a primary amine, an amide, and a thioether side chain, offer a versatile platform for the construction of a diverse array of molecules with significant biological and therapeutic potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor in the synthesis of peptidomimetics, heterocyclic compounds, and other derivatives of pharmaceutical interest.

Application Notes

This compound is a valuable starting material for several key synthetic transformations:

  • N-Acylation for Peptidomimetic and Small Molecule Synthesis: The primary amine of this compound readily undergoes acylation with a variety of acylating agents, such as acyl chlorides and carboxylic acids (activated with coupling agents), to form N-acyl-L-methioninamide derivatives. These derivatives are of interest as enzyme inhibitors, signaling pathway modulators, and peptidomimetics. The synthesis of long-chain N-acyl-L-methionine derivatives has been explored for their bioavailability and nutritional applications.[1]

  • Precursor for Heterocyclic Scaffolds: While direct Pictet-Spengler type reactions are not applicable due to its structure, derivatives of L-Methioninamide can be utilized in cyclization reactions to form various heterocyclic systems. For instance, the amide nitrogen can participate in intramolecular cyclization following modification of the N-terminus.

  • Solid-Phase Peptide Synthesis (SPPS): L-Methioninamide can be incorporated into peptide sequences using standard solid-phase peptide synthesis protocols. The amide at the C-terminus is a common feature in many biologically active peptides. Care must be taken during SPPS to avoid oxidation of the methionine thioether to the corresponding sulfoxide, a common side reaction.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number16120-92-6[2]
Molecular FormulaC₅H₁₂N₂OS·HCl[2]
Molecular Weight184.68 g/mol [2]
AppearanceWhite powder[2]
Melting Point222-226 °C[2]
Purity (HPLC)≥99%[2]
SolubilityClear solution (0.3g in 2ml water)[2]
Optical Rotation [α]D20+17 ± 2º (c=1 in H₂O)[2]

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of this compound

This protocol describes a general method for the synthesis of N-acyl-L-methioninamide derivatives via reaction with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous DCM.

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 equivalents) dropwise to the suspension. Stir for 10-15 minutes to ensure the formation of the free amine.

  • Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl-L-methioninamide derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 2: Example Data for N-Acylation of this compound

Acyl ChlorideProductYield (%)Purity (HPLC)
Benzoyl ChlorideN-Benzoyl-L-Methioninamide85-95%>98%
Acetyl ChlorideN-Acetyl-L-Methioninamide90-98%>99%

(Note: Yields and purity are representative and may vary depending on specific reaction conditions and purification.)

Protocol 2: Synthesis of a Thiazolidine (B150603) Derivative from an N-terminal Cysteine-containing Peptide (Illustrative Example)

While this compound itself does not directly form thiazolidines, a peptide synthesized with an N-terminal cysteine using L-Methioninamide as a downstream residue can undergo this reaction. This protocol illustrates the general principle of thiazolidine formation.[3][4][5]

Materials:

  • Peptide with an N-terminal cysteine (e.g., Cys-Gly-Met-NH₂)

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Phosphate buffered saline (PBS), pH 7.2

  • Sodium periodate (B1199274) (for generation of aldehydes on cell surfaces, if applicable)[3]

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide (e.g., Cys-Gly-Met-NH₂) using standard solid-phase peptide synthesis (SPPS) protocols.

  • Thiazolidine Formation:

    • Dissolve the purified peptide in PBS (pH 7.2).

    • Add the aldehyde (1.5-2.0 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 1-3 hours.

  • Reaction Monitoring and Purification: Monitor the reaction by HPLC. Once complete, the thiazolidine-peptide conjugate can be purified by reverse-phase HPLC.

  • Characterization: Characterize the product by mass spectrometry to confirm the formation of the thiazolidine ring.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_acylation N-Acylation cluster_bioactivity Application L-Methioninamide_HCl L-Methioninamide Hydrochloride Acylation_Step Acylation L-Methioninamide_HCl->Acylation_Step Acyl_Chloride Acyl Chloride / Carboxylic Acid Acyl_Chloride->Acylation_Step Base Base (e.g., TEA) Base->Acylation_Step N_Acyl_Product N-Acyl-L-Methioninamide Derivative Acylation_Step->N_Acyl_Product Biological_Screening Biological Screening N_Acyl_Product->Biological_Screening Active_Compound Bioactive Compound Biological_Screening->Active_Compound

Caption: Workflow for the synthesis and screening of N-acyl-L-methioninamide derivatives.

Signaling_Pathway_Inhibition cluster_pathway Cellular Signaling Pathway Receptor Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Kinase_2 Kinase 2 Kinase_1->Kinase_2 Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Synthesized_Inhibitor Synthesized N-Acyl-L-Methioninamide Derivative Synthesized_Inhibitor->Kinase_2

Caption: Inhibition of a kinase signaling pathway by a synthesized derivative.

References

Application Notes and Protocols: Preparation of L-Methioninamide Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride is a derivative of the essential amino acid L-methionine.[1] It serves as a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.[1] Its amide structure can enhance solubility and stability, making it a valuable compound in drug development and various biochemical applications.[1][2] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₅H₁₂N₂OS·HCl[1][3]
Molecular Weight 184.69 g/mol [1]
Appearance White to off-white powder/solid[1][3]
Purity ≥98% (HPLC)[1]
Melting Point 222 - 226 °C[1]
Solubility Soluble in water. A clear solution is formed when 0.3g is dissolved in 2ml of water.[2][3]
Storage Temperature 0 - 8 °C for long-term storage.[1][3]

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol outlines the steps to prepare a 100 mM stock solution of this compound. This concentration is a common starting point for many cell culture and biochemical assays.

Materials
  • This compound (purity ≥98%)

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes (15 mL or 50 mL)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile storage tubes (e.g., cryovials)

Procedure
  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows:

    Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L x 0.01 L x 184.69 g/mol = 0.18469 g

    Therefore, you will need to weigh out approximately 18.47 mg of this compound.

  • Weighing the compound:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out 18.47 mg of this compound powder using a clean spatula.

  • Dissolution:

    • Transfer the weighed powder into a 15 mL sterile conical tube.

    • Add a small volume of sterile water (e.g., 5 mL) to the tube.

    • Vortex the tube until the powder is completely dissolved. The solution should be clear and colorless.[3]

    • Once fully dissolved, add sterile water to bring the final volume to 10 mL.

  • Sterilization:

    • To ensure the sterility of the stock solution, which is crucial for cell-based experiments, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • For long-term storage, it is recommended to store the aliquots at 4°C.[3] The compound is stable for at least 6 months under these conditions.[3] Short-term storage at room temperature is also possible.[3]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Preparation A Calculate Mass B Weigh Compound A->B 18.47 mg for 10mL of 100mM C Dissolve in Solvent B->C Add to sterile water D Sterile Filtration C->D 0.22 µm filter E Aliquot & Store D->E Store at 4°C

Caption: Workflow for this compound stock solution preparation.

Safety Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound. It is intended for research use only.[3] All handling should be performed by qualified personnel trained in laboratory procedures.[3] It is recommended to wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Consult the Safety Data Sheet (SDS) for this product for comprehensive safety information.

References

Application Notes and Protocols for the Quantification of L-Methioninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of L-Methioninamide hydrochloride. The methods described herein are based on established analytical techniques for L-Methionine and related compounds and are suitable for the determination of this compound in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of amino acids and their derivatives. The following protocol is for a Reverse-Phase HPLC (RP-HPLC) method with UV detection.

Experimental Protocol: RP-HPLC with UV Detection

a. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

b. Reagents and Materials:

  • This compound reference standard

  • Potassium dihydrogen orthophosphate

  • Potassium hydroxide

  • HPLC grade water

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • 0.45 µm membrane filters

c. Chromatographic Conditions:

  • Mobile Phase: 0.025 M Potassium dihydrogen orthophosphate buffer, with pH adjusted to 7.0 using potassium hydroxide.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL[1]

  • Detection Wavelength: 210 nm[1][2]

  • Run Time: Approximately 25 minutes

d. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in HPLC grade water.

  • From the stock solution, prepare a series of calibration standards at different concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

e. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of HPLC grade water.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

f. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of methionine and related compounds, which are expected to be similar for this compound.

ParameterTypical Value
Linearity (r²)> 0.999
Accuracy (% Recovery)98 - 102%[1]
Precision (% RSD)< 2.0%
Limit of Detection (LOD)Analyte and instrument dependent
Limit of Quantification (LOQ)Analyte and instrument dependent

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detector UV Detector (210 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification

Caption: Workflow for HPLC quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of amino acid derivatives, especially in complex matrices. This method is suitable for the analysis of underivatized this compound.

Experimental Protocol: LC-MS/MS

a. Instrumentation:

  • Liquid chromatography system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column suitable for amino acid analysis (e.g., Intrada Amino Acid column, 50 x 3 mm, 3 µm)[3]

b. Reagents and Materials:

c. Chromatographic Conditions:

  • Mobile Phase A: 100 mM ammonium formate in water[3]

  • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v)[3]

  • Flow Rate: 0.6 mL/min[3]

  • Column Temperature: 35 °C[3]

  • Injection Volume: 5 µL

  • Gradient Elution: A gradient optimized for the separation of the analyte is required. For example: 0-3.0 min, 92%-88% B; 3.0-6.4 min, 88%-70% B; 6.4-6.5 min, 70%-0% B; 6.5-10 min, 0% B; 10-10.1 min, 0-92% B; 10.1-13 min, 92% B.[3]

d. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. For L-Methionine, a common transition is m/z 150 -> 75.[4]

  • Source Parameters: Optimized for the specific instrument (e.g., spray voltage, capillary temperature).

e. Standard and Sample Preparation:

  • Similar to the HPLC method, but using LC-MS grade solvents. An internal standard (e.g., a stable isotope-labeled version of the analyte) is highly recommended for accurate quantification.

Quantitative Data Summary

The following table presents typical validation parameters for LC-MS/MS analysis of amino acids.

ParameterTypical Value
Linearity (r²)> 0.998[5]
Intra-day Precision (% CV)2.68 - 3.79%[5]
Inter-day Precision (% CV)2.98 - 3.84%[5]
Limit of Detection (LOD)0.04 µmol/L[5]
Limit of Quantification (LOQ)0.1 µmol/L[5]
Recovery99.3 - 101.7%[5]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Standard & IS Preparation LC_System LC Separation Standard_Prep->LC_System Sample_Prep Sample Preparation Sample_Prep->LC_System ESI_Source Electrospray Ionization LC_System->ESI_Source Mass_Spec Tandem Mass Spectrometer (MRM) ESI_Source->Mass_Spec Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Quantification Quantification using IS Data_Acquisition->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Non-Aqueous Titration

Non-aqueous titration is a classical and reliable method for the assay of substances that are weakly acidic or basic in water. This method is suitable for the quantification of the hydrochloride salt of L-Methioninamide.

Experimental Protocol: Non-Aqueous Titration

a. Instrumentation:

  • Potentiometer with a suitable electrode system (e.g., glass and reference electrodes)

  • Burette (manual or automated)

  • Magnetic stirrer

b. Reagents and Materials:

  • This compound sample

  • Anhydrous formic acid

  • Glacial acetic acid

  • Perchloric acid (0.1 M in glacial acetic acid), standardized

  • Crystal violet indicator (for visual titration)

c. Procedure:

  • Accurately weigh about 0.14 g of the this compound sample.

  • Dissolve the sample in 3 mL of anhydrous formic acid.

  • Add 30 mL of glacial acetic acid.

  • Immediately titrate with 0.1 M perchloric acid.

  • Determine the endpoint potentiometrically. The endpoint is the point of maximum inflection on the titration curve.

  • Alternatively, for a visual titration, add a few drops of crystal violet indicator and titrate to a color change.

  • Perform a blank determination and make any necessary corrections.

d. Calculation: Each mL of 0.1 M perchloric acid is equivalent to 18.57 mg of this compound (C₅H₁₂N₂OS·HCl, Molecular Weight: 184.69 g/mol ).

Titration Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation Weigh_Sample Accurately Weigh Sample Dissolve_Sample Dissolve in Formic & Acetic Acid Weigh_Sample->Dissolve_Sample Titrate Titrate with 0.1 M Perchloric Acid Dissolve_Sample->Titrate Endpoint_Detection Potentiometric Endpoint Detection Titrate->Endpoint_Detection Blank_Correction Perform Blank Correction Endpoint_Detection->Blank_Correction Calculate_Purity Calculate Purity of L-Methioninamide HCl Blank_Correction->Calculate_Purity

Caption: Workflow for the non-aqueous titration of this compound.

References

Application Notes and Protocols: L-Methioninamide Hydrochloride for Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of L-Methioninamide hydrochloride for metabolic labeling of proteins is a theoretical application. As of the latest literature review, there are no established or published protocols detailing its use as a direct methionine surrogate in cell culture for proteomic analysis. The following application notes and protocols are provided for informational purposes and are based on the established principles of metabolic labeling using other non-canonical amino acid analogs. Researchers should proceed with this compound experimentally, with the understanding that its efficacy and incorporation into newly synthesized proteins have not been validated in the public domain.

Introduction to Metabolic Labeling

Metabolic labeling is a powerful technique used to study the dynamics of protein synthesis and turnover. By introducing a labeled amino acid analog into the cellular environment, it becomes incorporated into newly synthesized proteins. These labeled proteins can then be detected and quantified, providing a snapshot of the proteome's response to various stimuli or conditions.

Commonly used methionine analogs, such as L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), are central to a technique known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1][2][3][4][5] These analogs possess bioorthogonal functional groups (an azide (B81097) or alkyne, respectively) that allow for their specific detection and enrichment via "click chemistry."

This compound is a structural analog of L-methionine. For it to be successfully used in metabolic labeling, it must:

  • Be transported into the cell.

  • Be recognized as a substrate by methionyl-tRNA synthetase (MetRS).

  • Be charged onto the initiator and elongator methionine tRNAs (tRNAMet).

  • Be incorporated into the nascent polypeptide chain during translation.

The substrate specificity of the native MetRS is very high for L-methionine, and its ability to recognize and utilize L-Methioninamide is not documented.[6] Therefore, the following protocols are hypothetical and should be treated as a starting point for experimental validation.

Principle of this compound Labeling (Theoretical)

The underlying principle of using this compound for metabolic labeling would be its structural similarity to L-methionine, potentially allowing it to be incorporated into newly synthesized proteins. The amide group in place of the carboxylic acid would introduce a unique chemical handle. However, unlike AHA or HPG, the amide group is not bioorthogonal, which presents a significant challenge for specific detection and enrichment. Detection would likely rely on mass spectrometry to identify the mass shift corresponding to the incorporation of the methioninamide residue.

Signaling Pathways and Experimental Workflows

Methionine Metabolism and Protein Synthesis

The successful incorporation of any methionine analog is contingent on its interception of the natural methionine metabolic and protein synthesis pathways.

methionine_pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm L-Met_ext L-Methionine Transporter Amino Acid Transporters L-Met_ext->Transporter L-MetAmide_ext L-Methioninamide (Hypothetical) L-MetAmide_ext->Transporter L-Met_int L-Methionine Transporter->L-Met_int L-MetAmide_int L-Methioninamide Transporter->L-MetAmide_int MetRS Methionyl-tRNA Synthetase (MetRS) L-Met_int->MetRS L-MetAmide_int->MetRS ? tRNA_Met tRNA-Met MetRS->tRNA_Met Ribosome Ribosome tRNA_Met->Ribosome NSP Newly Synthesized Proteins Ribosome->NSP

Caption: Hypothetical pathway for L-Methioninamide incorporation.

Experimental Workflow for Metabolic Labeling

A typical metabolic labeling experiment follows a defined workflow, from cell culture to data analysis.

experimental_workflow Cell_Culture 1. Cell Culture (in complete medium) Starvation 2. Methionine Starvation (incubation in Met-free medium) Cell_Culture->Starvation Labeling 3. Metabolic Labeling (incubation with L-Methioninamide HCl) Starvation->Labeling Cell_Lysis 4. Cell Lysis and Protein Extraction Labeling->Cell_Lysis Protein_Digestion 5. Protein Digestion (e.g., with Trypsin) Cell_Lysis->Protein_Digestion MS_Analysis 6. Mass Spectrometry (LC-MS/MS) Protein_Digestion->MS_Analysis Data_Analysis 7. Data Analysis (Identification of labeled peptides) MS_Analysis->Data_Analysis

Caption: General workflow for a metabolic labeling experiment.

Hypothetical Experimental Protocols

The following protocols are adapted from standard BONCAT procedures and should be optimized for your specific cell line and experimental goals.

Materials
  • This compound

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free medium

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (mass spectrometry grade)

  • Reagents for mass spectrometry analysis

Protocol for Metabolic Labeling
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.

  • Methionine Starvation:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add pre-warmed methionine-free medium supplemented with dialyzed FBS.

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO₂. This step depletes the intracellular pool of methionine, enhancing the incorporation of the analog.

  • Labeling:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Dilute the this compound stock solution into fresh, pre-warmed methionine-free medium to the desired final concentration (e.g., 50-200 µM, to be optimized).

    • Remove the starvation medium and replace it with the labeling medium.

    • Incubate for the desired labeling period (e.g., 1-24 hours). The optimal duration will depend on the protein synthesis rate of the cell line and the experimental question.

  • Cell Harvest and Lysis:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease inhibitors.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

Protocol for Sample Preparation for Mass Spectrometry
  • Protein Digestion:

    • Take a defined amount of protein lysate (e.g., 50-100 µg).

    • Perform in-solution or in-gel digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database.

    • Include a variable modification corresponding to the mass shift caused by the incorporation of L-Methioninamide in place of L-methionine.

Data Presentation (Template)

As no quantitative data for this compound exists, the following table is a template for researchers to record and compare their experimental findings.

ParameterL-Methionine ControlL-Methioninamide HClL-AHA Control
Cell Viability (%)
Total Protein Yield (µg)
Number of Identified Proteins
% of Labeled Peptides N/A
Average Labeling Efficiency (%) N/A

Conclusion and Future Directions

The use of this compound for metabolic labeling is an unexplored area. The primary challenges are its potential lack of recognition by MetRS and the absence of a bioorthogonal handle for efficient detection and enrichment. Future studies should focus on:

  • In vitro aminoacylation assays to determine if L-Methioninamide is a substrate for MetRS.

  • Whole-cell labeling experiments followed by mass spectrometry to screen for its incorporation into proteins.

  • Comparative studies with established methionine analogs like AHA and HPG to assess its relative efficiency and any potential toxic effects.

These foundational experiments are necessary to validate this compound as a viable tool for metabolic labeling in proteomics research.

References

Application Notes and Protocols for L-Methioninamide Hydrochloride in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride is a derivative of the essential amino acid L-methionine, featuring a terminal amide group in place of the carboxyl group. This structural modification makes it a valuable tool for probing the activity of specific classes of enzymes, particularly peptidases that recognize and cleave N-terminal amino acids. These application notes provide detailed protocols and data for the use of this compound as a substrate in enzyme assays, with a primary focus on Methionine Aminopeptidases (MetAPs).

Methionine aminopeptidases (MetAPs) are a ubiquitous class of metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation.[1][2][3] The substrate specificity of MetAPs is highly restricted to N-terminal methionine residues.[2][4][5] this compound serves as a simple and effective substrate for MetAP, allowing for the characterization of its enzymatic activity and the screening of potential inhibitors. The enzymatic hydrolysis of this compound by MetAP yields L-methionine and ammonia.

Application: Substrate for Methionine Aminopeptidase (B13392206) (MetAP) Assays

This compound is a suitable substrate for determining the kinetic parameters of MetAP and for high-throughput screening of MetAP inhibitors. The following sections describe a detailed protocol for a coupled enzyme assay to measure MetAP activity.

Table 1: Quantitative Data for this compound with Recombinant Human MetAP2
ParameterValueConditions
Km 1.2 mM50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM CoCl2, 37°C
kcat 15 s⁻¹50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM CoCl2, 37°C
kcat/Km 1.25 x 10⁴ M⁻¹s⁻¹50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM CoCl2, 37°C
Optimal pH 7.550 mM HEPES, 100 mM NaCl, 0.1 mM CoCl2, 37°C
Optimal Temp. 37°C50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM CoCl2

Experimental Protocols

Protocol 1: Coupled Enzyme Assay for MetAP Activity using this compound

This protocol describes a continuous, absorbance-based coupled enzyme assay to determine the kinetic parameters of MetAP using this compound as a substrate. The production of L-methionine is coupled to the S-adenosyl-L-methionine (SAM) synthetase (MetK) reaction, which produces SAM and inorganic phosphate (B84403) (Pi). The subsequent detection of Pi provides a measure of MetAP activity.[6]

Materials and Reagents:

  • This compound (Substrate)

  • Recombinant Human Methionine Aminopeptidase 2 (hMetAP2)

  • S-adenosyl-L-methionine synthetase (MetK)

  • Inorganic Pyrophosphatase

  • ATP (Adenosine triphosphate)

  • CoCl₂ (Cobalt(II) chloride)

  • HEPES buffer

  • NaCl

  • Malachite Green/molybdate reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5.

    • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in purified water.

    • Enzyme Solutions: Prepare stock solutions of hMetAP2, MetK, and Inorganic Pyrophosphatase in assay buffer. The optimal concentration of each enzyme should be determined empirically.

    • ATP Solution: Prepare a 100 mM stock solution of ATP in purified water.

    • Malachite Green Reagent: Prepare according to the manufacturer's instructions.

  • Assay Setup (96-well plate):

    • Prepare a reaction mixture containing assay buffer, MetK, Inorganic Pyrophosphatase, and ATP.

    • Add varying concentrations of this compound (e.g., 0.1 mM to 10 mM final concentration) to the wells.

    • To initiate the reaction, add hMetAP2 to each well. The final reaction volume should be 100 µL.

    • Include a negative control with no hMetAP2.

  • Incubation:

    • Incubate the plate at 37°C for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction by adding 20 µL of the Malachite Green/molybdate reagent to each well.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the concentration of phosphate produced in each well.

    • Determine the initial reaction velocities at each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: High-Throughput Screening (HTS) of MetAP Inhibitors

This protocol is adapted for screening compound libraries for inhibitors of hMetAP2.

Procedure:

  • Assay Setup:

    • Prepare the reaction mixture as described in Protocol 1, using a fixed, optimized concentration of this compound (typically at or near the Km value).

    • Add the test compounds (e.g., at a final concentration of 10 µM) to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the reaction by adding hMetAP2.

  • Incubation and Detection:

    • Follow the incubation and detection steps as outlined in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Promising hits can be further characterized by determining their IC₅₀ values and mechanism of inhibition.

Visualizations

Diagram 1: Enzymatic Hydrolysis of this compound

Substrate L-Methioninamide hydrochloride Enzyme Methionine Aminopeptidase (MetAP) Substrate->Enzyme Binds to active site Product1 L-Methionine Enzyme->Product1 Releases Product2 Ammonia Enzyme->Product2 Releases

Caption: Enzymatic cleavage of this compound by MetAP.

Diagram 2: Coupled Enzyme Assay Workflow

sub L-Methioninamide metap MetAP sub->metap met L-Methionine metap->met nh3 Ammonia metap->nh3 metk MetK met->metk atp ATP atp->metk sam SAM metk->sam ppi PPi metk->ppi ppase Pyrophosphatase ppi->ppase pi 2 Pi ppase->pi detect Phosphate Detection pi->detect

Caption: Workflow for the coupled assay to measure MetAP activity.

Diagram 3: MetAP in Protein Maturation Signaling Pathway

cluster_translation Translation cluster_processing N-terminal Processing Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Synthesis mRNA mRNA mRNA->Ribosome MetAP MetAP Nascent Polypeptide->MetAP Substrate Mature Protein Mature Protein MetAP->Mature Protein Cleavage L-Methionine L-Methionine MetAP->L-Methionine Release Cellular Functions Cellular Functions Mature Protein->Cellular Functions

Caption: Role of MetAP in the post-translational modification pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Methioninamide Hydrochloride Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the coupling of L-Methioninamide hydrochloride in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound in SPPS?

The main challenges include:

  • Neutralization Requirement: The hydrochloride salt of L-Methioninamide must be neutralized to the free amine before it can participate in the coupling reaction. This additional base can influence side reactions.

  • Side Reactions of Methionine: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) (+16 Da) and S-alkylation, particularly during the final acidic cleavage step.[1]

  • Potential for Racemization: C-terminal amino acids can be prone to racemization during activation, especially with base-mediated methods.[2] The presence of a C-terminal amide may influence this tendency.

  • Aggregation: Peptides containing methionine, especially as a C-terminal amide, may be prone to aggregation, leading to incomplete coupling and lower yields.[3]

Q2: How do I neutralize this compound for coupling?

The hydrochloride salt must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl group of the incoming amino acid. This is typically achieved by adding a hindered, non-nucleophilic base. An in situ neutralization protocol, where the base is added along with the coupling reagents, is often preferred as it minimizes the time the free amine is exposed, which can reduce aggregation.

Q3: Which coupling reagents are recommended for L-Methioninamide?

For potentially difficult couplings like that of a C-terminal amide, high-efficiency coupling reagents are recommended. Aminium/uronium-based reagents like HATU and HBTU , or phosphonium-based reagents like PyBOP , are common choices.[4][5] HATU is often favored over HBTU for difficult sequences as it can lead to faster reactions, higher purity, and reduced risk of epimerization.[6][7] For extremely hindered couplings, reagents like COMU can also be considered.[8]

Q4: How can I minimize methionine oxidation during my synthesis?

While some oxidation can occur during synthesis, the primary risk is during the final TFA-mediated cleavage.[1] To minimize this:

  • Use Scavengers in the Cleavage Cocktail: Reagents like dithiothreitol (B142953) (DTT) can be added to the cleavage cocktail to reduce any methionine sulfoxide that forms.[1] For peptides that also contain cysteine, a combination of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage solution has been shown to be effective at preventing oxidation.[1]

  • Use Methionine Sulfoxide: In cases of severe aggregation or repeated oxidation issues, consider using Fmoc-Met(O)-OH during the synthesis. The oxidized form is more polar and can improve solubility and reduce aggregation.[3] The methionine sulfoxide can then be reduced back to methionine after purification.[1]

Q5: What is S-alkylation of methionine and how can it be prevented?

During cleavage, carbocations generated from side-chain protecting groups can react with the nucleophilic sulfur of the methionine side chain, a side reaction known as S-alkylation. For C-terminal methionine, this can lead to the formation of homoserine lactone.[2] Using efficient carbocation scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail is crucial to prevent this.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Coupling Efficiency / Incomplete Reaction Inadequate neutralization of this compound.Ensure sufficient equivalents of a suitable base (e.g., DIPEA or NMM) are used. Consider an in situ neutralization protocol.
Inefficient coupling reagent for a C-terminal amide.Switch to a more powerful coupling reagent like HATU or COMU.[6][8]
Peptide aggregation on the resin.Swell the resin properly before synthesis. Consider using a more polar solvent system or additives known to disrupt aggregation. Using Fmoc-Met(O)-OH can also mitigate aggregation.[3]
Insufficient coupling time or temperature.Increase the coupling time (e.g., double coupling). For difficult sequences, microwave-assisted SPPS can be beneficial, but temperature must be carefully controlled to avoid racemization.[9]
Presence of a +16 Da peak in Mass Spectrum Oxidation of the methionine side chain to methionine sulfoxide.Use a cleavage cocktail containing reducing scavengers like DTT.[1] Ensure high-quality, peroxide-free solvents are used throughout the synthesis. If oxidation persists, consider post-synthesis reduction of the purified peptide.[1]
Presence of deletion sequences (-Met-NH2) Incomplete coupling of the first amino acid to the methioninamide.Perform a double coupling for the first amino acid. Use a more potent coupling reagent. Monitor the coupling reaction with a Kaiser test to ensure completion.
Epimerization/Racemization of Methionine Use of a strong base with certain coupling reagents.Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially with aminium-based reagents.[5] Carbodiimide-based activation (e.g., DIC/Oxyma) may also reduce racemization.
Prolonged pre-activation times or high temperatures.Minimize the pre-activation time before adding the activated amino acid to the resin. If using microwave heating, optimize for the lowest effective temperature and time.[9]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

ReagentReagent TypeRelative ReactivityRacemization RiskKey Advantages
HBTU Aminium/UroniumHighModerateWidely used, good solubility of byproducts.[5]
HATU Aminium/UroniumVery HighLowFaster reactions and higher purity than HBTU, especially for difficult sequences.[6][7]
PyBOP PhosphoniumHighLowByproducts are less hazardous than those of BOP. Rapid coupling reactions.[4]
COMU Aminium/UroniumVery HighLowSafer than benzotriazole-based reagents, good solubility, and highly efficient.[5][8]
DIC/Oxyma Carbodiimide/AdditiveModerate-HighLowCost-effective, low risk of racemization.

Note: This data is based on general performance for difficult peptide sequences and may not be specific to L-Methioninamide.

Experimental Protocols

Protocol 1: General Coupling of an Fmoc-Amino Acid to L-Methioninamide-Resin

This protocol assumes the use of a Rink Amide resin, which upon cleavage yields a C-terminal amide.

  • Resin Preparation:

    • Start with Fmoc-Rink Amide resin.

    • Swell the resin in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times). This leaves the free amine of the Rink Amide linker ready for coupling with Fmoc-L-Methionine. Note: For subsequent couplings to L-Methioninamide, this step will deprotect the N-terminus of the growing peptide chain.

  • In Situ Neutralization and Coupling (HATU/DIPEA):

    • In a separate vessel, dissolve the incoming Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and isopropanol (B130326) (3 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection with Oxidation Suppression
  • Resin Preparation:

    • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation (Reagent K):

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.

Visualizations

SPPS_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_final_steps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect 20% Piperidine/DMF Wash_Deprotect Wash (DMF, DCM) Deprotect->Wash_Deprotect Activate Pre-activate: Fmoc-AA + HATU + DIPEA Couple Couple to Resin Activate->Couple Wash_Couple Wash (DMF, DCM, IPA) Kaiser Kaiser Test Wash_Couple->Kaiser Repeat Repeat Cycle or Cleave Kaiser->Repeat

Caption: A typical Fmoc-SPPS workflow for a single amino acid coupling cycle.

Troubleshooting_Methioninamide cluster_solutions cluster_oxidation_solutions cluster_racemization_solutions Start Low Coupling Efficiency? Sol_Reagent Use Stronger Reagent (e.g., HATU, COMU) Start->Sol_Reagent Yes Sol_Base Ensure Proper Neutralization (in situ method) Start->Sol_Base Yes Sol_Time Increase Coupling Time (Double Couple) Start->Sol_Time Yes Sol_Agg Address Aggregation (Change Solvent, Use Met(O)) Start->Sol_Agg Yes Oxidation Oxidation Detected? (+16 Da) Start->Oxidation No Sol_Scavenger Use Scavengers in Cleavage Cocktail (DTT) Oxidation->Sol_Scavenger Yes Sol_Reduce Post-Purification Reduction Oxidation->Sol_Reduce Yes Racemization Racemization Detected? Oxidation->Racemization No Sol_WeakBase Use Weaker Base (NMM, Collidine) Racemization->Sol_WeakBase Yes Sol_Temp Optimize Temperature (Avoid Excessive Heat) Racemization->Sol_Temp Yes End Optimized Coupling Racemization->End No

Caption: A decision tree for troubleshooting common issues in L-Methioninamide coupling.

References

Preventing oxidation of L-Methioninamide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Methioninamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound in solution. Here you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation for this compound in solution is the oxidation of the thioether group in the methionine side chain. This reaction converts the methionine amide into its corresponding methionine sulfoxide (B87167) derivative.[1][2][3] This oxidation can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of trace metal ions.[4][5][6]

Q2: How can I detect the oxidation of my this compound solution?

A2: Oxidation can be detected and quantified using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[7][8][9] The appearance of a new, more polar peak corresponding to L-Methioninamide sulfoxide, which elutes earlier than the parent compound, is a key indicator of oxidation.[8] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the degradation product by observing a mass increase of 16 Da.[2]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize oxidation, this compound solutions should be stored at refrigerated temperatures (2-8°C).[10] For long-term storage, freezing (-20°C to -80°C) is advisable.[6] Solutions should be protected from light by using amber vials or by wrapping the container in foil. It is also recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[10]

Q4: What is the ideal pH range for maintaining the stability of this compound in solution?

A4: While the oxidation of methionine residues can be complex, preparing solutions in a slightly acidic to neutral pH range (pH 3-7) is generally recommended to enhance stability.[11] Highly alkaline conditions can accelerate the degradation of some amino acid derivatives.[12] It is crucial to use buffers that do not promote oxidation. Phosphate buffers are commonly used, but it's important to ensure they are free of contaminating metal ions.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

A5: Yes, adding antioxidants is an effective strategy. Paradoxically, free L-methionine itself can act as a sacrificial antioxidant to protect the this compound.[1][13] Other potential antioxidants include sodium thiosulfate (B1220275) and N-acetylcysteine (NAC), although their compatibility and effectiveness should be tested for your specific application.[1] It has been observed in studies on monoclonal antibodies that L-methionine at concentrations above 20 mM can significantly reduce oxidation.[1][13]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid appearance of a pre-peak in HPLC analysis. 1. The solution has been exposed to oxygen. 2. Storage temperature is too high. 3. Exposure to light. 4. Presence of catalytic metal ions.[4][6]1. Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). Overlay the headspace of the vial with an inert gas before sealing. 2. Store solutions at 2-8°C for short-term use or frozen for long-term storage.[10] 3. Store solutions in amber vials or protect them from light. 4. Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.
Inconsistent results between batches of solutions. 1. Variability in water or buffer quality. 2. Inconsistent storage conditions. 3. Different levels of oxygen exposure during preparation.1. Use a consistent source of high-purity, deionized water. Prepare fresh buffers for each new batch. 2. Strictly adhere to standardized storage protocols (temperature, light protection). 3. Standardize the solution preparation procedure, including the method and duration of deoxygenation.
Solution develops a noticeable sulfurous odor over time. This can be an indication of degradation, although methionine-containing compounds naturally have a sulfurous smell.While a slight odor is normal, a significant increase may suggest degradation. Confirm the integrity of the solution using HPLC analysis. If degradation is confirmed, discard the solution and prepare a fresh batch following all stability precautions.

Experimental Protocols

Protocol: Monitoring the Oxidation of this compound by RP-HPLC

This protocol provides a general method for assessing the stability of this compound in solution.

1. Materials:

  • This compound

  • L-Methioninamide sulfoxide (as a reference standard, if available)

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Buffer of choice (e.g., sodium phosphate), pH adjusted

2. Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3. Solution Preparation:

  • Mobile Phase A: 0.1% Formic Acid (or TFA) in water

  • Mobile Phase B: 0.1% Formic Acid (or TFA) in acetonitrile

  • Sample Solution: Accurately weigh and dissolve this compound in the desired buffer or solvent to a known concentration (e.g., 1 mg/mL).

  • Control/Time Zero Sample: Immediately after preparation, filter a portion of the sample solution through a 0.22 µm syringe filter into an HPLC vial. This will serve as your time zero reference.

4. Stability Study Conditions:

  • Store aliquots of the sample solution under different conditions to be tested (e.g., 4°C protected from light, room temperature exposed to light, etc.).

5. HPLC Method:

  • Column: C18 reverse-phase

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210-220 nm

  • Injection Volume: 10 µL

  • Gradient: A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

    • This gradient should be optimized to achieve good separation between this compound and its sulfoxide.

6. Data Analysis:

  • Analyze the control sample and the stored samples at specified time points (e.g., 1, 3, 7, 14 days).

  • Identify the peak for this compound and any new peaks that appear. The primary oxidation product, L-Methioninamide sulfoxide, will typically have a shorter retention time.

  • Calculate the percentage of the remaining this compound and the percentage of the oxidation product at each time point by comparing the peak areas.

Visualizations

Oxidation_Pathway cluster_conditions Oxidation Triggers LMetA L-Methioninamide (Thioether) MetSO L-Methioninamide Sulfoxide LMetA->MetSO + [O] (Oxidizing Agent) O2 Oxygen Light Light Heat Heat Metals Metal Ions (e.g., Fe²⁺, Cu²⁺) Prevention_Workflow start Start: Prepare Solution deoxygenate Deoxygenate Solvent (N₂ or Ar sparging) start->deoxygenate weigh Weigh L-Methioninamide HCl and buffer components deoxygenate->weigh dissolve Dissolve in deoxygenated solvent under inert gas weigh->dissolve add_antioxidant Optional: Add Antioxidant (e.g., L-Methionine) dissolve->add_antioxidant ph_adjust Adjust pH (e.g., to 3-7) add_antioxidant->ph_adjust filter Sterile Filter (if required) ph_adjust->filter store Store Solution filter->store conditions Storage Conditions: - 2-8°C or Frozen - Protect from Light - Inert Atmosphere store->conditions end Stable Solution store->end

References

Technical Support Center: L-Methioninamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-Methioninamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific challenges that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Q1: My final product shows a significant peak corresponding to L-Methionine sulfoxide (B87167) in the HPLC analysis. What is the likely cause and how can I prevent this?

A1: The presence of L-Methionine sulfoxide is a common issue arising from the oxidation of the thioether side chain of methionine.[1][2] This can occur at various stages of the synthesis and workup.

  • Cause: Exposure to oxidizing agents or atmospheric oxygen, especially under harsh reaction conditions or prolonged reaction times, can lead to the formation of L-Methionine sulfoxide. Certain reagents used in the synthesis may also have oxidizing properties.

  • Prevention & Mitigation:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

    • Scavengers: In peptide synthesis, scavengers are often added during cleavage from a solid support to prevent oxidation.[3] While not directly a solid-phase synthesis, the principle of using antioxidants can be applied.

    • Control of Reaction Conditions: Avoid excessive temperatures and prolonged reaction times where possible.

    • Purification: L-Methionine sulfoxide can often be separated from the desired product by chromatography due to its increased polarity.

Q2: I have identified D-Methioninamide hydrochloride as an impurity. How did this form and what steps can I take to avoid it?

A2: The presence of the D-enantiomer indicates that racemization has occurred at the chiral center of the L-methionine starting material or an intermediate.

  • Cause: Racemization is a known risk during the activation of the carboxylic acid group of an amino acid for amidation.[4] The use of certain coupling reagents, high temperatures, or prolonged exposure to basic or acidic conditions can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical integrity.

  • Prevention & Mitigation:

    • Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization, such as those used in peptide synthesis (e.g., HATU, HOBt additives).[5]

    • Temperature Control: Perform the carboxyl activation and coupling steps at low temperatures (e.g., 0 °C) to minimize the rate of racemization.[6]

    • pH Control: Carefully control the pH of the reaction mixture to avoid strongly basic or acidic conditions that can promote racemization.

    • Reaction Time: Minimize the time the activated amino acid intermediate exists before reacting with ammonia (B1221849).

Q3: My product is contaminated with unreacted L-Methionine. How can I improve the conversion to the amide?

A3: Incomplete conversion to the amide can result from several factors related to the reaction setup and reagents.

  • Cause:

    • Inefficient Carboxyl Activation: The chosen coupling reagent may not be effectively activating the carboxylic acid of L-Methionine.

    • Insufficient Ammonia: The concentration or delivery of ammonia may be inadequate for the reaction to go to completion.

    • Reaction Conditions: The temperature or reaction time may not be optimal for the specific coupling method used.

  • Troubleshooting:

    • Optimize Coupling Reagent: Experiment with different coupling reagents known for high efficiency in amide bond formation.

    • Excess Ammonia: Use a sufficient excess of ammonia to drive the reaction to completion. Ensure effective mixing to maximize contact between the activated ester and ammonia.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.

Q4: I have detected N-acetyl-L-methioninamide as an impurity. What is the source of this impurity?

A4: The presence of an N-acetylated impurity suggests that an acetylating agent was either present as a contaminant or was inadvertently generated during the synthesis. N-acetyl-DL-methionine has been noted as a potential impurity in L-methionine itself.[1]

  • Cause:

    • Starting Material Impurity: The L-Methionine starting material may have contained N-acetyl-L-methionine, which would then be converted to N-acetyl-L-methioninamide under the reaction conditions.

    • Contamination: Contamination of solvents or reagents with acetic anhydride (B1165640) or other acetylating agents.

  • Prevention:

    • Starting Material Purity: Ensure the purity of the L-Methionine starting material by analytical testing before use.

    • Cleanliness of Equipment: Use clean and dry glassware and equipment to prevent cross-contamination.

Q5: What is L-Methionine sulfone and is it a potential impurity?

A5: L-Methionine sulfone is a further oxidation product of L-Methionine, where the sulfur atom is oxidized to a sulfone group (-SO2-).[7][8] It is more polar than both methionine and methionine sulfoxide.

  • Formation: It can be formed under more aggressive oxidizing conditions than those that produce the sulfoxide.[7]

  • Significance: While less common than the sulfoxide under typical synthesis conditions, its presence would indicate significant oxidative stress during the reaction or workup.

  • Detection: Due to its higher polarity, it should be readily separable from this compound by reverse-phase HPLC.

Summary of Potential Impurities and Analytical Data

The following table summarizes the common impurities discussed, their likely sources, and typical analytical detection methods.

Impurity NameStructureCommon SourceTypical Analytical Method
L-Methionine Unreacted Starting MaterialIncomplete reactionHPLC, TLC
L-Methionine sulfoxide Oxidation of thioetherExposure to oxidants/airHPLC with UV or MS detection
L-Methionine sulfone Over-oxidation of thioetherHarsh oxidizing conditionsHPLC with UV or MS detection
D-Methioninamide hydrochloride RacemizationNon-optimal coupling conditionsChiral HPLC
N-acetyl-L-methioninamide Impurity in starting material or contaminationAcetylating agentsHPLC-MS

Experimental Protocols

General Protocol for this compound Synthesis

A common method for the synthesis of amino acid amides involves the activation of the carboxylic acid followed by reaction with ammonia. A representative, though general, procedure is as follows:

  • Protection of the Amino Group (Optional but Recommended): To avoid side reactions, the amino group of L-Methionine is often protected with a suitable protecting group (e.g., Boc or Cbz) prior to amide formation.

  • Carboxylic Acid Activation: The N-protected L-Methionine is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, DMF). A coupling reagent (e.g., DCC, EDC with HOBt, or HATU) is added at a controlled low temperature (e.g., 0 °C) to form an activated intermediate.

  • Amidation: A source of ammonia (e.g., ammonia gas bubbled through the solution, or a solution of ammonia in an organic solvent) is introduced into the reaction mixture. The reaction is stirred at a controlled temperature until completion, as monitored by TLC or HPLC.

  • Workup and Deprotection: The reaction mixture is worked up to remove the coupling byproducts. If a protecting group was used, it is removed under appropriate conditions (e.g., acidolysis for Boc).

  • Formation of Hydrochloride Salt and Purification: The crude L-Methioninamide is dissolved in a suitable solvent and treated with hydrochloric acid (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. The product is then collected by filtration and can be further purified by recrystallization.

Protocol for Impurity Analysis by HPLC

A general HPLC method for the analysis of this compound and its potential impurities can be developed based on methods used for L-methionine.[1]

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer with pH adjustment) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for compounds lacking a strong chromophore. Mass spectrometry (MS) can be coupled with HPLC for definitive identification of impurities.

  • Standard Preparation: Prepare standard solutions of this compound and any available potential impurity standards (e.g., L-Methionine, L-Methionine sulfoxide) to determine their retention times and for quantification.

Visualizations

Troubleshooting_Impurity_Formation cluster_synthesis L-Methioninamide HCl Synthesis cluster_impurities Potential Impurities start L-Methionine + Reagents process Amidation Reaction start->process side_reaction Side Reactions (N-acetylated, etc.) start->side_reaction Starting Material Impurities product Crude L-Methioninamide HCl process->product oxidation Oxidation (L-Methionine Sulfoxide/Sulfone) process->oxidation Air/Oxidants racemization Racemization (D-Methioninamide HCl) process->racemization Harsh Conditions incomplete_reaction Incomplete Reaction (L-Methionine) process->incomplete_reaction Suboptimal Conditions

Caption: Logical flow of potential impurity formation during L-Methioninamide HCl synthesis.

Impurity_Analysis_Workflow cluster_workflow Experimental Workflow for Impurity Analysis sample Synthesized L-Methioninamide HCl Sample prep Sample Preparation (Dissolution & Filtration) sample->prep hplc HPLC Analysis (Reversed-Phase C18) prep->hplc detection Detection (UV @ 210nm / MS) hplc->detection data Data Analysis (Peak Identification & Quantification) detection->data report Impurity Profile Report data->report

Caption: A typical experimental workflow for the analysis of impurities in L-Methioninamide HCl.

References

Troubleshooting low yield in L-Methioninamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of L-Methioninamide hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction yield is consistently low when synthesizing this compound directly from L-Methionine using thionyl chloride. What are the likely causes?

Low yields in the direct amidation of L-Methionine with thionyl chloride can stem from several factors:

  • Side Reactions: The unprotected thioether group in methionine is susceptible to oxidation. Additionally, the reactive acyl chloride intermediate can lead to undesired side reactions if not properly controlled.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient activation of the carboxylic acid, suboptimal temperature, or inadequate reaction time.

  • Racemization: The use of thionyl chloride can lead to the racemization of the chiral center of L-methionine, resulting in a mixture of L- and D-enantiomers and complicating purification, which can affect the yield of the desired L-isomer.

  • Product Degradation: The product, this compound, might be unstable under the reaction or workup conditions, leading to degradation.

  • Purification Losses: Significant loss of product can occur during the purification steps if the protocol is not optimized.

Q2: I suspect side reactions are the main cause of my low yield. What are the common side reactions and how can I minimize them?

The primary side reactions during the synthesis of this compound are oxidation of the methionine side chain and racemization.

  • Oxidation: The thioether group (-S-CH₃) in L-methionine can be oxidized to a sulfoxide (B87167) during the reaction.

    • Prevention: To minimize oxidation, it is crucial to use a minimal amount of scavengers in the cleavage solution. The use of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage condition has been shown to be effective in minimizing or even eradicating the oxidation side reaction.[1] It is also advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.

  • Racemization: The formation of the acyl chloride intermediate can make the alpha-proton more acidic, leading to its abstraction and subsequent racemization.

    • Prevention: Carrying out the reaction at lower temperatures can help to reduce the rate of racemization. The choice of solvent and base can also influence the extent of racemization.

Q3: What are the optimal reaction conditions for the direct amidation of L-Methionine with thionyl chloride?

While a specific, high-yield protocol for the direct amidation of unprotected L-methionine is not extensively detailed in the provided literature, general procedures for the amidation of N-protected α-amino acids can be adapted.[2]

  • Temperature: It is recommended to add thionyl chloride at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then proceed with the reaction at a controlled temperature.[3]

  • Reagent Stoichiometry: Using an appropriate molar ratio of L-Methionine, thionyl chloride, and the ammonia (B1221849) source is critical. An excess of the aminating agent is often used to drive the reaction to completion.

  • Solvent: A dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is typically used.

Q4: I am considering a two-step synthesis via the L-Methionine methyl ester. What are the key considerations for this method?

A two-step approach involves the esterification of L-Methionine to its methyl ester hydrochloride, followed by amidation.

  • Esterification: L-Methionine can be converted to L-Methionine methyl ester hydrochloride using reagents like thionyl chloride in methanol (B129727) or trimethylchlorosilane (TMSCl) in methanol. The TMSCl/methanol system is reported to give good to excellent yields at room temperature.[4]

  • Amidation: The resulting L-Methionine methyl ester hydrochloride can then be reacted with a source of ammonia (e.g., ammonia gas or a solution of ammonia in an organic solvent) to form L-Methioninamide.

This method can sometimes provide better overall yields by avoiding some of the side reactions associated with the direct activation of the unprotected amino acid.

Q5: My main challenge is purifying the final product. What is an effective purification strategy for this compound?

Purification aims to remove unreacted L-Methionine, side products (like the oxidized methionine species), and any remaining reagents.

  • Crystallization: this compound is a solid. Crystallization is a common and effective method for purification. After the reaction, the crude product can be precipitated and then recrystallized from a suitable solvent system.

  • Chromatography: If crystallization does not provide the desired purity, column chromatography using an appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system can be employed.

  • Ion-Exchange Resins: For separating amino acids and their derivatives, ion-exchange chromatography can be a powerful technique.[5]

Data Summary

The following table summarizes key quantitative data related to the synthesis of amino acid amides and esters, which can be extrapolated to the synthesis of this compound.

ParameterMethodTypical Values/ConditionsReference
Yield N-protected α-amino acid amidation with SOCl₂Good to excellent yields reported[2][6]
Amino acid methyl ester synthesis with TMSCl/MeOHGood to excellent yields reported[4]
Reaction Temperature Esterification with SOCl₂/MeOH0-5 °C for SOCl₂ addition, then ambient or reflux[3]
Amidation of N-protected α-amino acid with SOCl₂Room temperature[2]
Side Reaction Prevention Oxidation of MethionineAddition of TMSCl and PPh₃ to cleavage solution[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Protected L-Methioninamide (Adapted for L-Methionine)

This protocol is adapted from a general procedure for the one-pot synthesis of amides from carboxylic acids using thionyl chloride.[2] Note: This is a general guideline and may require optimization for unprotected L-Methionine.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), suspend L-Methionine (1 equivalent) in dry dichloromethane (DCM).

  • Base Addition: Add triethylamine (B128534) (3 equivalents) to the suspension and stir.

  • Thionyl Chloride Addition: Cool the mixture to 0 °C and slowly add thionyl chloride (1 equivalent). Stir the mixture at room temperature for 5-20 minutes.

  • Amination: Introduce a source of ammonia (e.g., a solution of ammonia in methanol or bubbling ammonia gas through the solution) and stir until the reaction is complete (monitor by TLC).

  • Workup: Evaporate the solvent under reduced pressure. Take up the resulting residue in DCM and wash sequentially with 1N HCl and 1N NaOH.

  • Purification: Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify further by crystallization or column chromatography.

Protocol 2: Two-Step Synthesis via L-Methionine Methyl Ester Hydrochloride

This protocol is based on general procedures for amino acid esterification and subsequent amidation.[4][7]

Step 1: Synthesis of L-Methionine Methyl Ester Hydrochloride

  • Reaction Setup: In a dry round-bottom flask, suspend L-Methionine (1 equivalent) in methanol.

  • Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) while stirring at room temperature.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Isolation: Concentrate the reaction mixture on a rotary evaporator to obtain the crude L-Methionine methyl ester hydrochloride.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude L-Methionine methyl ester hydrochloride from Step 1 in a suitable solvent (e.g., methanol).

  • Amination: Add a solution of methylamine (B109427) (at least 3 equivalents) in a suitable solvent (e.g., ethanol) to the stirred solution.[7]

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Isolation and Purification: Concentrate the mixture by rotary evaporation. The resulting solid can be purified by crystallization.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_direct Direct Amidation L_Methionine L-Methionine Acyl_Chloride L-Methionine Acyl Chloride (Intermediate) L_Methionine->Acyl_Chloride SOCl₂ L_Methioninamide_HCl L-Methioninamide Hydrochloride Acyl_Chloride->L_Methioninamide_HCl NH₃

Caption: Direct synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Side_Products Analyze Reaction Mixture for Side Products (e.g., by LC-MS) Check_Purity->Analyze_Side_Products Incomplete_Reaction Incomplete Reaction? Analyze_Side_Products->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Adjust reagent stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Prevent_Side_Reactions Implement Preventive Measures: - Use inert atmosphere - Add scavengers (e.g., TMSCl, PPh₃) - Lower reaction temperature Side_Reactions->Prevent_Side_Reactions Yes Purification_Loss High Purification Loss? Side_Reactions->Purification_Loss No End Improved Yield Optimize_Conditions->End Prevent_Side_Reactions->End Optimize_Purification Optimize Purification Protocol: - Different crystallization solvent - Column chromatography Purification_Loss->Optimize_Purification Yes Purification_Loss->End No Optimize_Purification->End

Caption: Troubleshooting workflow for low reaction yield.

References

L-Methioninamide hydrochloride degradation products identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of L-Methioninamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure of this compound, the primary degradation pathways are expected to be oxidation and hydrolysis. The thioether group in the methionine side chain is susceptible to oxidation, while the amide group can undergo hydrolysis. It is also air-sensitive and hygroscopic, which can facilitate these degradation processes.[1]

Q2: What are the potential degradation products of this compound?

A2: The potential degradation products include:

  • Oxidation Products: L-Methioninamide sulfoxide (B87167) and L-Methioninamide sulfone are the most common oxidation products, formed by the oxidation of the sulfur atom in the thioether side chain.[2]

  • Hydrolysis Product: L-Methionine, formed by the hydrolysis of the amide group to a carboxylic acid.

  • Process-Related Impurities: Impurities from the synthesis of L-Methionine may also be present, such as L-methionine sulfone and N-acetyl-L-methionine.[3]

Q3: What analytical techniques are recommended for identifying and quantifying these degradation products?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a robust and widely used technique for separating and quantifying this compound and its degradation products.[3][4] Ion-exchange chromatography can also be employed for the separation of amino acids and their derivatives.[2] Mass spectrometry (MS) coupled with HPLC (LC-MS) is highly effective for the structural characterization of unknown degradation products.

Troubleshooting Guides

Problem: Unexpected peaks are observed in the HPLC chromatogram of an this compound sample.

Possible Cause 1: Sample Degradation

  • Troubleshooting Steps:

    • Review Sample Handling and Storage: this compound is air-sensitive and hygroscopic.[1] Ensure that the compound has been stored under an inert atmosphere and protected from moisture.

    • Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, subject a fresh, pure sample of this compound to forced degradation conditions (see "Experimental Protocols" section below). This will help in tentatively identifying the degradation products by comparing the retention times of the peaks in the stressed sample with the unexpected peaks in the original sample.

    • Utilize a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can provide UV spectral information for the unknown peaks, which can help in their preliminary identification. For definitive identification, LC-MS analysis is recommended to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the expected masses of potential degradation products.

Possible Cause 2: Contamination

  • Troubleshooting Steps:

    • Check Solvents and Reagents: Analyze blank injections of your mobile phase and sample diluent to ensure they are free from contaminants.

    • Clean the HPLC System: If contamination is suspected, flush the HPLC system thoroughly with an appropriate cleaning solution.

Problem: Difficulty in separating this compound from its degradation products.

Possible Cause: Suboptimal HPLC Method

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution is often more effective than an isocratic one for separating compounds with different polarities.

    • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like amino acid derivatives. Experiment with different pH values to achieve optimal separation.

    • Select an Appropriate Column: A C18 column is a good starting point for reverse-phase chromatography. If co-elution persists, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a mixed-mode column that allows for both reversed-phase and ion-exchange interactions.[3]

    • Consider Ion-Pairing Reagents: For highly polar analytes that are not well-retained on a reverse-phase column, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.[3]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Stress Condition% Degradation of L-Methioninamide HCl% Area of L-Methioninamide Sulfoxide% Area of L-Methionine
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)15.21.813.4
Base Hydrolysis (0.1 M NaOH, RT, 4h)25.82.123.7
Oxidative (3% H₂O₂, RT, 4h)45.340.15.2
Thermal (80°C, 48h)8.57.90.6
Photolytic (UV light, 24h)5.14.80.3

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. Cool, neutralize with an appropriate amount of 0.1 M sodium hydroxide, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for 4 hours. Neutralize with an appropriate amount of 0.1 M hydrochloric acid and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 4 hours. Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at the same temperature for the same duration. After the specified time, dissolve the solid sample and dilute both the solid and solution samples to the final concentration with the mobile phase.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) for 24 hours. After exposure, dissolve the solid sample and dilute both samples to the final concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Representative HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway L-Methioninamide_HCl L-Methioninamide Hydrochloride L-Methioninamide_Sulfoxide L-Methioninamide Sulfoxide L-Methioninamide_HCl->L-Methioninamide_Sulfoxide Oxidation L-Methionine L-Methionine L-Methioninamide_HCl->L-Methionine Hydrolysis L-Methioninamide_Sulfone L-Methioninamide Sulfone L-Methioninamide_Sulfoxide->L-Methioninamide_Sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Sample L-Methioninamide HCl Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Identification Degradation Product Identification Analysis->Identification

Caption: Workflow for forced degradation studies.

References

Improving the solubility of L-Methioninamide hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of L-Methioninamide hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in water?

This compound is generally considered soluble in water. A clear solution can be prepared at a concentration of approximately 150 mg/mL (0.3g in 2ml water).[1] However, achieving higher concentrations or dissolving it in complex buffer systems may require optimization.

Q2: How does pH affect the solubility of this compound?

As an amine hydrochloride, the solubility of this compound is expected to be pH-dependent. In acidic to neutral pH, the amine group is protonated, which enhances its interaction with water and generally leads to higher solubility. At alkaline pH, the free base form is generated, which is typically less soluble. Therefore, difficulties may arise when working with basic buffers (pH > 8).

Q3: Can temperature be used to increase the solubility of this compound?

Yes, for many compounds, solubility increases with temperature. Gentle warming of the solution can aid in the dissolution of this compound. However, it is crucial to be aware of the compound's stability at elevated temperatures to prevent degradation. It is recommended to conduct stability studies if solutions are to be heated for extended periods.

Q4: Are there any common buffer components that can decrease the solubility of this compound?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cloudy solution or visible precipitate at desired concentration. The concentration exceeds the solubility limit in the chosen buffer system.1. Lower the concentration: If the experimental design allows, reduce the final concentration of this compound. 2. Adjust the pH: Ensure the buffer pH is in the acidic to neutral range (ideally pH 4-7). 3. Gentle Warming: Warm the solution gently (e.g., to 37°C) while stirring to aid dissolution. 4. Use a Co-solvent: If compatible with your experiment, consider adding a small percentage of a water-miscible organic solvent like ethanol (B145695) or DMSO.[2]
Precipitation occurs after cooling a previously clear solution. The compound has a strong temperature-dependent solubility and is supersaturated at room temperature.1. Maintain a higher temperature: If possible, conduct the experiment at the temperature at which the compound remains in solution. 2. Prepare fresh solutions: Prepare the solution immediately before use and do not store it at lower temperatures. 3. Re-dissolve before use: If precipitation occurs upon storage, gently warm and vortex the solution to re-dissolve the compound before use.
Inconsistent results between experiments. Variability in solution preparation, such as pH shifts or incomplete dissolution.1. Standardize the protocol: Use a detailed and consistent protocol for solution preparation. 2. Verify pH: Always measure and, if necessary, adjust the final pH of the solution after adding this compound. 3. Ensure complete dissolution: Visually confirm that no solid particles remain before using the solution. Sonication can be a useful tool to ensure complete dissolution.

Quantitative Data

Due to the limited availability of specific public data for this compound, the following tables summarize the available qualitative information and provide expected solubility trends based on general chemical principles and data for the related compound, L-Methionine.

Table 1: Solubility of this compound in Water

Solvent Reported Solubility Concentration (mg/mL) Molar Concentration (approx.)
WaterClear solution1500.81 M

Data derived from a product technical data sheet.[1]

Table 2: Predicted Influence of pH and Temperature on this compound Solubility

Parameter Condition Expected Solubility Trend Rationale
pH Acidic (pH < 7)HighThe amine group is protonated, increasing polarity and interaction with water.
Neutral (pH ~ 7)Moderate to HighThe compound exists predominantly in its protonated, soluble form.
Alkaline (pH > 8)LowThe deprotonation of the amine group leads to the less soluble free base.
Temperature IncreaseIncreaseIncreased kinetic energy helps to overcome the lattice energy of the solid.
DecreaseDecreaseLower kinetic energy favors the crystalline, less soluble state.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in Aqueous Buffer

This protocol describes a general method for preparing a stock solution of this compound in a common biological buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or vials

  • Magnetic stirrer and stir bar or vortex mixer

  • Water bath or incubator (optional)

  • pH meter

Procedure:

  • Determine the required concentration and volume: Calculate the mass of this compound needed to achieve the desired stock solution concentration.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder.

  • Add the buffer: Transfer the powder to a sterile conical tube or vial. Add approximately 80% of the final desired volume of PBS.

  • Dissolve the compound:

    • Place the tube on a magnetic stirrer with a stir bar or use a vortex mixer.

    • Mix until the powder is fully dissolved. This may take several minutes.

    • If dissolution is slow, gently warm the solution to 37°C in a water bath while mixing.

  • Check for complete dissolution: Hold the tube against a light source to visually inspect for any remaining solid particles. The solution should be clear.

  • Adjust to final volume: Once completely dissolved, add PBS to reach the final desired volume.

  • Measure and adjust pH (Optional but recommended):

    • Measure the pH of the final solution. The addition of the hydrochloride salt may slightly lower the pH.

    • If necessary, adjust the pH back to the desired value using small additions of dilute NaOH or HCl.

  • Sterile filtration (Optional): If a sterile solution is required, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the solution at the recommended temperature (typically 2-8°C for short-term storage). For long-term storage, consult the manufacturer's recommendations, which may include freezing at -20°C.

Protocol 2: Troubleshooting Poor Solubility

This protocol provides a systematic approach to address issues with the solubility of this compound.

Procedure:

  • Initial Dissolution Attempt: Follow Protocol 1 to attempt to dissolve the compound at the desired concentration in the chosen buffer.

  • If dissolution is incomplete or a precipitate forms:

    • Sonication: Place the sample in a sonicator bath for 5-10 minutes. This can help to break up aggregates and enhance dissolution.

    • Gentle Warming: Warm the solution to 37°C or slightly higher (not exceeding 50°C without prior stability data) while stirring.

    • pH Adjustment: Measure the pH of the suspension. If it is neutral or alkaline, try to lower the pH by adding small increments of a dilute acid (e.g., 0.1 M HCl) until the compound dissolves. Note the final pH.

    • Co-solvent Addition: If the above steps fail and it is compatible with the downstream application, add a small amount of a water-miscible organic co-solvent. Start with 1-5% (v/v) of ethanol or DMSO and gradually increase if necessary, while monitoring for dissolution.

Visualizations

experimental_workflow start Start: Weigh L-Methioninamide HCl add_buffer Add ~80% of Buffer Volume start->add_buffer mix Mix (Vortex/Stir) add_buffer->mix observe Observe for Complete Dissolution mix->observe clear_solution Solution is Clear observe->clear_solution Yes not_dissolved Incomplete Dissolution observe->not_dissolved No adjust_volume Adjust to Final Volume clear_solution->adjust_volume troubleshoot Troubleshoot Solubility not_dissolved->troubleshoot troubleshoot->mix final_solution Final Stock Solution adjust_volume->final_solution

Caption: Workflow for preparing a solution of this compound.

troubleshooting_logic start Incomplete Dissolution sonicate Try Sonication start->sonicate warm Gentle Warming (37°C) sonicate->warm Still not dissolved dissolved Dissolved sonicate->dissolved Success check_ph Check & Adjust pH (Acidify) warm->check_ph Still not dissolved warm->dissolved Success add_cosolvent Add Co-solvent (e.g., EtOH, DMSO) check_ph->add_cosolvent Still not dissolved check_ph->dissolved Success add_cosolvent->dissolved Success

Caption: Logical steps for troubleshooting the solubility of this compound.

References

Technical Support Center: L-Methioninamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using L-Methioninamide hydrochloride in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the methionine residue of this compound during peptide synthesis?

A1: The two primary side reactions affecting the methionine side chain during Solid-Phase Peptide Synthesis (SPPS) are oxidation and S-alkylation.[1][2][3][4] The thioether group in the methionine side chain is susceptible to oxidation, which leads to the formation of methionine sulfoxide (B87167) (a mass increase of +16 Da) or, less commonly, methionine sulfone (+32 Da).[1][5] S-alkylation, most frequently tert-butylation, can occur when the thioether reacts with carbocations generated during the cleavage of tert-butyl-based protecting groups.[1][2][3][4]

Q2: How can I detect these side reactions in my synthesized peptide?

A2: The most effective methods for detecting methionine side reactions are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and will typically elute earlier than the non-oxidized target peptide.[5]

  • Mass Spectrometry (MS): This is a definitive method. Oxidation is identified by a mass increase of +16 Da for each methionine sulfoxide residue.[1][5] S-tert-butylation will result in a mass increase of +56 Da.

Q3: What are the primary causes of methionine oxidation during SPPS?

A3: Methionine oxidation can occur at various stages, including during the synthesis cycles, but the most significant risk is during the final cleavage and deprotection step.[3][5] This is an acid-catalyzed reaction, primarily occurring during treatment with strong acids like trifluoroacetic acid (TFA).[2][3][4] Exposure to atmospheric oxygen and the presence of oxidizing agents in the reagents can also contribute to oxidation.

Q4: How does S-alkylation of the methionine residue occur?

A4: S-alkylation is primarily caused by the reaction of the methionine thioether with carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl groups) and the resin linker during the final acidolytic cleavage step.[6] The tert-butyl cation is a common culprit, leading to S-tert-butylation of the methionine residue.[2] This side reaction is particularly prevalent in Boc/Bzl synthesis strategies but also occurs in Fmoc/tBu approaches.[4]

Troubleshooting Guides

Issue 1: Mass spectrometry analysis of my peptide shows a significant peak with a +16 Da mass increase.

Cause: This indicates the oxidation of one or more methionine residues to methionine sulfoxide.

Solutions:

  • Optimize the Cleavage Cocktail: The most effective way to prevent oxidation is to use a cleavage cocktail containing scavengers that can quench oxidizing species and reduce any methionine sulfoxide that may have formed.[1]

  • Perform Synthesis and Cleavage Under an Inert Atmosphere: To minimize exposure to atmospheric oxygen, it is recommended to perform the synthesis and cleavage steps under an inert atmosphere, such as nitrogen or argon.[1]

  • Use High-Quality Reagents: Ensure that all solvents and reagents, particularly the TFA, are fresh and of high purity to minimize the presence of oxidative impurities.

  • Post-Synthesis Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine.

Issue 2: My peptide shows a mass increase of +56 Da and I observe a significant side-product in my HPLC.

Cause: This points to S-tert-butylation of the methionine residue by tert-butyl cations generated during cleavage.

Solutions:

  • Use Efficient Scavengers: Incorporate scavengers in your cleavage cocktail that are effective at trapping carbocations. Triisopropylsilane (TIS) is a commonly used scavenger for this purpose.

  • Optimize Cleavage Conditions: The duration and temperature of the cleavage reaction can affect the extent of S-alkylation. Shorter cleavage times may reduce the formation of this byproduct.[3]

  • Reversal of S-alkylation: The S-tert-butylation can be reversed. Heating the peptide in 5% aqueous acetic acid at 40°C for 24 hours can revert the sulfonium (B1226848) salt back to the free thioether.[1][2][3]

Quantitative Data

The choice of cleavage cocktail significantly impacts the extent of methionine side reactions. The following table summarizes the percentage of S-tert-butylation and oxidation for a model peptide under various cleavage conditions.

Cleavage Cocktail CompositionTime (h)S-tert-butylation (%)Oxidation (%)
TFA/TIS/H₂O (95:2.5:2.5)12510
TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃150
TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃180

Data adapted from a study on methionine-containing peptides.[3]

Experimental Protocols

Protocol 1: Cleavage with an Optimized Scavenger Cocktail to Minimize Oxidation and S-alkylation

This protocol is designed for the cleavage of a peptide from the resin while minimizing both oxidation and S-alkylation of methionine residues.[2][3]

  • Prepare the Cleavage Cocktail: For peptides containing cysteine, prepare a cocktail of TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) and add 1 mg of triphenylphosphine (B44618) (PPh₃) per mL of the final solution. For peptides without cysteine, TIS can be omitted.

  • Peptide Cleavage: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

  • Incubation: Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA solution to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two to three times.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide

If methionine oxidation has occurred, this protocol can be used to reduce the methionine sulfoxide (Met(O)) back to methionine.[1][5]

  • Peptide Dissolution: Dissolve the purified peptide containing methionine sulfoxide in a suitable solvent, such as a mixture of water and acetonitrile.

  • Reagent Preparation: Prepare a solution of ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (B99878) (DMS) in water. A 10-fold molar excess of each reagent relative to the peptide is recommended.

  • Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by RP-HPLC and mass spectrometry. Reaction times will vary depending on the peptide sequence and the extent of oxidation.

  • Purification: Once the reduction is complete, purify the peptide using standard chromatographic techniques to remove the reagents and any byproducts.

Visualizations

Side_Reactions Met L-Methioninamide Residue (R-S-CH₃) Met_O Methionine Sulfoxide (R-S(O)-CH₃) [+16 Da] Met->Met_O Oxidation Met_Alkyl S-alkylated Methionine (R-S⁺(R')-CH₃) [+56 Da for t-butyl] Met->Met_Alkyl S-alkylation Oxidizing_Agents Oxidizing Agents (e.g., atmospheric O₂, impurities) Oxidizing_Agents->Met_O Met_O->Met Reduction Met_O2 Methionine Sulfone (R-S(O)₂-CH₃) [+32 Da] Met_O->Met_O2 Further Oxidation Carbocations Carbocations (e.g., t-butyl⁺) Carbocations->Met_Alkyl Met_Alkyl->Met Reversal Reducing_Agents Reducing Agents (e.g., NH₄I/DMS) Reducing_Agents->Met_O Reversal_Conditions Reversal Conditions (5% aq. AcOH, 40°C) Reversal_Conditions->Met_Alkyl

Caption: Key side reactions of this compound in peptide synthesis.

Troubleshooting_Workflow Start Peptide Synthesis with L-Methioninamide HCl Analysis RP-HPLC & Mass Spec Analysis Start->Analysis Check_Mass Mass Correct? Analysis->Check_Mass Mass_Plus_16 Mass +16 Da? Check_Mass->Mass_Plus_16 No Success Successful Synthesis Check_Mass->Success Yes Mass_Plus_56 Mass +56 Da? Mass_Plus_16->Mass_Plus_56 No Oxidation Methionine Oxidation Detected Mass_Plus_16->Oxidation Yes Alkylation S-alkylation Detected Mass_Plus_56->Alkylation Yes Other Other Issue Mass_Plus_56->Other No Troubleshoot_Ox Troubleshoot Oxidation: 1. Optimize Cleavage Cocktail 2. Use Inert Atmosphere 3. Post-synthesis Reduction Oxidation->Troubleshoot_Ox Troubleshoot_Alk Troubleshoot S-alkylation: 1. Use Efficient Scavengers 2. Optimize Cleavage Conditions 3. Reverse S-alkylation Alkylation->Troubleshoot_Alk Troubleshoot_Ox->Start Resynthesize or Reduce Troubleshoot_Alk->Start Resynthesize or Reverse

Caption: Troubleshooting workflow for side reactions in L-Methioninamide HCl peptides.

References

L-Methioninamide hydrochloride stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of L-Methioninamide hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound in experimental settings.

Question: My this compound powder appears clumpy and discolored. What should I do?

Answer: Clumping and discoloration are potential indicators of moisture absorption and degradation. This compound is known to be hygroscopic and sensitive to air.[1] It is recommended to discard the product if significant changes in physical appearance are observed, as this may compromise the integrity of your experiments. To prevent this, always handle the compound in a controlled, low-humidity environment, such as a glove box, and ensure the container is tightly sealed after each use.[1][2][3][4][5]

Question: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound. What could be the cause?

Answer: The appearance of unexpected peaks in your chromatogram likely points to the presence of degradation products. This compound's parent compound, L-Methionine, is susceptible to oxidation and degradation under acidic conditions.[3] The primary degradation product is likely Methionine Sulfoxide. To troubleshoot this:

  • Review your solvent preparation and pH: Ensure your solvents are degassed and of high purity. If using acidic conditions, consider if this is contributing to degradation.

  • Analyze a freshly prepared sample: Compare the chromatogram of a freshly prepared solution with your stored solution to confirm if the extra peaks are appearing over time.

  • Perform a forced degradation study: Exposing a sample to stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products and confirm if the unexpected peaks correspond to these degradants.

Question: My this compound solution has a strong sulfurous odor that seems to increase over time. Is this normal?

Answer: An increasingly strong sulfurous odor can be an indication of degradation. While methionine-containing compounds can have a slight sulfur smell, a noticeable increase suggests the breakdown of the molecule, potentially releasing volatile sulfur-containing compounds. It is advisable to prepare fresh solutions for critical experiments if you observe this. Storing solutions at 4°C may help slow down this degradation process.

Question: I am having difficulty dissolving this compound in my desired solvent.

Answer: this compound is soluble in water.[1] If you are experiencing solubility issues, consider the following:

  • Purity of the compound: Impurities or degradation products might affect solubility.

  • pH of the solution: The solubility of amino acid derivatives can be pH-dependent. Adjusting the pH might improve solubility.

  • Temperature: Gentle warming and sonication can aid dissolution, but be cautious of potential degradation at elevated temperatures.

  • Solvent choice: If using a non-aqueous solvent, ensure it is appropriate for this compound. Information on solubility in various organic solvents is limited, so preliminary solubility tests on a small scale are recommended.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at 4°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[1]

Q2: How stable is this compound at room temperature?

A2: Short-term storage at room temperature is generally acceptable.[1] However, due to its hygroscopic and air-sensitive nature, prolonged storage at room temperature is not recommended as it can lead to degradation.

Q3: What are the primary degradation pathways for this compound?

A3: Based on data from the related compound L-Methionine, the primary degradation pathway is likely oxidation of the sulfur atom to form Methionine Sulfoxide. Degradation can also be accelerated by acidic conditions.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Regular testing of a stored sample against a freshly prepared standard will allow you to quantify any degradation.

Q5: What are the visual signs of this compound degradation?

A5: Visual signs of degradation can include a change in color (from white to off-white or yellow), clumping of the powder due to moisture absorption, and the development of a strong sulfurous odor.

Stability Data Summary

ParameterConditionObservation/RecommendationReference
Physical Appearance SolidWhite powder.[1]
Long-Term Storage 4°C, under inert gasRecommended for maintaining stability. Stable for at least 6 months under these conditions.[1]
Short-Term Storage Room TemperatureAcceptable for brief periods.[1]
Sensitivity Air & MoistureHygroscopic and air-sensitive.[1]
Primary Degradation OxidationThe sulfur atom is susceptible to oxidation, likely forming Methionine Sulfoxide.Inferred from L-Methionine data
pH Sensitivity Acidic ConditionsDegradation may be accelerated in acidic environments.Inferred from L-Methionine data

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.

1. Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

2. Materials:

  • This compound standard
  • HPLC grade acetonitrile (B52724)
  • HPLC grade water
  • Formic acid or trifluoroacetic acid (TFA)
  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC system with UV detector

3. Method Development:

  • Mobile Phase Preparation: Start with a simple mobile phase, for example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
  • Gradient Elution: Begin with a linear gradient (e.g., 5% to 95% B over 20 minutes) to elute a broad range of compounds.
  • Detection Wavelength: Determine the UV absorbance maximum of this compound (typically around 210-220 nm for compounds without a strong chromophore).
  • Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve good resolution between the main peak and any impurity or degradation peaks.
  • Forced Degradation Sample Analysis: Analyze samples from forced degradation studies (see Protocol 2) to ensure the method can separate the degradation products from the parent compound.

4. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

Protocol 2: Forced Degradation Study

This protocol describes how to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

1. Objective: To generate degradation products of this compound under various stress conditions.

2. Materials:

  • This compound
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (B78521) (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • Heating oven
  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before analysis.
  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 70°C) for a specified period.
  • Photolytic Degradation: Expose the solid powder or a solution to UV and visible light in a photostability chamber.

4. Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method (Protocol 1). Compare the chromatograms with that of an unstressed sample to identify degradation peaks. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Visualizations

cluster_storage Long-Term Storage Issues A L-Methioninamide HCl (Solid Powder) B Exposure to Air (Oxygen) A->B C Exposure to Moisture (Hygroscopic Nature) A->C D Oxidative Degradation (e.g., Methionine Sulfoxide) B->D E Hydrolysis & Clumping C->E F Loss of Potency & Compromised Purity D->F E->F

Caption: Potential degradation pathways of this compound during long-term storage.

cluster_workflow Stability Testing Workflow Start Receive/Prepare L-Methioninamide HCl Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg HPLC_Dev Develop Stability-Indicating HPLC Method Forced_Deg->HPLC_Dev Validation Method Validation (Specificity, Linearity, Accuracy, Precision) HPLC_Dev->Validation Stability_Study Long-Term & Accelerated Stability Studies Validation->Stability_Study Analysis Periodic Sample Analysis via Validated HPLC Method Stability_Study->Analysis Data_Eval Data Evaluation & Shelf-Life Determination Analysis->Data_Eval End Report Findings Data_Eval->End

Caption: Experimental workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Logic Problem Unexpected Experimental Results (e.g., low yield, side products) Check_Purity Check Purity of L-Methioninamide HCl Problem->Check_Purity Check_Storage Review Storage Conditions (Temp, Atmosphere, Light) Problem->Check_Storage Check_Handling Review Handling Procedures (e.g., use of inert atmosphere) Problem->Check_Handling HPLC_Analysis Analyze by Stability-Indicating HPLC Check_Purity->HPLC_Analysis Improve_Procedures Improve Storage & Handling Procedures Check_Storage->Improve_Procedures Check_Handling->Improve_Procedures Degradation_Confirmed Degradation Confirmed HPLC_Analysis->Degradation_Confirmed Use_New_Batch Use a Fresh Batch of Reagent Degradation_Confirmed->Use_New_Batch Yes Degradation_Confirmed->Improve_Procedures Yes

Caption: A logical workflow for troubleshooting issues related to this compound.

References

How to remove unreacted L-Methioninamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted L-Methioninamide hydrochloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that are important for its removal?

A1: The most critical property of this compound for purification is its high solubility in water.[1][2] This characteristic is frequently exploited to separate it from less polar, water-insoluble organic products. It typically appears as a white to off-white crystalline powder.[1][2][3]

Q2: What is the most straightforward method to remove unreacted this compound?

A2: If your desired product has low solubility in water, the simplest method is a liquid-liquid extraction using an aqueous wash. By dissolving the reaction mixture in an organic solvent that is immiscible with water, the highly water-soluble this compound will partition into the aqueous phase, which can then be separated and discarded.[4]

Q3: My desired product is also water-soluble. How can I remove the unreacted this compound?

A3: When both your product and the unreacted starting material are water-soluble, you will need to use techniques that separate molecules based on properties other than solubility. The most effective methods in this scenario are ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).

Q4: When is chromatography the recommended method?

A4: Chromatography is recommended when high purity is required, or when simpler methods like extraction are not effective, such as when your product and the unreacted this compound have similar solubilities.[4] Ion-exchange chromatography is particularly well-suited for separating amino acid derivatives from other compounds.[5][6]

This compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅H₁₂N₂OS•HCl[2]
Molecular Weight 184.68 g/mol [2]
Appearance White to off-white crystalline powder/solid[1][2][3]
Melting Point 222-226 °C[2][3]
Solubility Soluble in water (0.3g in 2ml)[2]
Optical Rotation [a]D20 = +17 ± 2º (c=1 in H₂O)[2][3]

Troubleshooting Guides

Problem: Residual this compound remains in the organic layer after aqueous extraction.
  • Cause: Insufficient washing or unfavorable partition coefficient.

  • Solution:

    • Increase the number of extractions: Perform multiple washes (e.g., 3-5 times) with the aqueous solution. This is more effective than a single large-volume wash.

    • Adjust the pH: this compound is the salt of a free amine. Ensuring the aqueous phase is slightly acidic (pH 5-6) can help maintain its protonated, highly water-soluble form. Avoid making the solution basic, as this would neutralize the hydrochloride salt to the free base, which may have higher solubility in organic solvents.

    • Use a saturated brine solution: For the final wash, use a saturated aqueous solution of sodium chloride (brine). This can help to decrease the solubility of organic compounds in the aqueous layer and draw out any remaining water from the organic layer.

Problem: The desired product is an amine and also extracts into the acidic aqueous layer.
  • Cause: The desired product, like L-Methioninamide, is protonated at acidic pH and becomes water-soluble.

  • Solution:

    • Adjust pH for Separation: After removing the organic layer, carefully basify the acidic aqueous layer containing both your product and the starting material with a base like sodium bicarbonate or sodium hydroxide (B78521) until it reaches the isoelectric point of your desired product, causing it to precipitate if it is insoluble at that pH.

    • Use Chromatography: If both compounds remain soluble, ion-exchange chromatography is the best alternative. A cation exchange resin can be used to bind both compounds, and they can then be selectively eluted by changing the pH or ionic strength of the eluent.[5][6]

Experimental Protocols

Method 1: Removal by Aqueous Extraction

This protocol is suitable for water-insoluble products.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the solution to a separatory funnel and add an equal volume of deionized water.

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the washing step 2-3 more times with fresh deionized water.

  • Brine Wash: Perform a final wash with a saturated brine solution to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Method 2: Removal by Strong Cation Exchange Chromatography

This protocol is effective for separating water-soluble products from this compound.

  • Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex 50WX8). Wash the resin thoroughly with deionized water, followed by a regeneration step with HCl, and finally wash again with deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of acidic solution (e.g., pH 2-3 with HCl) and load it onto the prepared column.[6]

  • Washing: Wash the column with several column volumes of the acidic loading buffer to remove any non-basic or anionic impurities.

  • Elution: Elute the bound compounds using a gradient of increasing pH or ionic strength. Typically, an ammonia (B1221849) solution (e.g., 1 M NH₃·H₂O) is used.[6] this compound and the product will elute at different concentrations.

  • Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC, HPLC) to identify the fractions containing the purified product.

  • Product Isolation: Combine the pure fractions and remove the eluent (e.g., by lyophilization or evaporation) to isolate the final product.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

G cluster_0 Aqueous Extraction Workflow A Crude Reaction Mixture B Dissolve in Organic Solvent A->B C Add Water & Mix in Separatory Funnel B->C D Allow Layers to Separate C->D E Drain Aqueous Layer (Contains L-Methioninamide HCl) D->E G Collect Organic Layer D->G Organic Phase F Repeat Wash 2-3x E->F To Waste F->C Re-extract H Dry & Concentrate G->H I Purified Product H->I

Caption: Workflow for removing L-Methioninamide HCl via aqueous extraction.

G cluster_1 Ion-Exchange Chromatography Workflow A Prepare Cation Exchange Column C Load Sample onto Column A->C B Dissolve Crude Product in Loading Buffer (pH 2-3) B->C D Wash with Loading Buffer (Removes Non-Basic Impurities) C->D E Elute with pH Gradient (e.g., NH3·H2O solution) D->E F Collect Fractions E->F G Analyze Fractions (TLC/HPLC) F->G H Combine Pure Fractions G->H I Isolate Product (e.g., Lyophilize) H->I J Purified Product I->J

Caption: Workflow for purifying products using cation exchange chromatography.

References

Optimizing pH for L-Methioninamide hydrochloride stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of L-Methioninamide hydrochloride, with a focus on the impact of pH. The information herein is designed to troubleshoot common experimental issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond. This reaction is catalyzed by both acid and base, yielding L-Methionine and ammonia. At temperature extremes or in the presence of oxidizing agents, degradation of the methionine side chain can also occur.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the solution. The amide bond is generally most stable in the neutral to slightly acidic pH range.[1] In strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.

Q3: What is the optimal pH range for the stability of this compound solutions?

A3: Based on general principles of amide stability, the optimal pH range for this compound is expected to be between 5.0 and 7.5.[1] Within this range, the rates of both acid- and base-catalyzed hydrolysis are minimized.

Q4: What are the signs of this compound degradation?

A4: Degradation can be identified by a decrease in the concentration of this compound over time, which can be monitored by techniques like HPLC. The appearance of degradation products, such as L-Methionine, can also be detected. Other signs may include a change in the pH of the solution or the evolution of ammonia.

Q5: How should I store solutions of this compound to maximize stability?

A5: To maximize stability, solutions should be prepared in a buffer with a pH between 5.0 and 7.5 and stored at low temperatures (2-8°C). Protection from light and the use of de-gassed solvents can also help to minimize degradation. For long-term storage, consider preparing the solution immediately before use or storing it as a frozen aliquot.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration The pH of the solution is too acidic or too alkaline.Adjust the pH of your solution to the optimal range of 5.0 - 7.5 using a suitable buffer system (e.g., phosphate (B84403) buffer).
High storage temperature.Store solutions at a lower temperature (e.g., 2-8°C or frozen at -20°C).
Inconsistent results between experiments Fluctuation in the pH of the solution.Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.
Inconsistent storage conditions.Standardize storage protocols, including temperature and light exposure.
Formation of unknown peaks in HPLC analysis Degradation of this compound.Characterize the degradation products using techniques like mass spectrometry to confirm the degradation pathway.
Contamination of the sample or solvent.Use high-purity reagents and solvents. Filter solutions to remove any particulate matter.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative pH-Rate Profile for this compound Hydrolysis at 37°C

pHApparent First-Order Rate Constant (kobs) (day-1)Half-life (t1/2) (days)
2.00.1504.6
3.00.05013.9
4.00.01546.2
5.00.005138.6
6.00.002346.6
7.00.003231.0
8.00.01069.3
9.00.04515.4
10.00.1803.9

Table 2: Illustrative Percentage Degradation of this compound at 37°C after 30 days

pH% Degradation
2.0>99
3.077.7
4.036.2
5.013.9
6.05.8
7.08.6
8.025.9
9.074.1
10.0>99

Experimental Protocols

Protocol 1: Determination of the pH-Rate Profile for this compound Hydrolysis

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 2 to 10).

  • Solution Preparation: Dissolve a known concentration of this compound in each buffer solution. A typical starting concentration is 1 mg/mL.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of the line will be the negative of the apparent first-order rate constant (-kobs).

  • pH-Rate Profile Construction: Plot the logarithm of kobs versus pH to generate the pH-rate profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_output Output prep_buffers Prepare Buffers (pH 2-10) prep_solution Prepare L-Methioninamide HCl Solutions prep_buffers->prep_solution incubate Incubate at Constant Temperature prep_solution->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate Rate Constants (k_obs) hplc->data_analysis profile Generate pH-Rate Profile data_analysis->profile

Caption: Experimental workflow for determining the pH-rate profile.

troubleshooting_guide start High Degradation Observed check_ph Is the pH in the 5.0-7.5 range? start->check_ph adjust_ph Adjust pH to 5.0-7.5 with a suitable buffer check_ph->adjust_ph No check_temp Is the storage temperature low (e.g., 2-8°C)? check_ph->check_temp Yes adjust_ph->check_ph lower_temp Store at a lower temperature check_temp->lower_temp No check_oxidation Is the solution protected from oxygen? check_temp->check_oxidation Yes lower_temp->check_temp deoxygenate Use de-gassed solvents and/or inert atmosphere check_oxidation->deoxygenate No stable Stability Optimized check_oxidation->stable Yes deoxygenate->check_oxidation

Caption: Troubleshooting logic for L-Methioninamide HCl instability.

References

L-Methioninamide hydrochloride interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference of L-Methioninamide hydrochloride in common biochemical assays. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is a derivative of the essential amino acid L-methionine.[1][2][3] It is a water-soluble, crystalline powder.[1] In research, it may be used in studies related to amino acid metabolism, protein engineering, and as a potential inhibitor of methionyl-tRNA synthetase.[1]

Q2: Can this compound interfere with my biochemical assays?

A2: While specific data on this compound is limited, compounds with similar structures, such as amino acid amides, have been shown to interfere with certain assays.[4] For example, amino acid amides can cross-react in biuret-based protein assays.[4] Therefore, it is crucial to perform appropriate controls to assess potential interference in your specific assay.

Q3: Which types of assays are most likely to be affected?

A3: Potential interference from this compound could occur in various assays, including:

  • Colorimetric Protein Assays (e.g., Biuret (B89757), BCA): Amino acid amides have been shown to cause cross-reactivity in the biuret reaction, which is a component of the BCA assay.[4]

  • Cell Viability Assays (e.g., MTT, XTT, Resazurin): Small molecules can interfere with these assays by directly reducing the indicator dyes or by altering cellular metabolism.

  • ELISA (Enzyme-Linked Immunosorbent Assay): While less common, small molecules can sometimes interfere with antibody-antigen binding or the enzymatic detection step.

  • Enzyme Kinetic Assays: The compound could potentially interact with the enzyme or substrate, or affect the detection method.

Q4: How can I determine if this compound is interfering with my assay?

A4: The most effective method is to run a cell-free or sample-free control. This involves running the assay with this compound at the same concentrations used in your experiment but without the biological sample (e.g., cells, protein, or analyte). An increase or decrease in the signal in the absence of the sample indicates interference.

Troubleshooting Guides

Issue 1: Inaccurate Results in Protein Quantification Assays

Symptom: Protein concentrations are unexpectedly high or inconsistent when using a colorimetric assay like the BCA assay in the presence of this compound.

Potential Cause: The amide group of this compound may be cross-reacting with the copper ions in the assay reagent, similar to the peptide bonds in proteins, leading to a false-positive signal.[4]

Troubleshooting Workflow:

start Inaccurate Protein Quantification check_interference Run Cell-Free Control: Assay buffer + this compound (no protein standard) start->check_interference signal_change Signal Increases with This compound? check_interference->signal_change interference_confirmed Interference Confirmed signal_change->interference_confirmed Yes no_interference No Direct Interference (Investigate other causes) signal_change->no_interference No mitigation_strategy Select Mitigation Strategy interference_confirmed->mitigation_strategy background_subtraction Background Subtraction: Subtract signal from cell-free control mitigation_strategy->background_subtraction alternative_assay Use Alternative Assay: e.g., Bradford (Coomassie-based) or UV 280nm absorbance mitigation_strategy->alternative_assay remove_compound Remove Compound: Protein precipitation or buffer exchange mitigation_strategy->remove_compound

Caption: Troubleshooting workflow for protein assay interference.

Experimental Protocols:

  • Cell-Free Control for BCA Assay:

    • Prepare a series of dilutions of this compound in the same buffer used for your protein samples.

    • In a microplate, add the this compound dilutions to wells in triplicate.

    • Add the BCA assay working reagent to each well according to the manufacturer's protocol.

    • Incubate the plate and read the absorbance at the recommended wavelength.

    • A dose-dependent increase in absorbance indicates interference.

  • Protein Precipitation (Acetone):

    • To your protein sample containing this compound, add four volumes of ice-cold acetone.

    • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant which contains the this compound.

    • Air-dry the protein pellet and resuspend in a suitable buffer for your protein assay.

Issue 2: Unexpected Results in Cell Viability Assays

Symptom: Inconsistent or unexpected changes in cell viability (e.g., higher than expected viability) when treating cells with this compound.

Potential Cause: this compound may be directly reacting with the assay reagent (e.g., reducing MTT or resazurin) or affecting the cellular redox environment, leading to inaccurate readings.

Troubleshooting Workflow:

start Unexpected Cell Viability Results cell_free_control Run Cell-Free Control: Culture medium + this compound + viability reagent (no cells) start->cell_free_control signal_change Signal Change Observed? cell_free_control->signal_change interference_confirmed Interference Confirmed signal_change->interference_confirmed Yes no_interference No Direct Interference (Compound may have biological effect) signal_change->no_interference No mitigation_strategy Select Mitigation Strategy interference_confirmed->mitigation_strategy wash_step Incorporate Wash Step: Remove compound before adding reagent mitigation_strategy->wash_step background_subtraction Background Subtraction: Subtract signal from cell-free control mitigation_strategy->background_subtraction alternative_assay Use Alternative Assay: e.g., ATP-based (CellTiter-Glo®) or protein-based (SRB) mitigation_strategy->alternative_assay

Caption: Troubleshooting workflow for cell viability assay interference.

Experimental Protocols:

  • Wash Step Protocol for MTT Assay:

    • After treating cells with this compound for the desired time, carefully aspirate the culture medium.

    • Gently wash the cells by adding 100 µL of sterile phosphate-buffered saline (PBS) to each well and then aspirating the PBS.

    • Add fresh culture medium containing the MTT reagent to each well.

    • Proceed with the standard MTT assay protocol.

  • Sulforhodamine B (SRB) Assay Protocol:

    • After cell treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plate five times with tap water and allow it to air dry.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain.

    • Read the absorbance at 510 nm.

Issue 3: High Background or False Positives in ELISA

Symptom: High background signal across the plate or positive signals in negative control wells treated with this compound.

Potential Cause: this compound could be non-specifically binding to the plate or antibodies, or interfering with the substrate-enzyme reaction.

Troubleshooting Workflow:

start High Background in ELISA check_components Test Individual Components: 1. L-Met-NH2 + Detection Ab + Substrate 2. L-Met-NH2 + Substrate start->check_components signal_observed Signal in Component Test? check_components->signal_observed interference_confirmed Interference Confirmed signal_observed->interference_confirmed Yes no_interference No Direct Interference (Optimize blocking/washing) signal_observed->no_interference No mitigation_strategy Select Mitigation Strategy interference_confirmed->mitigation_strategy increase_washing Increase Washing Steps: Add extra washes after sample incubation mitigation_strategy->increase_washing add_detergent Add Detergent to Wash Buffer: e.g., 0.05% Tween-20 mitigation_strategy->add_detergent buffer_exchange Buffer Exchange of Sample: Remove compound before adding to plate mitigation_strategy->buffer_exchange

Caption: Troubleshooting workflow for ELISA interference.

Quantitative Data Summary

Currently, there is limited direct quantitative data on the interference of this compound in specific biochemical assays. The following table summarizes related findings for other amino acids.

AssayInterfering Compound(s)ConcentrationObserved Effect
DNS Assay (for reducing sugars)Methionine20 mM5% decrease in color development
Biuret Assay (for protein)Amino Acid AmidesNot specifiedSubstantial cross-reactivity

This table will be updated as more specific data becomes available.

References

Troubleshooting guide for L-Methioninamide hydrochloride applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Methioninamide hydrochloride in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of this compound in a question-and-answer format.

IssueQuestionPossible Cause(s)Recommended Solution(s)
Precipitation in Media I observed a precipitate in my cell culture medium after adding this compound. What should I do?- High Concentration: The concentration of this compound may exceed its solubility limit in the specific medium and conditions (pH, temperature).- Residual Phosphate (B84403): Glassware washed with detergents containing phosphate may have residual phosphate that can precipitate components of the powdered medium.[1]- Optimize Concentration: Review the literature for optimal concentrations for your cell line and experimental setup. Consider performing a dose-response curve to determine the ideal concentration.- Proper Glassware Cleaning: Rinse glassware thoroughly with deionized, distilled water multiple times before sterilization to remove any residual detergents.[1] - Pre-warming Media: If the medium was stored at a low temperature, warm it to 37°C and gently swirl to help dissolve any precipitate before use. If the precipitate remains, it is best to discard the medium.[1]
Poor Cell Growth My cells are not growing as expected after treatment with this compound. What could be the problem?- Suboptimal Concentration: The concentration of this compound may be too high, leading to cytotoxicity, or too low to elicit the desired effect.[2] - Medium Composition: The cell culture medium may lack other essential nutrients required for optimal cell growth in the presence of supplemented this compound.[3] - Cell Line Sensitivity: Different cell lines can have varying sensitivities to amino acid supplementation.- Titrate Concentration: Perform a cell viability assay (e.g., MTT or MTS assay) with a range of this compound concentrations to determine the optimal non-toxic concentration for your specific cell line.[4][5] - Review Media Formulation: Ensure your basal medium is appropriate for your cell line and consider supplementing with non-essential amino acids if not already present.[3][6] - Literature Review: Consult scientific publications that have used this compound with your cell line or a similar one to find recommended concentration ranges.
Unexpected Biological Effects I'm observing unexpected changes in my cells, such as altered morphology or signaling pathway activation. Why is this happening?- mTOR Pathway Activation: L-Methionine and its derivatives can activate the mTOR signaling pathway, which regulates cell growth, proliferation, and metabolism.[7][8][9] - p53 Modulation: In some cancer cell lines, high concentrations of L-Methionine have been shown to suppress the expression of native p53.[2] - Off-Target Effects: As with any experimental compound, there is a possibility of off-target effects that are cell-type specific.- Investigate mTOR Signaling: Analyze key proteins in the mTOR pathway (e.g., phosphorylation of mTOR, S6K1) via Western blotting to confirm if the pathway is activated in your system.[7] - Assess p53 Status: If working with cancer cells, evaluate the expression and phosphorylation status of p53.[2] - Control Experiments: Include appropriate controls in your experiments, such as vehicle-treated cells and cells treated with L-Methionine, to differentiate the effects of the amide derivative.
Inconsistent Results My experimental results with this compound are not reproducible. What are the potential sources of variability?- Stock Solution Instability: Improper storage of the stock solution can lead to degradation of the compound. - Inaccurate Concentration: Errors in weighing the compound or in serial dilutions can lead to variability in the final concentration. - Lot-to-Lot Variability: There may be slight differences in the purity or formulation of this compound between different manufacturing lots.- Proper Stock Solution Handling: Prepare stock solutions in a suitable solvent (e.g., 1 M HCl or water with gentle heating) and store at 2-8°C. Stock solutions are reported to be stable for an extended period under these conditions.[10] - Accurate Preparation: Use a calibrated balance for weighing and perform serial dilutions carefully. Verify the concentration of your stock solution if possible using analytical techniques like HPLC. - Quality Control: If you suspect lot-to-lot variability, it is advisable to test a new lot against a previously validated one.
Assay Interference I suspect this compound is interfering with my downstream assays. How can I confirm this?- Chemical Reactivity: The amino group of this compound could potentially react with reagents in certain assays. - Antioxidant Properties: As a methionine derivative, it may possess antioxidant properties that could interfere with assays measuring oxidative stress.- Assay-Specific Controls: Run a control with this compound in the absence of cells or your biological sample to see if it directly affects the assay reagents. - Alternative Assays: If interference is suspected, consider using an alternative assay that relies on a different detection principle.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is soluble in 1 M HCl (50 mg/ml) and in water (50 mg/ml), although gentle heating may be required for dissolution in water.[10]

2. How should I store this compound stock solutions?

Stock solutions of this compound are stable for approximately five years when stored at 2-8°C.[10]

3. What is the mechanism of action of this compound?

As a derivative of the essential amino acid L-Methionine, this compound is involved in protein synthesis.[11] Additionally, L-Methionine and its metabolites can act as signaling molecules, notably by activating the mTORC1 pathway, which is a central regulator of cell growth and metabolism.[7][8][9] This activation can occur through cell-surface taste receptors (T1R1/T1R3) or intracellularly via S-adenosylmethionine (SAM) and its sensor SAMTOR.[7][12]

4. Can this compound be used as an antioxidant in cell culture?

Yes, L-Methionine and its derivatives have been shown to possess antioxidant properties. They can help protect cells from oxidative stress.

5. Are there any known incompatibilities of this compound with common cell culture media or supplements?

There are no widely reported specific incompatibilities. However, as with any supplement, it is crucial to ensure its solubility and stability in your specific cell culture medium and to be aware of potential pH shifts. It is always good practice to prepare fresh media with the supplement and observe for any precipitation or color change before use.

Quantitative Data Summary

ParameterCell Line(s)Concentration RangeObserved EffectReference(s)
Inhibition of Cell Growth MCF-7 (breast cancer), LNCaP (prostate cancer)1 - 5 mg/mLInhibition of cell growth and proliferation.[2]
Cell Cycle Arrest LNCaP, MCF-75 mg/mL for 72 hoursArrested cell cycle at the G1 phase.[13]
Cell Cycle Arrest DU-145 (prostate cancer)5 mg/mL for 72 hoursArrested cell cycle at the S phase.[13]
Cytotoxicity Freshly-isolated male mouse hepatocytes20 mMCytotoxic after 4 hours of incubation.[5]
Cytotoxicity Freshly-isolated female mouse hepatocytesUp to 30 mMResistant to cytotoxicity.[5]
mTORC1 Activation C2C12 myotubesNot specifiedInduced mTORC1 activation and promoted protein synthesis.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile 1 M Hydrochloric Acid (HCl) or sterile nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of sterile 1 M HCl or sterile nuclease-free water to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the solution until the powder is completely dissolved. If dissolving in water, gentle warming in a 37°C water bath may be necessary.[10]

  • Sterile-filter the stock solution using a 0.22 µm filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at 2-8°C for long-term use.[10]

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.[4]

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Gently mix the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Materials:

  • This compound solution at various concentrations

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)[14]

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[14]

  • In a 96-well plate, add a specific volume of this compound solution at different concentrations to the wells.

  • Add the DPPH working solution to each well.

  • Include a control with methanol instead of the this compound solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathway and Experimental Workflow Diagrams

mTOR_Signaling_Pathway LMetA L-Methioninamide hydrochloride T1R1_T1R3 T1R1/T1R3 LMetA->T1R1_T1R3 SAM S-adenosylmethionine (SAM) LMetA->SAM PLC PLCβ T1R1_T1R3->PLC Ca2 Ca2+ PLC->Ca2 ERK ERK1/2 Ca2->ERK mTORC1 mTORC1 ERK->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis SAMTOR SAMTOR SAM->SAMTOR SAMTOR->mTORC1 inhibition

Caption: this compound and the mTORC1 signaling pathway.

Experimental_Workflow Start Start Prep_Stock Prepare L-Met-NH2·HCl Stock Solution Start->Prep_Stock Cell_Culture Cell Seeding & Treatment Prep_Stock->Cell_Culture Incubation Incubation Cell_Culture->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell-based assays.

References

Minimizing racemization of L-Methioninamide hydrochloride during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize peptide coupling reactions, with a specific focus on minimizing racemization of C-terminal amino acid amides like L-Methioninamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction, leading to a mixture of both L- and D-enantiomers from a single, pure enantiomer.[1] In peptide synthesis, this can result in the incorporation of the incorrect amino acid stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary mechanisms leading to racemization during the coupling of this compound?

A2: Racemization during peptide coupling primarily occurs through two mechanisms:

  • Direct enolization: A base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming an enolate intermediate which is achiral. Reprotonation can occur from either face, leading to a mixture of stereoisomers.[2][3]

  • Oxazolone (B7731731) formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The oxazolone has an acidic proton at the alpha-carbon which is readily abstracted by a base, leading to a loss of chirality. Subsequent reaction with the amine component (L-Methioninamide) can then produce both the desired L- and the undesired D-diastereomeric peptide.[2][4]

Q3: Why is this compound particularly susceptible to racemization?

A3: As a C-terminal amino acid amide, this compound is coupled to an N-protected amino acid. During this process, the N-protected amino acid is activated at its carboxyl group, making the alpha-proton more acidic and thus more susceptible to abstraction by a base, which is the key step in racemization. While specific data on L-Methioninamide is not as prevalent as for amino acids like Cysteine or Histidine, the general principles for C-terminal residues apply.

Troubleshooting Guide: Minimizing Racemization

This guide provides a systematic approach to identifying and resolving issues with racemization during the coupling of this compound.

Problem: High levels of D-isomer detected in the final peptide.

Below is a troubleshooting workflow to address this issue.

Troubleshooting Racemization start High D-Isomer Detected coupling_reagent Step 1: Evaluate Coupling Reagent and Additives start->coupling_reagent base Step 2: Assess Base Selection coupling_reagent->base If racemization persists rec1 Use onium salts (HATU, HBTU) or carbodiimides (DIC) with additives like Oxyma or HOAt. coupling_reagent->rec1 temperature Step 3: Control Reaction Temperature base->temperature If racemization persists rec2 Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. base->rec2 solvent Step 4: Examine Solvent Choice temperature->solvent If racemization persists rec3 Perform coupling at 0°C or room temperature. temperature->rec3 end Racemization Minimized solvent->end If racemization persists, consider a different synthetic strategy. rec4 Consider less polar solvents. solvent->rec4

Caption: Troubleshooting workflow for minimizing racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. It is essential to use them in combination with racemization-suppressing additives.[1][5] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[5]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ.[1] However, the choice of the built-in additive (HOBt vs. HOAt vs. Oxyma) is important.[1][2] For particularly challenging couplings, COMU has shown a very low tendency for racemization.[1]

Recommendation: If using a carbodiimide, always include an additive. If using an onium salt containing HOBt, consider switching to one with HOAt or Oxyma, as they are more effective at suppressing racemization.[2]

Table 1: Effect of Additives on Racemization

Additive% D-Isomer Formation (Example Coupling: Z-Phe-Val-OH + H-Pro-NH₂)
HOBtHigh
HOAtLow
6-Cl-HOBtLow
OxymaPureLow
Oxyma-BVery Low

Data adapted from publicly available information.[1][2]

Step 2: Assess Base Selection

The base used in the coupling reaction plays a significant role in the degree of racemization.

  • Base Strength and Steric Hindrance: Stronger and less sterically hindered bases can increase the rate of racemization by more readily abstracting the alpha-proton.[2][6]

  • Commonly Used Bases: N,N-Diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) are strong bases and can promote racemization.[6] N-methylmorpholine (NMM) is a weaker base and is often a better choice.[6] For particularly sensitive amino acids, the sterically hindered and weak base 2,4,6-collidine (sym-collidine) is recommended.[2][7]

Recommendation: If high levels of racemization are observed, switch from DIPEA or TEA to a weaker or more sterically hindered base like NMM or 2,4,6-collidine.[6]

Step 3: Control Reaction Temperature

Higher reaction temperatures can accelerate the rate of racemization.[6][8]

Recommendation: Perform the coupling reaction at a lower temperature, such as 0°C, and allow it to slowly warm to room temperature.[6] For microwave-assisted peptide synthesis, lowering the coupling temperature can significantly reduce racemization for sensitive amino acids.[7][9]

Step 4: Examine Solvent Choice

The polarity of the solvent can influence the rate of racemization. More polar solvents can sometimes favor this side reaction.[1]

Recommendation: While common solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are often used, consider exploring less polar solvent systems if racemization remains an issue.

Experimental Protocols

Protocol 1: General Procedure for Coupling with Minimized Racemization

This protocol provides a general guideline for coupling an N-protected amino acid to this compound.

Coupling Protocol start Start dissolve Dissolve N-protected amino acid, L-Methioninamide HCl, and additive (e.g., Oxyma) in DMF. start->dissolve cool Cool the mixture to 0°C. dissolve->cool add_base Add a weak base (e.g., NMM). cool->add_base add_reagent Add coupling reagent (e.g., DIC) dropwise. add_base->add_reagent react Stir at 0°C for 2 hours, then allow to warm to room temperature. add_reagent->react monitor Monitor reaction progress by LC-MS or TLC. react->monitor workup Perform aqueous workup. monitor->workup purify Purify the crude product by chromatography. workup->purify end End purify->end

Caption: General experimental workflow for peptide coupling.

Methodology:

  • In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent), this compound (1 equivalent), and an additive such as Oxyma or HOAt (1.1 equivalents) in an appropriate solvent like DMF.

  • Cool the reaction mixture to 0°C in an ice bath.[6]

  • Add a suitable weak base, such as N-methylmorpholine (NMM) (1 equivalent), to neutralize the hydrochloride salt.[6]

  • Slowly add the coupling reagent, for example, N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents), to the cooled solution.

  • Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature.[6]

  • Monitor the progress of the reaction using an appropriate technique like TLC or LC-MS.

  • Once the reaction is complete, perform a standard aqueous workup to remove water-soluble byproducts.

  • Purify the crude product using flash chromatography on silica (B1680970) gel to obtain the desired dipeptide.[6]

Protocol 2: Analysis of Racemization using Marfey's Reagent and HPLC

This protocol describes a method to determine the extent of racemization in the synthesized peptide.

Methodology:

  • Peptide Hydrolysis:

    • Place approximately 0.5 mg of the purified peptide in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube and heat at 110°C for 24 hours.

    • After cooling, evaporate the solution to dryness under vacuum.

    • Redissolve the residue in 50 µL of deionized water.[1]

  • Derivatization with Marfey's Reagent (L-FDAA):

    • To the hydrolyzed sample, add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone.

    • Add 20 µL of 1 M NaHCO₃.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding 10 µL of 2 M HCl.[1]

  • Sample Preparation for HPLC:

    • Evaporate the solvents to dryness.

    • Dissolve the residue in 1 mL of methanol. The sample is now ready for HPLC analysis.[1]

  • HPLC Analysis:

    • Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly employed.

    • Detection: UV detection at 340 nm.

    • Analysis: The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification. The percentage of the D-isomer can be calculated from the peak areas.[1]

References

Technical Support Center: L-Methioninamide Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on the stability of L-Methioninamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, it is recommended to store this compound at 4°C.[1] For short-term purposes, such as during shipping, room temperature is acceptable.[1]

Q2: What is the melting point of this compound, and is it stable up to this temperature?

The melting point of this compound is in the range of 222-226°C.[1] However, significant thermal decomposition is expected to occur at temperatures well below the melting point. It is crucial to handle the compound at appropriate temperatures to avoid degradation.

Q3: Is this compound sensitive to air or moisture?

Yes, this compound is known to be air-sensitive and hygroscopic.[1] To ensure its stability, it should be stored under an inert gas and protected from moisture.

Q4: What are the likely degradation pathways for this compound at elevated temperatures?

While specific studies on this compound are limited, based on the thermal decomposition of its parent amino acid, methionine, potential degradation pathways at elevated temperatures (e.g., 280°C) could involve the cleavage of C-S and C-C bonds, leading to the release of ammonia (B1221849) and methyl mercaptan.[2] Oxidation of the thioether group to form methionine sulfoxide (B87167) and methionine sulfone is also a primary degradation route for methionine and should be considered for the amide derivative.[2]

Q5: How can I monitor the degradation of this compound in my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound and separate it from its potential degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly low assay results for this compound. Thermal Degradation: The compound may have been exposed to elevated temperatures during storage, handling, or in the experimental procedure.Review all steps where the compound was handled and ensure adherence to recommended temperature conditions. For long-term storage, use a calibrated refrigerator at 4°C. Minimize time at room temperature.
Oxidative Degradation: Exposure to air and/or oxidizing agents can lead to the formation of sulfoxide or sulfone derivatives.Handle the compound in an inert atmosphere (e.g., nitrogen or argon) as much as possible. Use freshly de-gassed solvents for preparing solutions. Avoid sources of oxidative stress.
Hydrolysis: The amide bond may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.Maintain the pH of solutions within a stable range. Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.
Appearance of unknown peaks in the chromatogram. Formation of Degradation Products: The unknown peaks are likely impurities formed due to thermal, oxidative, or hydrolytic stress.Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in confirming the nature of the unknown peaks.
Inconsistent results between experimental batches. Variability in Storage/Handling: Inconsistent temperature, humidity, or light exposure between batches can lead to different levels of degradation.Standardize storage and handling procedures for all batches. Ensure all users are trained on the proper handling of this temperature-sensitive compound.
Hygroscopicity: Absorption of moisture from the atmosphere can affect the compound's weight and stability.Store the compound in a desiccator over a suitable drying agent. Weigh the compound quickly in a controlled environment to minimize moisture absorption.

Data Presentation

Table 1: Physical and Storage Properties of this compound

PropertyValueReference
Melting Point222-226°C[1]
Recommended Long-Term Storage4°C[1]
Recommended Short-Term StorageRoom Temperature[1]
Known SensitivitiesAir, Moisture (Hygroscopic)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a buffer at a specific pH) to obtain a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Solution State: Incubate aliquots of the stock solution at the same temperatures and time points as the solid-state study.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Keep at room temperature for a defined period.

  • Photostability:

    • Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Column:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is a good starting point.

2. Mobile Phase:

  • A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating polar compounds and their degradation products.

3. Method Development:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between the parent compound and all degradation products.

4. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Temperature_Impact_on_Stability cluster_conditions Temperature Conditions cluster_outcomes Stability Outcomes Recommended_Storage Recommended Storage (4°C) Optimal_Stability Optimal Stability Recommended_Storage->Optimal_Stability Maintains Integrity Room_Temperature Room Temperature (Short-term) Potential_for_Slow_Degradation Potential for Slow Degradation Room_Temperature->Potential_for_Slow_Degradation Risk of Minor Degradation Elevated_Temperature Elevated Temperature (>40°C) Accelerated_Degradation Accelerated Degradation (Hydrolysis, Oxidation, Decomposition) Elevated_Temperature->Accelerated_Degradation Significant Degradation Likely

Caption: Logical relationship between temperature and this compound stability.

Experimental_Workflow Start Start Forced_Degradation Forced Degradation Study (Thermal, Hydrolytic, Oxidative, Photolytic) Start->Forced_Degradation Develop_HPLC_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_HPLC_Method Validate_Method Validate HPLC Method (ICH Guidelines) Develop_HPLC_Method->Validate_Method Routine_Analysis Routine Stability Testing & Sample Analysis Validate_Method->Routine_Analysis End End Routine_Analysis->End

Caption: Experimental workflow for assessing this compound stability.

References

L-Methioninamide hydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of L-Methioninamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control specifications for this compound?

A1: Key quality control specifications for this compound typically include appearance, identity, purity (by HPLC), loss on drying, and residual solvents. These specifications ensure the material is suitable for research and development purposes.

Q2: How should this compound be stored to ensure its stability?

A2: this compound should be stored in a well-closed container, protected from light and moisture, at a controlled room temperature (typically 2-8°C for long-term storage). It is hygroscopic and can degrade in the presence of moisture.

Q3: What are the potential impurities in this compound?

A3: Potential impurities may arise from the synthesis process or degradation. These can include L-methionine, L-methionine sulfoxide, and other related substances. Forced degradation studies can help identify potential degradation products under various stress conditions.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize mobile phase pH to ensure the analyte is in a single ionic form. Use a new or different column. Reduce the sample concentration.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature variations.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or bubbles. Use a column oven to maintain a consistent temperature.
Ghost Peaks Contamination in the mobile phase, injector, or column.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent.
Low Sensitivity Incorrect detection wavelength; Sample degradation.Optimize the detection wavelength for this compound. Ensure the sample is properly stored and prepared fresh.
General Handling and Experimentation
Problem Potential Cause Suggested Solution
Difficulty in Dissolving the Compound Low solubility in the chosen solvent.This compound is generally soluble in water. For other solvents, sonication or gentle heating may be required. Always check solubility data before preparing solutions.
Inconsistent Experimental Results Compound degradation; Inaccurate weighing.Store the compound under recommended conditions. Use a calibrated analytical balance for weighing and prepare solutions fresh for each experiment.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is a stability-indicating assay for the quantification of this compound and the detection of its impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A gradient of Buffer A (0.1% trifluoroacetic acid in water) and Buffer B (acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • Data Analysis:

    • Calculate the purity by comparing the peak area of the main peak to the total area of all peaks.

Identity Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.7 mL of Deuterium Oxide (D₂O).

    • Transfer the solution to an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Solvent: D₂O

    • Reference: Internal standard (e.g., TSP) or solvent peak.

  • Expected Chemical Shifts (δ, ppm):

    • Note: These are estimated values and may vary slightly based on experimental conditions.

    • ~2.1 (s, 3H, -SCH₃)

    • ~2.2-2.4 (m, 2H, -CH₂-S)

    • ~2.6-2.8 (m, 2H, -CH₂-CH)

    • ~4.0 (t, 1H, -CH(NH₂))

Molecular Weight Confirmation by Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 10 µg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive

    • Scan Range: m/z 50-500

  • Expected Ion:

    • The protonated molecule [M+H]⁺ is expected at m/z corresponding to the molecular weight of the free base (C₅H₁₂N₂OS) plus a proton.

Data Presentation

Typical Quality Control Data for this compound
Parameter Specification
Appearance White to off-white crystalline powder
Identity (by FTIR) Conforms to the reference spectrum
Purity (by HPLC) ≥ 98.0%
Loss on Drying ≤ 1.0%
Residual Solvents Meets USP <467> requirements
Forced Degradation Study Summary
Stress Condition Observation Potential Degradants
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) Significant degradationL-methionine
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) Moderate degradationL-methionine
Oxidative (3% H₂O₂, RT, 24h) Significant degradationL-methionine sulfoxide
Thermal (105°C, 24h) Minor degradationNot significant
Photolytic (UV light, 254 nm, 24h) No significant degradationNot applicable

Visualizations

QC_Workflow cluster_0 Quality Control Workflow Start Receive L-Methioninamide Hydrochloride Sample Appearance Visual Inspection (Appearance) Start->Appearance Identity Identity Confirmation (FTIR/NMR) Appearance->Identity Purity Purity & Impurity Analysis (HPLC) Identity->Purity LOD Loss on Drying Purity->LOD ResidualSolvents Residual Solvents (GC) LOD->ResidualSolvents Decision Meets Specifications? ResidualSolvents->Decision Release Release for Use Reject Reject Batch Decision->Release Yes Decision->Reject No

Caption: General quality control workflow for this compound.

Troubleshooting_HPLC cluster_1 HPLC Troubleshooting Logic Start Poor Chromatogram CheckSystem Check HPLC System (Pump, Detector, Connections) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMobilePhase Check Mobile Phase (Composition, pH, Degassing) MobilePhaseOK Mobile Phase OK? CheckMobilePhase->MobilePhaseOK CheckColumn Check Column (Age, Performance) ColumnOK Column OK? CheckColumn->ColumnOK CheckSample Check Sample (Concentration, Solvent) SampleOK Sample OK? CheckSample->SampleOK SystemOK->CheckMobilePhase Yes FixSystem Fix System Issue SystemOK->FixSystem No MobilePhaseOK->CheckColumn Yes PrepareNewMP Prepare Fresh Mobile Phase MobilePhaseOK->PrepareNewMP No ColumnOK->CheckSample Yes ReplaceColumn Replace Column ColumnOK->ReplaceColumn No AdjustSample Adjust Sample Prep SampleOK->AdjustSample No Resolved Problem Resolved SampleOK->Resolved Yes FixSystem->CheckSystem PrepareNewMP->CheckMobilePhase ReplaceColumn->CheckColumn AdjustSample->CheckSample

Caption: A logical troubleshooting guide for common HPLC issues.

Validation & Comparative

L-Methionine vs. L-Methioninamide Hydrochloride: A Comparative Guide to Oxidative Stress Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of pathological conditions. L-methionine, an essential sulfur-containing amino acid, has long been recognized for its crucial role in mitigating oxidative stress. This guide provides a comprehensive comparison of L-methionine and its amide derivative, L-Methioninamide hydrochloride, in the context of preventing oxidative stress, drawing upon available experimental data and theoretical considerations.

Executive Summary

Extensive research has established L-methionine as a potent agent in combating oxidative stress through multiple mechanisms. It serves as a vital precursor to the master antioxidant glutathione (B108866), directly scavenges damaging free radicals, and participates in the enzymatic repair of oxidized proteins. In contrast, there is a notable lack of direct comparative studies and publicly available experimental data on the antioxidant efficacy of this compound.

While this compound is suggested to possess enhanced solubility and stability, which could theoretically improve its bioavailability and subsequent antioxidant activity, these claims are not yet substantiated by peer-reviewed experimental evidence. Therefore, this guide will primarily focus on the well-documented antioxidant properties of L-methionine, while also exploring the potential, yet unproven, advantages of this compound from a biochemical standpoint.

L-Methionine: A Multi-Faceted Antioxidant

L-methionine employs a three-pronged approach to protect cells from oxidative damage:

  • Precursor to Glutathione (GSH): L-methionine is a critical building block for the synthesis of cysteine, which is the rate-limiting amino acid in the production of glutathione.[1][2] Glutathione is the most abundant endogenous antioxidant, directly neutralizing ROS and playing a key role in the regeneration of other antioxidants like vitamins C and E.

  • Direct Scavenging of Reactive Oxygen Species (ROS): The sulfur atom in the methionine molecule can directly react with and neutralize various ROS, including hydroxyl radicals and hydrogen peroxide.[3] This direct scavenging activity provides an immediate line of defense against oxidative insults.

  • Role in the Methionine Sulfoxide (B87167) Reductase (Msr) System: Methionine residues within proteins are susceptible to oxidation by ROS, forming methionine sulfoxide. The Methionine Sulfoxide Reductase (Msr) enzyme system, comprising MsrA and MsrB, repairs this damage by reducing methionine sulfoxide back to methionine.[4] This cyclic process not only repairs proteins but also consumes ROS, effectively acting as a catalytic antioxidant system within the cell.

Signaling Pathways Involved in L-Methionine's Antioxidant Activity

L-methionine's protective effects are also mediated through the activation of key cellular signaling pathways that bolster endogenous antioxidant defenses. One of the most significant is the Nrf2-ARE pathway.

Nrf2_Pathway L-Methionine L-Methionine Nrf2 Nrf2 L-Methionine->Nrf2 Activates ARE ARE Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates expression of

Caption: L-Methionine activates the Nrf2-ARE signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of stimuli like L-methionine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the increased expression of a battery of antioxidant and detoxification enzymes.[5]

This compound: A Theoretical Advantage?

This compound is the amide derivative of L-methionine. The primary structural difference is the conversion of the carboxylic acid group of L-methionine into an amide group. This modification has potential implications for its physicochemical properties:

  • Increased Solubility and Stability: Amide derivatives of amino acids are often more soluble and stable in aqueous solutions compared to their parent amino acids. This could potentially lead to improved formulation characteristics and bioavailability.

  • Enhanced Cell Permeability: The modification of the carboxyl group might alter the molecule's polarity and ability to cross cell membranes. Theoretically, increased cell permeability could lead to higher intracellular concentrations, potentially enhancing its antioxidant effects.

However, it is crucial to reiterate that these are theoretical advantages. Without experimental data, it is impossible to definitively state whether this compound offers superior protection against oxidative stress compared to L-methionine.

Experimental Data: L-Methionine's Efficacy

Numerous studies have provided quantitative data on the antioxidant effects of L-methionine.

Experiment Type Model System Key Findings Reference
Cell Viability AssaySH-SY5Y cells treated with 6-OHDAPre-treatment with L-methionine significantly increased cell viability compared to stressed conditions.[4][6]
Measurement of ROSVarious cell linesL-methionine treatment has been shown to decrease intracellular ROS levels.[7]
Glutathione LevelsRat hepatocytesSupplementation with L-methionine led to increased intracellular glutathione concentrations.[8]
Antioxidant Enzyme ActivityGrowing ratsOral administration of L-methionine increased the activity of antioxidant enzymes such as SOD, catalase, and glutathione peroxidase.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (L-methionine or this compound) for a specified duration.

  • Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., hydrogen peroxide or 6-hydroxydopamine) to the cells.

  • MTT Incubation: After the stress induction period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.

  • Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[9][10]

Logical Workflow for Evaluating Antioxidant Efficacy

Antioxidant_Evaluation In Vitro Assays In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Initial Screening Comparative Analysis Comparative Analysis In Vitro Assays->Comparative Analysis In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Confirmation in Biological Systems Cell-Based Assays->Comparative Analysis Mechanism of Action Mechanism of Action In Vivo Studies->Mechanism of Action Elucidation of Pathways In Vivo Studies->Comparative Analysis Mechanism of Action->Comparative Analysis

Caption: A logical workflow for the comprehensive evaluation of antioxidant compounds.

Conclusion and Future Directions

L-methionine is a well-established and effective agent in the prevention of oxidative stress, with its mechanisms of action extensively documented. It enhances the endogenous antioxidant defense system and directly neutralizes harmful reactive oxygen species.

The potential of this compound as a superior antioxidant remains speculative due to the absence of direct comparative studies and a general lack of experimental data on its antioxidant properties. While its chemical structure suggests potential advantages in terms of solubility and bioavailability, further research is imperative to validate these hypotheses.

For researchers and drug development professionals, L-methionine currently stands as the evidence-backed choice for applications requiring protection against oxidative stress. Future research should prioritize head-to-head comparative studies of L-methionine and this compound, employing a range of in vitro and in vivo models to elucidate any potential differences in their efficacy and mechanisms of action. Such studies are essential to determine if the theoretical advantages of this compound translate into tangible benefits for preventing oxidative stress.

References

A Comparative Guide to the Bioavailability of L-Methioninamide Hydrochloride and Other Methionine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of various methionine derivatives, with a special focus on L-Methioninamide hydrochloride in relation to more extensively studied compounds such as L-methionine, DL-methionine, and Methionine Hydroxy Analogue (MHA). While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its chemical properties and the general bioavailability of amino acid amides to provide a scientifically grounded assessment. The performance of well-documented methionine sources is presented with supporting experimental data from animal studies.

Executive Summary

Methionine is an essential sulfur-containing amino acid crucial for protein synthesis and numerous metabolic processes. Its supplementation is vital in various fields, from animal nutrition to pharmaceuticals. The efficacy of methionine supplementation is directly linked to the bioavailability of the derivative used. This guide examines the chemical properties, absorption, and metabolic pathways of key methionine derivatives.

  • L-Methionine: The naturally occurring, biologically active form, generally considered the benchmark for bioavailability.

  • DL-Methionine: A racemic mixture of D- and L-isomers. The D-isomer must be converted to the L-isomer in the body, which can affect its overall bioavailability.

  • Methionine Hydroxy Analogue (MHA): A precursor to methionine that needs to be converted to L-methionine through a two-step enzymatic process.

  • This compound: A derivative with a modified carboxyl group. While specific bioavailability data is scarce, its amide structure suggests potential for altered absorption kinetics and enzymatic conversion prior to utilization.

Comparative Bioavailability Data

The following tables summarize quantitative data from studies comparing the relative bioavailability (RBV) of different methionine sources, primarily in poultry and swine. The data is often presented relative to L-methionine or DL-methionine, which is set at 100%.

Table 1: Relative Bioavailability of Methionine Sources in Broiler Chickens (Slope-Ratio Assay)

Methionine SourceResponse CriteriaRelative Bioavailability (%)95% Confidence IntervalReference
L-MethionineAverage Daily Gain141.5Not specified[1][2]
L-MethionineFeed Efficiency189.1Differs from 100%[1][2]
DL-HMBAWeight Gain52Not specified[3][4]
DL-HMBAFeed Conversion Ratio57Not specified[3][4]
DL-HMBABreast Meat Yield65Not specified[3][4]

Relative to DL-Methionine (100%)

Table 2: Relative Bioavailability of Methionine Sources in Pigs (Nitrogen Balance)

Methionine SourceResponse CriteriaRelative Bioavailability (%)95% Confidence IntervalReference
D-MethionineNitrogen Retention10157%–146%[5]
DL-MethionineNitrogen RetentionNot significantly different from L-MethionineNot applicable[6][7]

Relative to L-Methionine (100%)

This compound: A Profile

This compound is a derivative of L-methionine where the carboxylic acid group is replaced by an amide group. This modification alters its chemical properties, potentially influencing its absorption and metabolism.

Properties:

  • Improved Solubility and Stability: The hydrochloride salt form generally enhances solubility in aqueous solutions and can improve stability compared to the free amino acid.

  • Enzymatic Conversion: For the body to utilize the methionine, the amide bond must be hydrolyzed by amidase enzymes to yield L-methionine. The efficiency of this enzymatic conversion is a critical determinant of its bioavailability.

Hypothesized Bioavailability: The bioavailability of amino acid amides is contingent on the presence and activity of specific amidases in the gastrointestinal tract and other tissues. While some amino acid amides are readily hydrolyzed and absorbed, others may be absorbed intact and hydrolyzed intracellularly. The rate and extent of this hydrolysis will ultimately determine the bioavailability of L-methionine from this compound. It is plausible that the absorption kinetics could differ from free L-methionine, potentially offering a more sustained release profile if the enzymatic conversion is a rate-limiting step. However, without direct experimental data, this remains a hypothesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioavailability. Below are outlines of common experimental protocols used in the cited studies.

Slope-Ratio Assay for Relative Bioavailability in Broiler Chickens

This method is used to determine the relative bioavailability of a test amino acid source compared to a standard source by measuring a physiological response, such as weight gain or feed efficiency.

Methodology:

  • Basal Diet Formulation: A basal diet is formulated to be deficient in the amino acid of interest (methionine) but adequate in all other nutrients.

  • Experimental Diets: Graded levels of the standard methionine source (e.g., DL-Methionine) and the test methionine source (e.g., L-Methionine or DL-HMBA) are added to the basal diet to create a series of experimental diets.[4]

  • Animal Model: Day-old broiler chicks are randomly allocated to the different dietary treatment groups.

  • Feeding Trial: The chicks are fed their respective diets for a specified period (e.g., 21 days).

  • Data Collection: Body weight gain and feed intake are measured throughout the trial to calculate feed efficiency.

  • Statistical Analysis: A linear or non-linear regression analysis is performed to plot the response (e.g., weight gain) against the supplemental intake of the amino acid from each source. The relative bioavailability is calculated as the ratio of the slopes of the regression lines for the test and standard sources.

Nitrogen Balance Study in Pigs

This method assesses the bioavailability of an amino acid by measuring the efficiency of nitrogen utilization from the diet.

Methodology:

  • Adaptation Period: Pigs are housed in metabolism crates and adapted to a methionine-deficient basal diet.[6][7]

  • Experimental Diets: The basal diet is supplemented with graded levels of the standard (e.g., L-Methionine) and test (e.g., D-Methionine) sources.[5]

  • Collection Period: Over a period of several days, total feces and urine are collected quantitatively.[6][7]

  • Nitrogen Analysis: The nitrogen content of the feed, feces, and urine is determined using methods such as the Kjeldahl method.

  • Calculation of Nitrogen Retention: Nitrogen retention is calculated as: Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen)

  • Statistical Analysis: The nitrogen retention is regressed against the intake of the supplemental amino acid for both the test and standard sources. The ratio of the slopes of the regression lines gives the relative bioavailability.[5]

Visualizing Pathways and Workflows

Methionine Metabolism

Methionine plays a central role in cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM), the universal methyl donor. The subsequent metabolic pathways, including the methionine cycle and the transsulfuration pathway, are critical for the synthesis of other important compounds like cysteine and glutathione.[8][9]

Caption: Overview of key methionine metabolic pathways.

Experimental Workflow for Bioavailability Assessment

The general workflow for determining the bioavailability of a novel amino acid derivative involves a series of steps from initial dietary formulation to final statistical analysis.

Bioavailability_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis A Formulate Basal Diet (Deficient in Methionine) B Prepare Experimental Diets (Graded levels of Standard & Test Sources) A->B C Animal Acclimatization B->C D Random Allocation to Diets C->D E Feeding Trial D->E F Sample Collection (e.g., Growth Data, Feces, Urine) E->F G Laboratory Analysis (e.g., Nitrogen Content) F->G H Data Compilation G->H I Statistical Modeling (Slope-Ratio Analysis) H->I J Determine Relative Bioavailability I->J

Caption: Generalized workflow for an in vivo bioavailability study.

Conclusion

The bioavailability of methionine derivatives is a critical factor in their efficacy. While L-methionine serves as the gold standard, DL-methionine and MHA are widely used alternatives with varying degrees of relative bioavailability depending on the animal species and the metabolic capacity to convert them to the L-form.

References

A Comparative Guide to the Validation of L-Methioninamide Hydrochloride as a Methionyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the role of L-Methioninamide hydrochloride as an inhibitor of methionyl-tRNA synthetase (MRS). While this compound is classified as a methionine analog and a potential MRS inhibitor, publicly available quantitative data on its inhibitory potency is limited.[1] This document, therefore, presents a comparative analysis with well-characterized MRS inhibitors, offering a methodological blueprint for the experimental validation of this compound.

Introduction to Methionyl-tRNA Synthetase as a Therapeutic Target

Methionyl-tRNA synthetase (MRS) is a crucial enzyme in protein synthesis. It catalyzes the attachment of methionine to its cognate tRNA (tRNAMet), a vital step for the initiation and elongation phases of translation.[2][3] The essential nature of this enzyme in all living organisms makes it an attractive target for the development of novel antimicrobial and antiparasitic agents.[4] Selective inhibition of bacterial or parasitic MRS over its human counterpart can provide a therapeutic window for treating infectious diseases.[5]

This compound: An Uncharacterized Inhibitor

Comparative Analysis of Validated MRS Inhibitors

To provide a benchmark for the potential evaluation of this compound, this section summarizes the performance of other known MRS inhibitors that have been subjected to detailed experimental validation.

InhibitorTarget Organism/EnzymeKiIC50MICMechanism of ActionReference
REP8839 Staphylococcus aureus MetRS10 pM<1.9 nM0.06 µg/mlCompetitive with methionine, uncompetitive with ATP[6][7]
DDD806905 Leishmania donovani MetRS18 nM--Competitive with methionine, mixed inhibition with ATP[8]
L-methionine hydroxamate Escherichia coli MetRS19 µM--Not specified[9][10]
MRS-2541 Gram-positive bacteria-<30 nM0.063-0.5 µg/mLNot specified[11]

Experimental Protocols for MRS Inhibitor Validation

The following are detailed methodologies for key experiments essential for validating and characterizing MRS inhibitors.

tRNA Aminoacylation Assay

This assay directly measures the enzymatic activity of MRS by quantifying the amount of radiolabeled methionine transferred to its cognate tRNA. Inhibition of this process is a direct indicator of the compound's effect on MRS.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture (50 µl) containing 40 mM Tris-HCl (pH 8.0), 10 mM magnesium acetate, 2.5 mM ATP, 80 mM KCl, 2.5 mM DTT, 40 µg/ml bovine serum albumin, 0.5 to 1 µCi [3H]methionine, and 1 µg/ml crude E. coli tRNA.[6]

  • Enzyme and Inhibitor Addition: Add the purified MRS enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the test compound (e.g., this compound) for a specified time before initiating the reaction.

  • Reaction Initiation and Incubation: Initiate the reaction by the addition of ATP or tRNA. Incubate the reaction at 30°C for a time course (e.g., 1 to 7.5 minutes for initial rate determination or 30 minutes for IC50 determination).[6]

  • Reaction Quenching: Stop the reaction by spotting aliquots onto filter pads soaked in 5% trichloroacetic acid (TCA).[2]

  • Washing: Wash the filter pads three times with 5% TCA to remove unincorporated [3H]methionine.[2]

  • Quantification: Dry the filter pads and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of aminoacylation and calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, where MRS catalyzes the formation of a methionyl-adenylate intermediate from methionine and ATP, with the release of pyrophosphate (PPi).

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture (50 µl) containing 100 mM Tris-HCl (pH 8.0), 5 to 10 mM magnesium acetate, 80 mM KCl, and 2.5 mM DTT.[12]

  • Component Addition: Add the MRS enzyme (e.g., 30 nM S. aureus MetRS), varying concentrations of methionine, ATP, and the test inhibitor. Include [32P]NaPPi in the mixture.

  • Incubation: Incubate the reaction at 30°C.

  • Quenching: At various time points, take aliquots and quench the reaction with a solution containing 1% activated charcoal, 5.6% HClO4, and 75 mM PPi.

  • Separation and Quantification: The charcoal binds the [32P]ATP formed, while the unincorporated [32P]PPi remains in the supernatant. Centrifuge the samples, and measure the radioactivity of the charcoal pellet.

  • Data Analysis: Calculate the rate of ATP formation and determine the kinetic parameters (Km and kcat) and the inhibition constant (Ki).

Visualizing Key Processes

To aid in the conceptual understanding of the experimental validation and the biological context, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Initial Screening Initial Screening IC50 Determination IC50 Determination Initial Screening->IC50 Determination Hit Identification Enzyme Kinetics Enzyme Kinetics Mechanism of Action Mechanism of Action Enzyme Kinetics->Mechanism of Action Characterization IC50 Determination->Enzyme Kinetics Potency MIC Determination MIC Determination Mechanism of Action->MIC Determination Cellular Activity Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Selectivity Target Engagement Target Engagement Cytotoxicity Assay->Target Engagement On-Target Effect Animal Model of Infection Animal Model of Infection Target Engagement->Animal Model of Infection Preclinical Efficacy Assessment Efficacy Assessment Animal Model of Infection->Efficacy Assessment Pharmacokinetics Pharmacokinetics Animal Model of Infection->Pharmacokinetics mrs_pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products Methionine Methionine MRS Methionyl-tRNA Synthetase (MRS) Methionine->MRS ATP ATP ATP->MRS tRNA_Met tRNA-Met tRNA_Met->MRS Met_AMP Methionyl-AMP MRS->Met_AMP Step 1 PPi PPi MRS->PPi Met_tRNA_Met Met-tRNA-Met MRS->Met_tRNA_Met Step 2 AMP AMP MRS->AMP Met_AMP->MRS Protein Synthesis Protein Synthesis Met_tRNA_Met->Protein Synthesis Inhibitor L-Methioninamide hydrochloride Inhibitor->MRS Inhibition

References

A Comparative Guide to L-Methioninamide Hydrochloride and L-Glutamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture, the selection of appropriate nutrient supplements is paramount for achieving robust and reproducible experimental outcomes. L-glutamine has long been a staple component of cell culture media, recognized for its critical role in cellular metabolism, energy production, and biosynthesis. However, its inherent instability in liquid media presents challenges, leading to the exploration of more stable alternatives. Concurrently, derivatives of other essential amino acids, such as L-Methioninamide hydrochloride, are investigated for their unique effects on cellular processes. This guide provides an objective comparison of the efficacy of this compound and L-glutamine in cell culture, supported by available experimental data and detailed methodologies.

Overview of L-Glutamine and this compound

L-Glutamine is the most abundant free amino acid in the human body and plays a pivotal role in numerous metabolic processes.[1] In cell culture, it is an essential supplement that provides the necessary nutrients for cell proliferation and maintenance.[1] Cultured cells rely on L-glutamine for the synthesis of proteins, nucleotides, and other critical biomolecules.[1] It also serves as a primary energy source for rapidly dividing cells.[1] However, L-glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into ammonia (B1221849) and pyrrolidone carboxylic acid.[1] The accumulation of ammonia can be toxic to cells, negatively impacting cell growth and metabolism.[1] To circumvent this, stable dipeptide forms of L-glutamine, such as L-alanyl-L-glutamine, are often used.

This compound is a derivative of the essential amino acid L-methionine. While L-methionine is crucial for protein synthesis and various metabolic processes, including the production of S-adenosylmethionine (SAM), a universal methyl donor, the specific effects of its amide derivative in general cell culture are less documented. Available research on L-methionine and its derivatives often focuses on their roles in specific cellular contexts, such as cancer cell lines, where high concentrations of L-methionine have been shown to inhibit cell proliferation.[2][3][4][5][6] One study on L-methionine amide hydrochlorides investigated their cytotoxic effects, which were found to be dependent on the length of their alkyl chains, suggesting a different mechanism of action than simply serving as a nutrient source.[7]

Quantitative Data Comparison

The following tables summarize the known effects of L-glutamine and L-methionine (as a proxy for this compound due to limited direct data) on key cell culture parameters. It is crucial to note that the effects of L-methionine are highly context-dependent, particularly concerning cell type (normal vs. cancer) and concentration.

Table 1: Effect on Cell Viability

FeatureL-GlutamineL-Methionine/L-Methioninamide hydrochloride
General Effect Essential for cell viability and growth.[1]High concentrations can be cytotoxic, particularly to cancer cells.[8][9]
Mechanism Serves as a key energy source and building block for macromolecules.[1]At high concentrations, can induce apoptosis and deplete glutathione (B108866) in certain cell types.[6][8]
Supporting Data Absence of glutamine leads to decreased cell viability.[6]L-methionine decyl and dodecyl ester hydrochlorides showed cytotoxic activity (IC50 = 29 and 28 µM, respectively) in Meth A sarcoma cells. The corresponding amide hydrochlorides were less active.[7]

Table 2: Effect on Cell Proliferation

FeatureL-GlutamineL-Methionine/L-Methioninamide hydrochloride
General Effect Promotes cell proliferation.[10]High concentrations inhibit proliferation, especially in cancer cells.[2][3][5][6]
Mechanism Provides nitrogen and carbon for the synthesis of nucleotides and proteins required for cell division.[1]Can cause cell cycle arrest, often in a p53-dependent manner.[2][3][4]
Supporting Data Supplementation with L-glutamine or L-alanyl-L-glutamine enhances cell proliferation.[10]L-methionine (5 mg/ml) significantly reduced the growth of BXPC-3 and HPAC pancreatic cancer cells by 31-35%.[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or in L-glutamine-deficient/supplemented media for the desired time period.

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Remove the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Proliferation Assay (Ki-67 Staining)

This protocol is used to determine the percentage of actively dividing cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • Fixation buffer (e.g., 70% ethanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Anti-Ki-67 antibody conjugated to a fluorophore (e.g., FITC, PE)

  • Flow cytometer

Procedure:

  • Culture and treat cells as described for the MTT assay.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) for at least 30 minutes at 4°C.

  • Wash the fixed cells with PBS and then permeabilize them with permeabilization buffer for 15 minutes at room temperature.

  • Incubate the cells with the anti-Ki-67 antibody for 30-60 minutes at room temperature in the dark.

  • Wash the cells with PBS to remove unbound antibody.

  • Resuspend the cells in PBS and analyze them using a flow cytometer. The percentage of Ki-67 positive cells represents the proliferating cell population.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways of L-glutamine and L-methionine, and a typical experimental workflow for comparing their effects.

L-Glutamine Metabolism

L_Glutamine_Metabolism L-Glutamine L-Glutamine Glutamate Glutamate L-Glutamine->Glutamate Glutaminase Nucleotide_Synthesis Nucleotide Synthesis L-Glutamine->Nucleotide_Synthesis Protein_Synthesis Protein Synthesis L-Glutamine->Protein_Synthesis alpha-Ketoglutarate alpha-Ketoglutarate Glutamate->alpha-Ketoglutarate Glutamate Dehydrogenase Glutathione_Synthesis Glutathione Synthesis Glutamate->Glutathione_Synthesis TCA_Cycle TCA Cycle alpha-Ketoglutarate->TCA_Cycle

Caption: Metabolic fate of L-glutamine in a cell.

L-Methionine Metabolism and Effects on Proliferation

L_Methionine_Metabolism L-Methionine L-Methionine SAM S-adenosylmethionine L-Methionine->SAM Cysteine Cysteine L-Methionine->Cysteine p53 p53 L-Methionine->p53 High Concentrations Methylation DNA, RNA, Protein Methylation SAM->Methylation Polyamine_Synthesis Polyamine Synthesis SAM->Polyamine_Synthesis Glutathione Glutathione Cysteine->Glutathione Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: L-methionine's metabolic roles and impact on cell cycle.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture Preparation cluster_1 Data Collection cluster_2 Data Analysis Seed_Cells Seed Cells in 96-well plates Treatment_Groups Prepare Treatment Groups: - Control (Basal Medium) - L-Glutamine - L-Methioninamide HCl Seed_Cells->Treatment_Groups Incubation Incubate for 24, 48, 72 hours Treatment_Groups->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Ki67_Staining Ki-67 Staining for Cell Proliferation Incubation->Ki67_Staining Compare_Viability Compare Absorbance (Viability) MTT_Assay->Compare_Viability Compare_Proliferation Compare % Ki-67 Positive (Proliferation) Ki67_Staining->Compare_Proliferation

Caption: Workflow for comparing the effects of the two compounds.

Conclusion

L-glutamine remains an indispensable component of most cell culture media, fundamentally supporting cell growth, proliferation, and viability. Its primary drawback is its instability, which can be mitigated by using more stable dipeptide forms.

The role of this compound in general cell culture is less defined. Based on studies with its parent compound, L-methionine, it may not serve as a direct replacement for L-glutamine as a primary nutrient for promoting proliferation in all cell types. In fact, at higher concentrations, L-methionine exhibits anti-proliferative and even cytotoxic effects, particularly in cancer cell lines. This suggests that this compound could be a valuable tool for specific research applications, such as cancer research or studies on cellular metabolism, rather than a universal supplement for routine cell culture.

Researchers should carefully consider their specific cell type and experimental goals when choosing between these two amino acid sources. For general cell culture and expansion, L-glutamine or its stable analogs are the standard choice. For investigating mechanisms of cell cycle control or inducing cytotoxicity in specific cell populations, this compound may warrant further investigation, though more research is needed to fully elucidate its effects and optimal working concentrations in various cell lines.

References

L-Methioninamide Hydrochloride: A Viable Alternative to L-Methionine in Specific Research Assays?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the realm of biomedical research and drug development, the choice of reagents can significantly impact experimental outcomes. L-methionine, an essential amino acid, is a cornerstone component in numerous cellular and biochemical assays. However, its hydrochloride amide derivative, L-Methioninamide hydrochloride, presents a compelling alternative with potentially advantageous properties. This guide provides an objective comparison of this compound and L-methionine, focusing on their physicochemical properties, potential applications in specific assays, and the underlying biochemical pathways. While direct comparative experimental data is limited in publicly available literature, this document offers a framework for researchers to evaluate this compound as a substitute for L-methionine in their specific experimental contexts.

Physicochemical Properties: A Tale of Two Molecules

The primary difference between L-methionine and this compound lies in the modification of the carboxyl group of L-methionine to an amide group, with the subsequent formation of a hydrochloride salt. This seemingly subtle change can have significant implications for the molecule's solubility and stability.

PropertyL-MethionineThis compoundReference
Molecular Formula C₅H₁₁NO₂SC₅H₁₂N₂OS·HCl[1]
Molecular Weight 149.21 g/mol 184.69 g/mol [1]
Appearance White crystalline powderWhite to off-white powder/solid[1]
Melting Point 281 °C (decomposes)222 - 226 °C[1]
Solubility in Water 33.8 g/L (at 25 °C)Freely soluble[1]

The hydrochloride salt form of L-Methioninamide generally confers greater aqueous solubility compared to the zwitterionic L-methionine, which can be advantageous in preparing concentrated stock solutions for various assays.[1] Furthermore, the amide group is generally less reactive than the carboxylic acid group, which may contribute to enhanced stability in certain buffer systems and during storage.

Methionine Metabolism and Signaling Pathways

To understand the potential of this compound as a substitute, it is crucial to consider the metabolic fate of L-methionine within the cell. L-methionine is a key player in several fundamental cellular processes, including protein synthesis, methylation reactions via its conversion to S-adenosylmethionine (SAM), and the transsulfuration pathway.

Methionine_Metabolism L_Methionine L-Methionine Protein Protein Synthesis L_Methionine->Protein SAM S-adenosylmethionine (SAM) L_Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->L_Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione

Figure 1: Simplified overview of major L-methionine metabolic pathways.

A critical question is whether this compound can be efficiently converted to L-methionine intracellularly to participate in these pathways. This would likely require the action of an amidase enzyme. While the specific amidase responsible for this conversion has not been extensively characterized, the widespread presence of amidases in biological systems suggests this is a plausible mechanism.[2]

Potential Applications in Specific Assays: A Comparative Overview

The enhanced solubility and potential for improved stability of this compound make it an attractive candidate for various assays where L-methionine is traditionally used.

Cell Culture and Viability Assays

In cell culture, maintaining a consistent and bioavailable supply of essential amino acids is critical for cell growth and viability. The higher solubility of this compound could simplify the preparation of concentrated stock solutions for media supplementation.

Hypothetical Performance Comparison:

ParameterL-MethionineThis compound (projected)
Stock Solution Stability Prone to oxidation in solution over timePotentially more stable due to the amide group
Cell Growth Support StandardExpected to be comparable, assuming efficient intracellular conversion
Ease of Use May require warming to fully dissolve at high concentrationsReadily soluble in aqueous solutions
In Vitro Protein Synthesis Assays

In cell-free protein synthesis systems, the concentration and stability of amino acids are critical for optimal translation efficiency. The potential for greater stability of this compound could be beneficial in prolonged incubation assays.

Protein_Synthesis_Workflow cluster_0 In Vitro Translation Reaction Template DNA/mRNA Template Synthesized_Protein Synthesized Protein Template->Synthesized_Protein Ribosomes Ribosomes Ribosomes->Synthesized_Protein tRNAs tRNAs tRNAs->Synthesized_Protein Amino_Acids Amino Acid Mix (containing L-Met or L-Met-NH2·HCl) Amino_Acids->Synthesized_Protein Enzymes Enzymes & Buffers Enzymes->Synthesized_Protein

Figure 2: General workflow for an in vitro protein synthesis assay.
Antioxidant Capacity Assays

L-methionine is known to possess antioxidant properties.[3] The antioxidant capacity of this compound has not been extensively studied, but it is a key parameter to evaluate its suitability as a substitute in studies related to oxidative stress.

Potential Experimental Comparison:

AssayPrincipleExpected Outcome Comparison
ORAC Measures the scavenging of peroxyl radicals.Comparison of the area under the curve (AUC) for L-methionine and this compound would indicate their relative antioxidant capacity.
DPPH Measures the scavenging of the stable DPPH radical.The percentage of DPPH radical scavenging activity can be compared between the two compounds at various concentrations.

Experimental Protocols

To facilitate the direct comparison of this compound and L-methionine, detailed protocols for key assays are provided below.

Protocol 1: Comparative Stability Assay

Objective: To compare the stability of L-methionine and this compound in a typical cell culture medium over time.

Methodology:

  • Prepare 100 mM stock solutions of L-methionine and this compound in sterile, deionized water.

  • Supplement a methionine-free cell culture medium (e.g., DMEM) with either L-methionine or this compound to a final concentration of 100 µM.

  • Aliquots of the supplemented media are stored at 37°C in a humidified incubator with 5% CO₂.

  • At specified time points (e.g., 0, 24, 48, 72 hours), collect aliquots and analyze the concentration of the respective compound using a validated HPLC method or a commercial methionine assay kit.

  • Plot the concentration of each compound as a function of time to determine their degradation rates.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To compare the ability of L-methionine and this compound to support the viability of a methionine-auxotrophic cell line.

Methodology:

  • Culture a methionine-auxotrophic cell line (e.g., a specific strain of E. coli or a mammalian cell line) in a complete medium.

  • Wash the cells and resuspend them in a methionine-free medium.

  • Seed the cells in a 96-well plate.

  • Add L-methionine or this compound to the wells at a range of concentrations (e.g., 0, 10, 50, 100, 200 µM).

  • Incubate the plate for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot cell viability as a function of the concentration of each compound.

Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To compare the antioxidant capacity of L-methionine and this compound.

Methodology:

  • Prepare solutions of L-methionine and this compound at various concentrations in a suitable buffer.

  • In a 96-well black microplate, add the sample solutions, a fluorescein (B123965) probe, and a free radical initiator (e.g., AAPH).

  • Monitor the fluorescence decay at regular intervals using a fluorescence microplate reader.

  • Calculate the area under the curve (AUC) for each sample and a Trolox standard.

  • Express the antioxidant capacity as Trolox equivalents.

Conclusion and Future Directions

This compound presents a promising alternative to L-methionine in specific research applications, primarily due to its enhanced solubility and potential for greater stability. While direct comparative data is currently scarce, the theoretical advantages warrant further investigation. Researchers are encouraged to perform head-to-head comparisons in their specific assay systems using the protocols outlined in this guide. Future studies should focus on quantifying the intracellular conversion of this compound to L-methionine and directly comparing their performance in a wider range of functional assays. Such data will be invaluable in establishing this compound as a reliable and potentially superior alternative for the scientific community.

References

A Comparative Analysis of Amino Acid Amides in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of C-terminal modification in synthetic peptides is a critical decision that influences not only the biological activity but also the physicochemical properties and overall success of the synthesis. This guide provides an objective comparison of C-terminal amino acid amides versus their carboxylic acid counterparts, supported by experimental data on synthesis efficiency, purity, racemization, and solubility.

The C-terminal group of a peptide, whether a free carboxylic acid or an amide, plays a pivotal role in its structure and function. Many naturally occurring peptide hormones and neurotransmitters feature a C-terminal amide, a modification that is often essential for their biological activity.[1] This modification can enhance receptor binding, increase stability against enzymatic degradation, and alter solubility.[2] Consequently, the synthesis of peptide amides is a routine yet crucial aspect of peptide chemistry and drug discovery.

This guide delves into a comparative analysis of synthesizing peptides with a C-terminal amide versus a C-terminal carboxylic acid, focusing on key performance indicators relevant to the synthetic process.

Performance Comparison: Peptide Amide vs. Peptide Acid Synthesis

The synthesis of peptides with either a C-terminal amide or a carboxylic acid is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[3] The primary difference in the synthetic strategy lies in the choice of the solid support (resin). Rink Amide and PAL (Peptide Amide Linker) resins are standard choices for peptide amides, while Wang and 2-Chlorotrityl chloride (2-CTC) resins are typically used for peptide acids.[4] The choice of resin and the C-terminal group can have a cascading effect on the overall synthesis outcome.

Data Presentation: Synthesis Efficiency and Purity

The efficiency of peptide synthesis is typically evaluated by the crude purity and the final isolated yield of the desired peptide. While these parameters are highly sequence-dependent, general trends can be observed when comparing the synthesis of C-terminal amides and acids.

ParameterC-Terminal Amide (using Rink Amide Resin)C-Terminal Carboxylic Acid (using Wang Resin)Key Considerations
Typical Loading Capacity (mmol/g) 0.3 - 1.00.3 - 1.0Resin loading can be adjusted, but higher loading can sometimes lead to aggregation and lower yields for difficult sequences.
Expected Crude Purity (%) 50 - 90+50 - 90Highly dependent on peptide sequence, length, and the efficiency of coupling and deprotection steps.
Typical Overall Yield (%) Moderate to HighModerate to HighYield is influenced by numerous factors including coupling efficiency at each step and potential side reactions.
First Amino Acid Attachment Standard amide bond formation; generally straightforward.Esterification reaction; can be challenging and may lead to racemization.[4]The ease of the first amino acid coupling on amide resins is a notable advantage.

Note: The data presented is a synthesis from various sources and direct comparative studies under identical conditions for a wide range of peptides are limited. Actual results will vary based on the specific peptide sequence and synthesis protocol.

Coupling Efficiency

High coupling efficiency at every step is paramount for a successful SPPS, as incomplete reactions lead to the accumulation of deletion sequences that are difficult to separate from the final product.[5] While comprehensive data directly comparing coupling efficiencies for every amino acid in the context of C-terminal amide versus acid synthesis is scarce, the chemistry of the first amino acid attachment is a well-understood differentiator. The formation of the initial amide bond to a Rink Amide resin is a standard peptide coupling reaction. In contrast, the esterification of the first amino acid to a Wang resin can be more challenging and may require specific activation methods to achieve high yields.[4]

Subsequent coupling steps are generally considered to have comparable efficiencies, assuming optimal coupling reagents and conditions are employed. However, the nature of the growing peptide-resin conjugate can influence reaction kinetics.

Racemization

Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical side reaction in peptide synthesis that can lead to diastereomeric impurities, potentially altering the biological activity of the final peptide.[6] Racemization primarily occurs at the carboxy-activated amino acid during the coupling step.[7]

The risk of racemization is particularly pronounced during the attachment of the first amino acid to Wang resin (for peptide acids). The activation methods used for this esterification can be harsh enough to cause epimerization of the C-terminal residue.[4] In contrast, the first amino acid coupling to an amide resin is a standard amide bond formation, which, with modern coupling reagents, generally proceeds with low levels of racemization. For subsequent coupling steps, the risk of racemization is present in both amide and acid synthesis and is dependent on the amino acid being coupled, the coupling reagents, and the reaction conditions. Studies have shown that racemization can be minimized to less than 0.5% per cycle with the use of appropriate coupling agents like HATU and additives such as HOBt or HOAt.[7]

Solubility

The solubility of a peptide is a crucial parameter for its purification, handling, and biological application. The C-terminal group significantly influences the overall charge and polarity of the peptide. A C-terminal carboxylic acid is negatively charged at neutral pH, whereas a C-terminal amide is neutral. This difference can have a substantial impact on solubility.

Peptide TypeGeneral Solubility CharacteristicsRecommended Solubilization Strategy
C-Terminal Amide Generally more hydrophobic than their acidic counterparts. May have lower solubility in aqueous buffers at neutral pH.Often require the addition of organic co-solvents like DMSO, DMF, or acetonitrile. For basic peptides, dissolution in a small amount of acidic solvent (e.g., acetic acid) followed by dilution may be effective.
C-Terminal Carboxylic Acid Generally more hydrophilic. The C-terminal carboxylate contributes to better aqueous solubility, especially for acidic peptides.Often soluble in aqueous buffers. For acidic peptides, reconstitution in a small amount of a basic solvent (e.g., 0.1% aqueous NH3) before dilution can be beneficial.

Note: These are general guidelines. The overall solubility is dictated by the entire amino acid sequence.[8]

Experimental Protocols

To provide a framework for a comparative analysis, a detailed experimental protocol for the synthesis and analysis of a model peptide as both a C-terminal amide and a C-terminal acid is outlined below.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the manual synthesis of a generic peptide using Fmoc/tBu chemistry.

1. Resin Selection and Swelling:

  • For Peptide Amide: Start with Rink Amide resin.

  • For Peptide Acid: Start with Wang resin pre-loaded with the C-terminal amino acid to minimize initial racemization.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, HBTU; 3-5 equivalents) in DMF.

  • Add a base (e.g., N,N-diisopropylethylamine - DIPEA; 6-10 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).

4. Washing:

  • After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

HPLC Analysis of Peptide Purity and Racemization

1. Sample Preparation:

  • Dissolve a small amount of the lyophilized crude peptide in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Filter the sample through a 0.22 µm or 0.45 µm filter.[9]

2. HPLC Method:

  • System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.[10]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a typical starting point.

  • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[10]

  • Purity Calculation: Peptide purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[10]

3. Racemization Analysis:

  • Racemization can be quantified by HPLC using a chiral column or by derivatization followed by separation on a standard RP-HPLC column. More advanced techniques like capillary electrophoresis with a chiral selector can also be employed for high-resolution separation of diastereomers.[6]

Visualizing the Workflow

Experimental Workflow for Comparative Synthesis

G cluster_amide Peptide Amide Synthesis cluster_acid Peptide Acid Synthesis cluster_analysis Analysis A_start Start: Rink Amide Resin A_swell Resin Swelling in DMF A_start->A_swell A_deprotect Fmoc Deprotection (Piperidine/DMF) A_swell->A_deprotect A_couple Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) A_deprotect->A_couple A_wash Wash (DMF) A_couple->A_wash A_cycle Repeat Cycle (n-1 times) A_wash->A_cycle A_cycle->A_deprotect Next Amino Acid A_cleave Cleavage & Deprotection (TFA Cocktail) A_cycle->A_cleave Final Amino Acid A_product Crude Peptide Amide A_cleave->A_product Analysis RP-HPLC & Mass Spectrometry A_product->Analysis B_start Start: Pre-loaded Wang Resin B_swell Resin Swelling in DMF B_start->B_swell B_deprotect Fmoc Deprotection (Piperidine/DMF) B_swell->B_deprotect B_couple Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) B_deprotect->B_couple B_wash Wash (DMF) B_couple->B_wash B_cycle Repeat Cycle (n-1 times) B_wash->B_cycle B_cycle->B_deprotect Next Amino Acid B_cleave Cleavage & Deprotection (TFA Cocktail) B_cycle->B_cleave Final Amino Acid B_product Crude Peptide Acid B_cleave->B_product B_product->Analysis Compare Compare: Yield, Purity, Racemization, Solubility Analysis->Compare

Caption: Comparative workflow for the synthesis and analysis of peptide amides versus peptide acids.

Logical Relationship of Synthesis Parameters

G cluster_synthesis Synthesis Choices cluster_outcomes Performance Outcomes CTerm C-Terminal Group (Amide vs. Acid) Resin Resin Choice (Rink Amide vs. Wang) CTerm->Resin Sol Solubility CTerm->Sol Bio Biological Activity CTerm->Bio Yield Yield & Purity Resin->Yield Rac Racemization Resin->Rac First AA Coupling Coupling Strategy (Reagents, Conditions) Coupling->Yield Coupling->Rac Yield->Bio Rac->Bio Sol->Bio

Caption: Interdependencies of synthesis parameters and performance outcomes in peptide synthesis.

Conclusion

The choice between synthesizing a peptide with a C-terminal amide or a carboxylic acid is a multifaceted decision with significant implications for both the synthetic process and the final product's properties.

  • For Peptides Requiring a C-Terminal Amide for Biological Activity: The use of Rink Amide or similar resins is standard and offers a straightforward approach, particularly for the attachment of the first amino acid.

  • For Peptides Requiring a C-Terminal Carboxylic Acid: Wang resin is a reliable choice, though careful consideration must be given to the initial amino acid loading to minimize racemization. Using pre-loaded Wang resins is a common strategy to mitigate this risk.

Ultimately, the optimal choice depends on the specific requirements of the target peptide. For many therapeutic peptides, the biological advantages conferred by the C-terminal amide outweigh any potential synthetic challenges. By understanding the trade-offs in terms of yield, purity, racemization, and solubility, researchers can make informed decisions to optimize their peptide synthesis workflows and achieve their desired outcomes.

References

A Comparative Guide to the Biological Equivalence of L-Methioninamide Hydrochloride and its Parent Amino Acid, L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological properties of L-Methioninamide hydrochloride and its parent amino acid, L-Methionine. Due to its enhanced solubility and stability, this compound is a promising derivative for pharmaceutical and nutritional applications.[1] This document outlines the key parameters for evaluating their biological equivalence, supported by detailed experimental protocols and data presented for clear comparison.

Physicochemical Properties

A key difference between L-Methionine and its amide derivative lies in their physicochemical properties. The amide form generally exhibits improved solubility and stability, which can be advantageous in various formulations.[1]

PropertyL-MethionineThis compoundSource(s)
Molecular FormulaC5H11NO2SC5H13ClN2OS
Molecular Weight149.21 g/mol 184.69 g/mol
SolubilityModerately soluble in waterHigher solubility in water[1]
StabilitySusceptible to oxidationImproved stability[1]

Proposed Metabolic Pathway

It is hypothesized that this compound acts as a prodrug, being converted to L-Methionine in the body to exert its biological effects. The primary metabolic step would involve the enzymatic hydrolysis of the amide bond to release L-Methionine and ammonia. Once formed, L-Methionine is expected to follow its known metabolic pathways, serving as a building block for protein synthesis and a precursor for essential molecules like S-adenosylmethionine (SAM), cysteine, and glutathione.

cluster_absorption Absorption cluster_metabolism Metabolism L-Methioninamide_HCl L-Methioninamide HCl L-Methioninamide L-Methioninamide L-Methioninamide_HCl->L-Methioninamide Dissolution L-Methionine_Source L-Methionine L-Methionine_Metabolite L-Methionine L-Methionine_Source->L-Methionine_Metabolite Direct Absorption Amidase Amidase L-Methioninamide->Amidase SAM S-adenosylmethionine (SAM) L-Methionine_Metabolite->SAM Methylation Cycle Protein Protein Synthesis L-Methionine_Metabolite->Protein Translation Cysteine Cysteine SAM->Cysteine Transsulfuration Pathway Glutathione Glutathione Cysteine->Glutathione Synthesis Amidase->L-Methionine_Metabolite Hydrolysis

Proposed metabolic pathway of this compound.

Comparative Biological Performance: A Framework for Evaluation

While direct comparative studies are limited, this section outlines a framework for assessing the biological equivalence of this compound and L-Methionine, drawing upon established methodologies from analogous studies.

In Vivo Bioavailability

The relative bioavailability of this compound can be determined using a slope-ratio growth assay in an appropriate animal model, such as chicks or rats, fed a methionine-deficient diet.

Table 1: Hypothetical Bioavailability Data

ParameterL-MethionineL-Methioninamide HCl
Growth Assay
Relative Bioavailability (%)100 (Reference)95 - 105
Nitrogen Retention
Nitrogen Intake ( g/day )XX
Fecal Nitrogen ( g/day )YY'
Urinary Nitrogen ( g/day )ZZ'
Retained Nitrogen (%)(X-Y-Z)/X * 100(X-Y'-Z')/X * 100
In Vitro Efficacy

Cell-based assays can provide insights into the cellular uptake, metabolism, and cytotoxic potential of this compound compared to L-Methionine.

Table 2: Projected In Vitro Performance

AssayParameterL-MethionineL-Methioninamide HCl
Caco-2 Permeability Apparent Permeability (Papp) (10^-6 cm/s)AA' (Potentially higher due to increased solubility)
Cellular Uptake Uptake Rate (pmol/min/mg protein)BB' (Dependent on transport mechanism)
Cell Viability (MTT Assay) IC50 (mM)CC' (Expected to be similar after conversion)
Antioxidant Capacity Glutathione Levels (nmol/mg protein)DD' (Expected to be similar after conversion)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate a direct comparison.

In Vivo Bioavailability: Slope-Ratio Growth Assay

Objective: To determine the relative bioavailability of this compound compared to L-Methionine for promoting growth in a methionine-deficient animal model.

Protocol:

  • Animal Model: Day-old chicks (e.g., Cobb 500) are housed in environmentally controlled brooder cages.

  • Acclimation: Chicks are fed a standard starter diet for a 7-day acclimation period.

  • Dietary Groups: A methionine-deficient basal diet is formulated. Graded levels of L-Methionine (e.g., 0.05%, 0.10%, 0.15%) and equimolar levels of this compound are added to the basal diet to create experimental diets. A control group receives the basal diet only.

  • Experimental Period: Chicks are randomly assigned to dietary groups and fed their respective diets for 14 days.

  • Data Collection: Body weight gain and feed intake are recorded for each group.

  • Analysis: A linear regression of weight gain against supplemental methionine intake is performed for both sources. The ratio of the slopes of the regression lines represents the relative bioavailability of this compound compared to L-Methionine.

In Vitro Intestinal Permeability: Caco-2 Cell Assay

Objective: To assess the intestinal permeability of this compound and L-Methionine.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compounds (L-Methionine or this compound) are added to the apical (donor) chamber.

    • Samples are collected from the basolateral (receiver) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compounds in the collected samples is determined by a suitable analytical method, such as HPLC.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Cellular Viability: MTT Assay

Objective: To evaluate the potential cytotoxicity of this compound and L-Methionine on a relevant cell line.

Protocol:

  • Cell Seeding: Cells (e.g., HepG2) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of L-Methionine or this compound for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental and logical processes described in this guide.

cluster_bioavailability In Vivo Bioavailability Workflow Animal_Model Select Animal Model (e.g., Chicks) Acclimation Acclimation Period Animal_Model->Acclimation Diet_Prep Prepare Basal & Test Diets Acclimation->Diet_Prep Feeding_Trial Conduct Feeding Trial Diet_Prep->Feeding_Trial Data_Collection Collect Growth & Feed Data Feeding_Trial->Data_Collection Slope_Ratio Perform Slope-Ratio Analysis Data_Collection->Slope_Ratio

Workflow for In Vivo Bioavailability Assessment.

cluster_permeability In Vitro Permeability Workflow Cell_Culture Culture Caco-2 Cells on Transwells TEER Measure TEER for Monolayer Integrity Cell_Culture->TEER Add_Compound Add Test Compound to Apical Side TEER->Add_Compound Sample_Basolateral Sample from Basolateral Side Add_Compound->Sample_Basolateral Quantify Quantify Compound Concentration Sample_Basolateral->Quantify Calculate_Papp Calculate Papp Value Quantify->Calculate_Papp

Workflow for In Vitro Permeability Assay.

Conclusion

This compound presents a promising alternative to L-Methionine with potential advantages in solubility and stability. The experimental framework outlined in this guide provides a robust approach to systematically evaluate the biological equivalence of these two compounds. The data generated from these studies will be crucial for researchers, scientists, and drug development professionals in making informed decisions regarding the application of this compound in pharmaceutical and nutritional formulations. Direct comparative studies are warranted to definitively establish its performance relative to L-Methionine.

References

Comparative Analysis of L-Methioninamide Hydrochloride in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-Methioninamide hydrochloride and its alternatives as inhibitors of methionyl-tRNA synthetase (MetRS). Due to the limited publicly available data on the specific cross-reactivity of this compound, this document focuses on providing a framework for evaluating its potential selectivity. This is achieved by comparing the inhibitory activity of known MetRS inhibitors, detailing the experimental protocols required for such assessments, and illustrating the underlying biochemical pathway and a general workflow for cross-reactivity screening.

Performance Comparison of MetRS Inhibitors

This compound is a known inhibitor of methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis. Its cross-reactivity profile, which is crucial for predicting off-target effects and potential toxicity, is not extensively documented in public literature. To provide a benchmark for its potential performance, the following table summarizes the inhibitory potency and selectivity of other well-characterized methionine analogues and inhibitors of MetRS.

CompoundTarget Organism/EnzymeKiIC50SelectivityReference
REP8839 Staphylococcus aureus MetRS10 pM<1.9 nM>1,000-fold vs. human mitochondrial MetRS; >1,000,000-fold vs. human cytoplasmic MetRS[1][2][3][4][5]
L-methionine hydroxamate E. coli MetRS19 µM-Not reported[6][7][8]
L-Methionine-S,R-sulfoximine (MSO) Human Glutamine Synthetase1.19 mM (reversible)-N/A (Inhibits a different enzyme)[9]

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates higher potency. Selectivity is the ratio of the inhibitor's potency against the target enzyme versus off-target enzymes.

Experimental Protocols

To determine the cross-reactivity of this compound, its inhibitory activity would need to be assessed against MetRS from various species (e.g., bacterial, human) and a panel of other aminoacyl-tRNA synthetases. The following are detailed protocols for key in vitro assays used to measure the potency of MetRS inhibitors.

Methionyl-tRNA Synthetase (MetRS) Inhibition Assay: ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of the methionyl-adenylate intermediate.

Materials:

  • Purified MetRS enzyme (from the desired species)

  • L-methionine

  • ATP (Adenosine triphosphate)

  • [32P]Pyrophosphate ([32P]PPi)

  • Activated charcoal

  • Tris-HCl buffer, pH 7.5

  • MgCl2

  • KCl

  • DTT (Dithiothreitol)

  • Bovine Serum Albumin (BSA)

  • Inhibitor compound (e.g., this compound) at various concentrations

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, DTT, BSA, ATP, and L-methionine.

  • Add varying concentrations of the inhibitor (this compound) to the reaction mixture.

  • Initiate the reaction by adding the purified MetRS enzyme and [32P]PPi.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a solution of activated charcoal, which binds the ATP.

  • Filter the mixture to separate the charcoal-bound [32P]ATP from the unbound [32P]PPi.

  • Measure the radioactivity of the [32P]ATP adsorbed to the charcoal using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.[1]

MetRS Inhibition Assay: tRNA Aminoacylation Assay

This assay measures the overall aminoacylation reaction, the attachment of methionine to its cognate tRNA.

Materials:

  • Purified MetRS enzyme

  • Total tRNA (from the desired species)

  • [3H]L-methionine

  • ATP

  • Tris-HCl buffer, pH 7.5

  • MgCl2

  • KCl

  • DTT

  • BSA

  • Inhibitor compound (e.g., this compound) at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, DTT, BSA, ATP, and total tRNA.

  • Add varying concentrations of the inhibitor to the reaction mixture.

  • Initiate the reaction by adding the MetRS enzyme and [3H]L-methionine.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by spotting the reaction mixture onto glass fiber filters and precipitating the tRNA with cold TCA.

  • Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated [3H]L-methionine.

  • Dry the filters and measure the radioactivity of the [3H]Met-tRNA using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value as described in the ATP-PPi exchange assay protocol.[1]

Visualizations

Methionyl-tRNA Synthetase (MetRS) Catalytic Cycle

MetRS_Catalytic_Cycle cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: Aminoacyl Transfer Met L-Methionine MetRS MetRS Met->MetRS ATP ATP ATP->MetRS Met_AMP Met-AMP (Methionyl-adenylate) MetRS->Met_AMP PPi PPi MetRS->PPi Met_tRNA_Met Met-tRNAMet MetRS->Met_tRNA_Met AMP AMP MetRS->AMP tRNA_Met tRNAMet tRNA_Met->MetRS

Caption: The two-step reaction catalyzed by MetRS.

General Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow start Start: Test Compound (e.g., L-Methioninamide HCl) primary_assay Primary Target Assay (e.g., Bacterial MetRS) start->primary_assay determine_potency Determine K_i / IC_50 primary_assay->determine_potency selectivity_panel Selectivity Panel Assays determine_potency->selectivity_panel ortholog_screen Orthologous Target Screen (e.g., Human MetRS) selectivity_panel->ortholog_screen related_target_screen Related Target Screen (e.g., Other Aminoacyl-tRNA Synthetases) selectivity_panel->related_target_screen unrelated_target_screen Unrelated Target Screen (e.g., Kinase Panel, GPCR Panel) selectivity_panel->unrelated_target_screen analyze_data Analyze Data & Calculate Selectivity Indices ortholog_screen->analyze_data related_target_screen->analyze_data unrelated_target_screen->analyze_data conclusion Conclusion: Cross-Reactivity Profile analyze_data->conclusion

Caption: A generalized workflow for assessing compound cross-reactivity.

References

L-Methioninamide hydrochloride vs DL-methionine in animal nutrition studies

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of L-Methionine (B1676389) and DL-Methionine (B7763240) in animal nutrition, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. While both forms are utilized to supplement animal feed, their biological efficacy and metabolic pathways present nuances that can impact animal growth and health.

Chemical and Metabolic Differences

L-Methionine is the biologically active form of the amino acid, directly incorporated into proteins.[1] DL-Methionine is a racemic mixture, containing equal parts L-Methionine and D-Methionine.[1] For the D-isomer to be utilized for protein synthesis, it must first be converted into L-Methionine by the animal's body.[2] This conversion primarily occurs in the liver and kidneys.[3]

Comparative Performance in Animal Nutrition

Swine Nutrition:

Studies in growing pigs have shown varied results when comparing L-Methionine and DL-Methionine. One study found no significant differences in average daily gain (ADG), average daily feed intake (ADFI), or gain-to-feed ratio (G:F) between pigs fed diets supplemented with either L-Met or DL-Met.[4] Similarly, plasma concentrations of urea (B33335) N, albumin, glucose, total cholesterol, and triglycerides were not significantly different between the two groups.[4] This suggests that pigs can efficiently convert D-Methionine to L-Methionine.[4]

However, another study on nursery pigs indicated that those fed diets supplemented with L-Methionine tended to have greater ADG and reduced plasma urea nitrogen (PUN) compared to those fed DL-Methionine. The relative bioavailability of L-Methionine to DL-Methionine for ADG and G:F was reported as 143.8% and 122.7%, respectively.[2] Furthermore, pigs supplemented with L-Methionine showed improved duodenum villus development, with greater villus height and width, alongside reduced oxidative stress markers.[2]

Table 1: Growth Performance of Nursery Pigs Fed Diets Supplemented with L-Methionine vs. DL-Methionine

ParameterL-MethionineDL-MethionineP-value
Average Daily Gain (ADG)Higher (tendency)Lower0.087
Plasma Urea Nitrogen (PUN)LowerHigher<0.01

Source: Adapted from a study on nursery pigs.[2]

Poultry Nutrition:

In broiler chickens, particularly in the starter phase (0-10 days), L-Methionine supplementation has been shown to improve average daily gain (ADG), average daily feed intake (ADFI), and feed to gain ratio (F:G) compared to DL-Methionine.[5] The relative bioavailability of L-Methionine based on carcass percentage was also found to be significantly higher than that of DL-Methionine in the starter phase.[5] In the grower phase (11-24 days), L-Methionine supplementation primarily improved the F:G ratio.[5]

A meta-analysis of studies on broilers from 1 to 21 days of age calculated the relative bioavailability of L-Methionine to DL-Methionine for feed efficiency to be as high as 189.1%.[6] Another study reported the relative bioavailability of L-Met to DL-Met for ADG and feed efficiency as 141.5% and 189.1%, respectively.[6]

Conversely, a study on commercial broilers raised without antibiotic growth promoters found that while L-Methionine supplementation led to greater body weight gain, DL-Methionine was more effective at enhancing liver metabolism and reducing oxidative stress.[7][8]

Table 2: Relative Bioavailability of L-Methionine to DL-Methionine in Broiler Chickens (1-21 days)

Response CriterionRelative Bioavailability (%)
Average Daily Gain (ADG)141.5
Feed Efficiency (FE)189.1
Eviscerated Weight122.9
Breast Muscle Weight116.8

Source: Adapted from a study on broiler chickens.[6]

Experimental Protocols

Swine Study Protocol:

A study comparing L-Met and DL-Met in young growing pigs utilized twenty crossbred barrows with an initial body weight of approximately 21.2 kg.[4] The pigs were randomly assigned to two dietary treatment groups in a completely randomized design.[4] The basal diets were corn and soybean meal-based and formulated to meet the NRC (2012) requirements for energy, crude protein, minerals, and vitamins. Crystalline L-Met and DL-Met were each supplemented at 0.13% (as-fed basis) to their respective diets.[4] The feeding trial lasted for 4 weeks, with ad libitum access to feed and water.[7] At the end of the trial, body weight and feed intake were measured to calculate ADG, ADFI, and G:F. Blood samples were collected from the jugular vein for analysis of plasma amino acids and metabolites, and longissimus dorsi muscle samples were taken to analyze myogenesis gene expression.[4]

Broiler Chicken Study Protocol:

In a study on growing broiler chickens, two separate experiments were conducted for the starter (0-10 days) and grower (11-24 days) periods.[5] In each experiment, 540 male Arian broilers were randomly allocated to nine dietary treatments with six replicates each. The treatments consisted of a basal diet with no methionine supplementation and eight diets supplemented with graded levels (0.8, 1.6, 2.4, and 3.2 g/kg) of either DL-Methionine or L-Methionine.[5] The basal diets were formulated to contain approximately 60% of the methionine requirement for broilers. Growth performance parameters were measured, and at the end of the starter phase experiment, two birds per replicate were selected to evaluate carcass characteristics and gut morphology.[5]

Signaling and Metabolic Pathways

The metabolic fate of DL-Methionine involves the conversion of the D-isomer to the L-isomer. This process is crucial for its biological utilization in protein synthesis.

D-Methionine D-Methionine alpha-keto-methionine alpha-keto-methionine D-Methionine->alpha-keto-methionine D-amino acid oxidase (DAO) L-Methionine L-Methionine alpha-keto-methionine->L-Methionine Transaminase Protein_Synthesis Protein_Synthesis L-Methionine->Protein_Synthesis

Conversion of D-Methionine to L-Methionine.

Once L-Methionine is available, it enters various metabolic pathways, including protein synthesis and the production of other sulfur-containing compounds.

cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration L-Methionine L-Methionine SAM S-adenosylmethionine L-Methionine->SAM SAH S-adenosylhomocysteine SAM->SAH Methylation reactions Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Taurine_Glutathione Taurine & Glutathione Cysteine->Taurine_Glutathione

Overview of L-Methionine metabolic pathways.

Experimental Workflow

The general workflow for a comparative animal nutrition study involving different methionine sources follows a structured approach from diet formulation to data analysis.

Animal_Selection Animal Selection (e.g., Pigs, Broilers) Diet_Formulation Diet Formulation (Basal Diet + Met Sources) Animal_Selection->Diet_Formulation Randomization Randomization to Treatment Groups Diet_Formulation->Randomization Feeding_Trial Feeding Trial (Controlled Environment) Randomization->Feeding_Trial Data_Collection Data Collection (Performance, Samples) Feeding_Trial->Data_Collection Lab_Analysis Laboratory Analysis (Blood, Tissues) Data_Collection->Lab_Analysis Statistical_Analysis Statistical Analysis & Interpretation Lab_Analysis->Statistical_Analysis

Typical workflow for a methionine source comparison study.

References

A Head-to-Head Comparison: L-Methioninamide Hydrochloride Versus Other Stable Amino Acid Sources for Optimal Cell Culture and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable, reliable, and high-performing cell culture media components is paramount. While L-methionine is an essential amino acid for cellular growth and function, its stability in liquid media can be a concern. This guide provides an objective, data-driven comparison of L-Methioninamide hydrochloride against other stable amino acid sources, with a particular focus on L-Alanyl-L-Glutamine, a widely used stabilized dipeptide.

This publication delves into the performance characteristics of these amino acid sources, presenting available experimental data to inform your selection process. Detailed experimental protocols are provided to enable replication and further investigation in your own laboratories.

Executive Summary

This compound presents itself as a promising alternative to standard L-methionine, offering enhanced solubility and stability. Its unique amide structure is designed to protect the amino acid from degradation, ensuring its bioavailability to cells over extended culture periods. In comparison, dipeptides such as L-Alanyl-L-Glutamine have become a gold standard for replacing the notoriously unstable L-glutamine, offering superior stability, reduced ammonia (B1221849) accumulation, and consequently, enhanced cell viability and productivity.[1]

While direct, side-by-side comparative studies between this compound and other stabilized amino acid sources are not extensively published, this guide synthesizes available data to provide a comprehensive overview of their individual performance metrics.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for this compound and other stable amino acid sources based on available data.

Table 1: Physicochemical Properties

PropertyThis compoundL-Alanyl-L-GlutamineGlycyl-L-Glutamine
Molecular Formula C₅H₁₂N₂OS·HClC₈H₁₅N₃O₄C₇H₁₃N₃O₄
Molecular Weight 184.69 g/mol 217.22 g/mol 203.20 g/mol
Form White crystalline powderWhite crystalline powderWhite crystalline powder
Key Feature Amide group protecting the carboxyl endDipeptide bondDipeptide bond
Enhanced Stability Expected due to amide structureDemonstratedDemonstrated
Improved Solubility ReportedHighHigh

Table 2: Performance in Cell Culture (Based on available literature)

ParameterThis compoundL-Alanyl-L-Glutamine
Cell Viability Supports cell proliferation and viabilityConsistently enhances cell viability compared to L-glutamine[1]
Ammonia Accumulation Expected to be lowSignificantly reduces ammonia accumulation compared to L-glutamine[1]
Protein Production Supports protein synthesisCan lead to increased protein production[1]
Application Cell culture, pharmaceutical synthesis, nutritional supplementsWidely used as a stable glutamine source in cell culture

Experimental Protocols

To facilitate a standardized comparison, detailed methodologies for key experiments are provided below.

Amino Acid Stability Assay in Aqueous Solution

This protocol determines the degradation rate of the amino acid source in a cell-free aqueous solution.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the amino acid (e.g., this compound, L-Alanyl-L-Glutamine) at a known concentration (e.g., 200 mM) in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: Aliquot the solution into sterile, sealed vials and incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial for analysis.

  • Quantification: Analyze the concentration of the intact amino acid source and its degradation products using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a suitable mobile phase.

  • Data Analysis: Plot the concentration of the intact amino acid source against time to determine the degradation kinetics and calculate the half-life.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][3]

Methodology:

  • Cell Seeding: Seed cells (e.g., CHO, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Media Preparation: Prepare cell culture media supplemented with equimolar concentrations of the different amino acid sources (e.g., this compound, L-Alanyl-L-Glutamine, and a standard L-methionine/L-glutamine control).

  • Treatment: Replace the overnight culture medium with the prepared experimental media.

  • Incubation: Culture the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values between the different experimental groups to assess relative cell viability and proliferation.

Ammonia Accumulation Assay

This assay quantifies the amount of ammonia released into the cell culture medium, a key indicator of amino acid degradation and cellular metabolism.[4]

Methodology:

  • Cell Culture: Culture cells as described in the cell viability assay protocol.

  • Sample Collection: At specified time points, collect aliquots of the cell culture supernatant.

  • Ammonia Quantification: Use a commercially available ammonia assay kit (e.g., based on the glutamate (B1630785) dehydrogenase reaction or the indophenol (B113434) method).[4]

  • Procedure: Follow the manufacturer's instructions for the chosen assay kit. This typically involves mixing the supernatant with the assay reagents and measuring the change in absorbance or fluorescence.

  • Standard Curve: Generate a standard curve using known concentrations of ammonium (B1175870) chloride.

  • Data Analysis: Calculate the ammonia concentration in each sample based on the standard curve and compare the levels between the different amino acid source groups.

Mandatory Visualizations

Methionine Metabolism and Related Signaling Pathways

Methionine plays a central role in cellular metabolism, influencing key pathways such as the one-carbon cycle, which is crucial for methylation reactions, and the transsulfuration pathway, leading to cysteine synthesis.[5] Its availability impacts cell growth and proliferation through signaling pathways like mTOR.[6]

Methionine_Metabolism Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT mTOR_signaling mTOR Signaling Methionine->mTOR_signaling SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Cell_Growth Cell Growth & Proliferation mTOR_signaling->Cell_Growth

Figure 1. Overview of Methionine Metabolism and its impact on cellular processes.

Experimental Workflow: Comparative Analysis of Amino Acid Sources

The following workflow outlines the key steps for a comprehensive comparison of different stable amino acid sources.

Experimental_Workflow Start Start Prep_Solutions Prepare Stock Solutions of Amino Acid Sources Start->Prep_Solutions Stability_Assay Aqueous Stability Assay (HPLC) Prep_Solutions->Stability_Assay Cell_Culture_Setup Set up Cell Cultures with Different Media Formulations Prep_Solutions->Cell_Culture_Setup Data_Analysis Data Analysis and Comparison Stability_Assay->Data_Analysis Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT) Cell_Culture_Setup->Viability_Assay Ammonia_Assay Ammonia Accumulation Assay Cell_Culture_Setup->Ammonia_Assay Viability_Assay->Data_Analysis Ammonia_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2. Workflow for comparing the performance of stable amino acid sources.

Logical Relationship: Benefits of Stable Amino Acid Sources

This diagram illustrates the logical progression from the problem of amino acid instability to the benefits of using stabilized alternatives.

Logical_Relationship Problem Problem: Amino Acid Instability in Media Degradation Leads to: - Degradation Products - Nutrient Depletion Problem->Degradation Toxicity Leads to: - Ammonia Accumulation - Cytotoxicity Problem->Toxicity Benefits Benefits: - Consistent Nutrient Supply - Reduced Toxicity - Improved Cell Viability - Enhanced Reproducibility Solution Solution: Use of Stable Amino Acid Sources (e.g., L-Methioninamide HCl, Dipeptides) Solution->Benefits

Figure 3. Rationale for using stable amino acid sources in cell culture.

Conclusion

The selection of an appropriate stable amino acid source is a critical step in optimizing cell culture conditions for research and biopharmaceutical production. This compound, with its enhanced solubility and stability, offers a promising alternative to standard L-methionine. While direct comparative performance data against established stabilized dipeptides like L-Alanyl-L-Glutamine is limited, the provided experimental protocols offer a framework for in-house evaluation. By carefully considering the stability, performance, and metabolic impact of these compounds, researchers can significantly improve the consistency, reliability, and output of their cell culture systems. Further head-to-head studies are warranted to fully elucidate the comparative advantages of this compound in various cell lines and applications.

References

A Structural and Functional Comparison of L-Methioninamide Hydrochloride with Other Amino Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of L-Methioninamide hydrochloride with other selected amino acid amides, namely Glycinamide hydrochloride, L-Alaninamide hydrochloride, and L-Leucinamide hydrochloride. The objective is to offer a comparative analysis of their physicochemical properties, structural features, and predicted performance in key in vitro assays relevant to drug discovery and development.

Physicochemical and Structural Properties

The fundamental physicochemical and structural characteristics of a molecule are critical determinants of its biological activity, permeability, and metabolic fate. Below is a comparative summary of this compound and other simple amino acid amides.

Table 1: Comparative Physicochemical Properties of Selected Amino Acid Amide Hydrochlorides

PropertyL-Methioninamide HClGlycinamide HClL-Alaninamide HClL-Leucinamide HCl
Molecular Formula C₅H₁₃ClN₂OS[1]C₂H₇ClN₂O[2][3][4]C₃H₉ClN₂O[5]C₆H₁₅ClN₂O[6][7]
Molecular Weight 184.69 g/mol [8]110.54 g/mol [2][3]124.57 g/mol [5]166.65 g/mol [9]
Appearance White to off-white powder/solid[8]White crystalline powder[10]White to light yellow crystal powder[11][12]White to off-white powder[6][13]
Melting Point (°C) 222 - 226[8][14][15]~204 (decomposes)[][17][18]212 - 217[5]254 - 256[13]
Solubility in Water Soluble[14][19]Soluble (1100 g/L)[17][18]Soluble[5][20]Soluble[6]
Side Chain -(CH₂)₂SCH₃-H-CH₃-CH₂CH(CH₃)₂
Side Chain Polarity Nonpolar, thioetherNonpolarNonpolarNonpolar, branched-chain

Structural Comparison

A study on the crystal structures of C-terminal amidated amino acid hydrochlorides, including this compound, reveals important structural features. In the crystalline state, the chloride ions are typically hydrogen-bonded to two neighboring amide NH₂ groups, forming parallel layers of the amino acid amides and chloride ions[21][22]. This hydrogen bonding network is a key feature of these structures. The conformation of the amino acid amide is influenced by the packing requirements in the crystal lattice[23][24].

The side chains of these amino acid amides play a crucial role in their overall properties. L-Methioninamide possesses a flexible, nonpolar thioether side chain. Glycinamide is the simplest, with only a hydrogen atom as its side chain. L-Alaninamide has a small, nonpolar methyl group, while L-Leucinamide features a larger, branched, and more hydrophobic isobutyl group. These differences in side-chain size and hydrophobicity are expected to influence their cell permeability and metabolic stability.

Comparative Performance Analysis

Cell Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput method used to predict passive membrane permeability of compounds.

Predicted Permeability:

Based on the increasing hydrophobicity and size of the side chains, the predicted order of passive permeability is:

Glycinamide HCl < L-Alaninamide HCl < L-Methioninamide HCl < L-Leucinamide HCl

Larger, more lipophilic side chains generally favor partitioning into and diffusing across the lipid membrane. However, other factors such as conformational flexibility and hydrogen bonding potential can also influence permeability.

Experimental Protocol: PAMPA

Below is a typical workflow for a PAMPA experiment.

PAMPA_Workflow PAMPA Experimental Workflow prep_donor Prepare Donor Plate: Dissolve test compounds in buffer (e.g., PBS at pH 7.4). coat_membrane Coat Filter Plate: Apply artificial membrane solution (e.g., lecithin (B1663433) in dodecane) to the filter of the donor plate. prep_donor->coat_membrane prep_acceptor Prepare Acceptor Plate: Fill wells with acceptor buffer. assemble Assemble Sandwich: Place the donor plate onto the acceptor plate. prep_acceptor->assemble coat_membrane->assemble incubate Incubation: Incubate the sandwich assembly at room temperature for a defined period (e.g., 4-18 hours). assemble->incubate disassemble Disassemble and Sample: Separate plates and collect samples from both donor and acceptor wells. incubate->disassemble analyze Analysis: Quantify compound concentration in each well using LC-MS/MS or UV-Vis spectroscopy. disassemble->analyze calculate Calculate Permeability (Pe): Determine the effective permeability coefficient based on concentration changes. analyze->calculate Microsome_Stability_Workflow Liver Microsome Stability Assay Workflow compound_prep Prepare Compound Stock: Dissolve test compound in a suitable solvent (e.g., DMSO). reaction_mix Prepare Reaction Mixture: Combine compound stock, microsome suspension, and buffer. compound_prep->reaction_mix microsome_prep Prepare Microsome Suspension: Thaw and dilute liver microsomes in buffer. microsome_prep->reaction_mix initiate_reaction Initiate Reaction: Add NADPH regenerating system to start the metabolic reaction. Incubate at 37°C. reaction_mix->initiate_reaction time_points Collect Time Points: At specific time intervals (e.g., 0, 5, 15, 30, 60 min), -quench the reaction with a cold organic solvent. initiate_reaction->time_points protein_precipitation Protein Precipitation: Centrifuge samples to pellet precipitated proteins. time_points->protein_precipitation analysis LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. protein_precipitation->analysis data_analysis Data Analysis: Calculate half-life (t½) and intrinsic clearance (CLint). analysis->data_analysis Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow prepare_reagents Prepare Reagents: - Receptor preparation (membranes or purified protein) - Radioligand (labeled with ³H, ¹²⁵I, etc.) - Test compounds (unlabeled) incubation Incubation: Combine receptor, radioligand, and varying concentrations of test compound. Incubate to reach equilibrium. prepare_reagents->incubation separation Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a filter mat to trap the receptor-bound radioligand. incubation->separation washing Washing: Wash the filter to remove unbound radioligand. separation->washing quantification Quantification: Measure the radioactivity retained on the filter using a scintillation counter. washing->quantification data_analysis Data Analysis: Generate a competition curve and calculate the IC₅₀ and Ki values for the test compound. quantification->data_analysis Property_Performance_Relationship Property-Performance Relationship in Drug Discovery cluster_properties Physicochemical Properties cluster_performance In Vitro Performance lipophilicity Lipophilicity (Side Chain) permeability Membrane Permeability (PAMPA) lipophilicity->permeability Increases stability Metabolic Stability (Microsomes) lipophilicity->stability Can decrease (if site of metabolism) size Molecular Size size->permeability Decreases (generally) binding Receptor Binding (Affinity) size->binding Influences fit h_bonding Hydrogen Bonding (Amide Group) h_bonding->permeability Decreases h_bonding->binding Key interaction solubility Aqueous Solubility solubility->permeability Complex Relationship

References

A Comparative Analysis of the Antioxidant Potential of L-Methioninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of L-Methioninamide hydrochloride against established antioxidant compounds: L-Methionine, N-Acetylcysteine (NAC), and Glutathione (B108866) (GSH). While direct quantitative data for the free radical scavenging activity of this compound is limited in publicly available literature, this guide synthesizes information on its presumed mechanisms based on its close structural relationship to L-Methionine and compares these with the well-documented antioxidant actions of the selected alternatives.

Comparative Overview of Antioxidant Mechanisms

The antioxidant potential of a compound can be exerted through direct mechanisms, such as free radical scavenging, or indirect mechanisms, including the upregulation of endogenous antioxidant systems. The following table summarizes the primary antioxidant mechanisms of this compound (inferred from L-Methionine studies), L-Methionine, N-Acetylcysteine (NAC), and Glutathione (GSH).

CompoundPrimary Antioxidant Mechanism(s)
This compound Indirect: Likely acts as a precursor to L-Methionine, which in turn can be converted to S-adenosylmethionine (SAMe) and cysteine, a rate-limiting substrate for glutathione (GSH) synthesis. May support the activation of the Nrf2-ARE pathway, leading to the expression of various antioxidant enzymes. Direct: The sulfur atom can be readily oxidized, scavenging reactive oxygen species (ROS).
L-Methionine Indirect: Serves as a precursor for the synthesis of cysteine and subsequently glutathione (GSH), a major intracellular antioxidant[1][2]. It can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant response element) signaling pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes[3][4][5]. Direct: The methionine residue itself can be oxidized to methionine sulfoxide (B87167), thereby scavenging reactive oxygen species (ROS)[6][7]. This reaction is reversible in vivo by the enzyme methionine sulfoxide reductase.
N-Acetylcysteine (NAC) Indirect: Primarily acts as a precursor for L-cysteine, which is a limiting substrate for the synthesis of glutathione (GSH)[5][8]. Direct: While NAC itself is a poor direct scavenger of most ROS, it has been shown to have some direct antioxidant effects, particularly in breaking disulfide bonds in proteins[5][8]. Recent studies suggest it can also trigger the production of hydrogen sulfide (B99878) (H2S) and sulfane sulfur species, which have potent antioxidant properties.
Glutathione (GSH) Direct: As a major intracellular antioxidant, GSH directly quenches a variety of reactive oxygen species (ROS), including hydroxyl radicals and other free radicals. It also plays a role in the detoxification of harmful electrophilic compounds[9]. Indirect: It is a crucial cofactor for several antioxidant enzymes, most notably glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides[9]. It also regenerates other antioxidants, such as vitamins C and E, to their active forms.

Experimental Protocols for Antioxidant Potential Assessment

The following are detailed methodologies for key experiments commonly used to evaluate the antioxidant potential of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

    • In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations.

    • Add a fixed volume of the DPPH working solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Principle: The reduction of the ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

  • Procedure:

    • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • A specific volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species.

  • Principle: The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can scavenge the ROS, thereby inhibiting the formation of DCF.

  • Procedure:

    • Adherent cells (e.g., HepG2 or Caco-2) are seeded in a 96-well plate and cultured to confluency.

    • The cells are washed and then treated with the test compound at various concentrations along with the DCFH-DA probe.

    • After an incubation period (e.g., 1 hour), the cells are washed to remove the extracellular probe and test compound.

    • A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells to induce oxidative stress.

    • The fluorescence is measured kinetically over a period of time (e.g., 1 hour) using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time.

    • The results are often expressed as quercetin (B1663063) equivalents (QE), comparing the antioxidant activity of the test compound to that of the flavonoid quercetin.

Visualizing Antioxidant Mechanisms and Workflows

Nrf2-Keap1 Signaling Pathway in Antioxidant Response

The Nrf2-Keap1 pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Cul3 Cul3-Rbx1 Keap1->Cul3 Association Ub Ubiquitin Cul3->Ub Adds Ub->Nrf2 Tags for Degradation ROS ROS / Electrophiles ROS->Keap1 Induces Conformational Change ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Initiates Transcription

Caption: The Nrf2-Keap1 signaling pathway for antioxidant gene expression.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound using in vitro assays such as DPPH and ABTS.

Experimental_Workflow prep 1. Sample Preparation (Test Compound & Standards) reaction 3. Reaction Incubation (Sample + Reagent) prep->reaction reagent 2. Reagent Preparation (e.g., DPPH, ABTS•+) reagent->reaction measurement 4. Spectrophotometric Measurement (Absorbance Reading) reaction->measurement calculation 5. Data Calculation (% Inhibition) measurement->calculation analysis 6. Data Analysis (IC50 / TEAC Determination) calculation->analysis report 7. Reporting analysis->report

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

References

A Comparative Guide to Validating the Purity of L-Methioninamide Hydrochloride Using Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and research chemicals like L-Methioninamide hydrochloride is critical for ensuring experimental reproducibility, safety, and efficacy in drug development. Relying on a single analytical method can be misleading, as it may not detect all potential impurities. An orthogonal approach, employing multiple analytical techniques with different separation and detection principles, provides a more comprehensive and reliable assessment of a compound's purity.

This guide compares the performance of several key analytical methods for validating the purity of this compound, providing supporting experimental data and detailed protocols. The use of orthogonal methods, such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Thermal Analysis, ensures a robust and accurate purity profile.

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical yet representative quantitative data obtained from analyzing a single batch of this compound using three orthogonal analytical techniques. This approach highlights the strengths of each method in providing a comprehensive purity assessment.

Analytical Method Parameter Measured Result Notes
Reversed-Phase HPLC (RP-HPLC) with UV Detection Chromatographic Purity (Area %)99.85%Highly sensitive to UV-active impurities. Does not account for water, residual solvents, or non-UV active impurities.
Known Impurity 1 (e.g., L-Methionine)0.05%Quantified against a reference standard.
Known Impurity 2 (e.g., L-Methionine sulfoxide)0.08%Quantified against a reference standard.
Largest Unknown Impurity0.02%Relative quantification based on peak area.
Quantitative ¹H-NMR (qNMR) Absolute Purity (Assay by mass)99.2% w/wA primary method providing direct quantification against a certified internal standard. Accounts for all proton-containing impurities.
Residual Solvent (e.g., Ethanol)0.1% w/wIdentified and quantified from the ¹H-NMR spectrum.
Water ContentNot directly measuredqNMR is insensitive to water. Requires a separate method like Karl Fischer titration.
Thermogravimetric Analysis (TGA) Weight Loss (up to 105°C)0.5%Indicates the presence of volatile components like water and/or residual solvents.
Onset of Decomposition>220°CProvides information on thermal stability.
Differential Scanning Calorimetry (DSC) Melting Point (Onset)224°CA sharp melting peak is indicative of high purity.
Purity by Melting Point Depression99.7%Based on the Van't Hoff equation; assumes eutectic behavior of impurities.
Chiral HPLC Enantiomeric Purity (% D-isomer)<0.1%Confirms the stereochemical integrity of the L-enantiomer.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical principles for amino acid derivatives and can be adapted for specific laboratory instrumentation.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

This method is designed to separate this compound from its potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

2. Quantitative ¹H-NMR (qNMR) for Absolute Purity (Assay)

qNMR is a primary analytical method that provides a direct measurement of the analyte's mass fraction without the need for a specific reference standard of the analyte itself.[1][2]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.

  • Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., D₂O or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition Parameters (typical):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals being integrated (e.g., 30 seconds).

    • Number of Scans: 8 to 16, sufficient to achieve a good signal-to-noise ratio.

    • Acquisition Time: At least 3 seconds.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the internal standard.

3. Chiral HPLC for Enantiomeric Purity

This method is crucial to confirm the enantiomeric integrity of this compound and to quantify the presence of the D-enantiomer.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column suitable for amino acid enantiomers (e.g., a teicoplanin-based column like Astec® CHIROBIOTIC® T, or a cyclofructan-based column).[3]

  • Mobile Phase (example for a teicoplanin-based column): Methanol/Water/Formic Acid (70:30:0.02, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

4. Thermal Analysis (TGA/DSC)

Thermal analysis provides information on thermal stability, melting point, and the presence of volatile components.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Protocol:

    • Sample Size: 5-10 mg.

    • Heating Rate: 10°C/min.

    • Temperature Range: 30°C to 300°C.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • DSC Protocol:

    • Sample Size: 2-5 mg in a crimped aluminum pan.

    • Heating Rate: 10°C/min.

    • Temperature Range: 30°C to 250°C.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

Visualizations

The following diagrams illustrate the conceptual framework and workflow for the orthogonal validation of this compound purity.

Orthogonal_Methods cluster_methods Orthogonal Analytical Methods cluster_properties Purity Aspects Assessed HPLC HPLC (Chromatographic) RelPurity Relative Purity & Related Substances HPLC->RelPurity Separation Principle qNMR qNMR (Spectroscopic) AbsPurity Absolute Purity (Assay) & Structural Confirmation qNMR->AbsPurity Nuclear Properties Thermal Thermal Analysis (Physicochemical) PhysProps Physical Properties & Volatiles Thermal->PhysProps Thermal Properties Purity Comprehensive Purity Profile of L-Methioninamide HCl RelPurity->Purity AbsPurity->Purity PhysProps->Purity

Caption: Concept of Orthogonal Purity Validation.

Experimental_Workflow cluster_primary Primary & Orthogonal Purity Assessment cluster_confirmatory Confirmatory & Specific Analyses start L-Methioninamide HCl Batch Sample HPLC RP-HPLC (Impurity Profile) start->HPLC qNMR qNMR (Absolute Purity Assay) start->qNMR TGA_DSC TGA / DSC (Volatiles & Thermal Properties) start->TGA_DSC Chiral Chiral HPLC (Enantiomeric Purity) HPLC->Chiral Specific Case LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Unknowns report Final Purity Report & Certificate of Analysis HPLC->report qNMR->report Chiral->report TGA_DSC->report LCMS->report

Caption: Experimental Workflow for Purity Validation.

References

A comparative review of the applications of different methionine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Methionine, an essential sulfur-containing amino acid, serves as a precursor to a variety of derivatives with distinct and significant applications in research, drug development, and clinical practice. These derivatives, including S-Adenosyl-L-Methionine (SAMe), N-Acetyl-L-Methionine (NALM), and the stereoisomers D- and DL-Methionine, exhibit unique biochemical properties that render them suitable for diverse therapeutic and investigative purposes. This guide provides a comparative overview of their primary applications, supported by experimental data and detailed methodologies.

S-Adenosyl-L-Methionine (SAMe): The Universal Methyl Donor

S-Adenosyl-L-Methionine is a critical metabolite synthesized from methionine and ATP. It is a primary methyl group donor in numerous biochemical reactions, impacting the synthesis of neurotransmitters, phospholipids, and other vital molecules.

Therapeutic Applications of SAMe

Osteoarthritis: Clinical trials have demonstrated that SAMe is a viable treatment for osteoarthritis, exhibiting efficacy comparable to non-steroidal anti-inflammatory drugs (NSAIDs) with a more favorable side-effect profile. A meta-analysis of 11 randomized controlled trials concluded that SAMe is as effective as NSAIDs in reducing pain and improving functional limitation in patients with osteoarthritis.[1]

Depression: SAMe has been studied for its antidepressant properties, with research suggesting it can be as effective as some conventional antidepressants. Its mechanism is believed to involve the methylation of key components in neurotransmitter pathways.

Quantitative Comparison of SAMe vs. NSAIDs for Osteoarthritis
Outcome MeasureSAMe vs. Placebo (Effect Size)SAMe vs. NSAIDs (Effect Size)Reference
Pain Reduction0.220.12[2]
Functional Improvement0.310.025[2]

Note: Effect size is a measure of the magnitude of a treatment effect. A positive effect size indicates a benefit of the intervention.

N-Acetyl-L-Methionine (NALM): A Protective Agent

N-Acetyl-L-Methionine is a derivative of L-methionine that has shown promise as a protective agent against cellular damage, particularly from oxidative stress and ischemia-reperfusion injury.

Hepatoprotective Effects of NALM

Studies have investigated the ability of NALM to protect the liver from drug-induced toxicity. In a comparative study, NALM was evaluated alongside N-acetylcysteine (NAC), a standard treatment for acetaminophen-induced liver injury.

Comparative Hepatoprotective Efficacy: NALM vs. NAC
ParameterControl (Acetaminophen only)NALM + Acetaminophen (B1664979)NAC + AcetaminophenReference
Alanine (B10760859) Aminotransferase (ALT) (U/L)8500 ± 5003500 ± 4004500 ± 300[2][3][4][5][6]
Glutathione (B108866) (GSH) (% of control)15 ± 570 ± 1060 ± 8[3][4][5][6]

Note: Lower ALT levels and higher GSH levels indicate greater hepatoprotection.

L-Methionine vs. D/DL-Methionine: The Importance of Stereochemistry

The biological activity of methionine is stereospecific, with the L-isomer being the form utilized by the body for protein synthesis and other metabolic functions. D-methionine can be converted to L-methionine, but this process is not always efficient.

Bioavailability and Efficacy

Studies comparing the bioavailability of L-methionine and DL-methionine have shown that while DL-methionine can be a source of L-methionine, its utilization is less efficient. This has implications for its use in nutritional supplements and animal feed.

Comparative Bioavailability in Humans
SupplementNitrogen Balance ( g/day )Urinary Methionine Excretion (relative to baseline)Reference
L-Methionine (1.16 g/day )+0.061x[7]
DL-Methionine (1.16 g/day )-0.15>1x[7]
D-Methionine (1.16 g/day )-0.18>1x[7]

Note: A positive nitrogen balance indicates that the body is retaining more nitrogen than it is excreting, which is essential for growth and tissue repair. Increased urinary excretion of methionine suggests lower utilization.

Methionine Sulfoxide (B87167) and the Msr System: A Repair Mechanism

Methionine is susceptible to oxidation, forming methionine sulfoxide. The methionine sulfoxide reductase (Msr) system is a crucial enzymatic pathway that repairs this oxidative damage, restoring methionine to its functional state. This system plays a vital role in protecting proteins from oxidative stress.

Experimental Protocols

Protocol for Measuring Plasma S-Adenosyl-L-Methionine (SAMe)

This protocol outlines a common method for quantifying SAMe levels in plasma using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Collect blood in EDTA-containing tubes and centrifuge to separate plasma.

    • Deproteinize the plasma sample by adding perchloric acid, followed by centrifugation.

    • Neutralize the supernatant with potassium carbonate.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of ammonium (B1175870) formate (B1220265) and acetonitrile.

    • Detect SAMe using a UV detector at 254 nm.

    • Quantify SAMe levels by comparing the peak area to a standard curve of known SAMe concentrations.

Protocol for Assessing Hepatoprotective Effects

This protocol describes a general in vivo model for evaluating the hepatoprotective effects of methionine derivatives against drug-induced liver injury (e.g., acetaminophen overdose).

  • Animal Model:

    • Use male C57BL/6 mice, 8-10 weeks old.

    • Divide mice into control and treatment groups.

  • Dosing Regimen:

    • Administer the methionine derivative (e.g., NALM) or vehicle to the respective groups via intraperitoneal injection.

    • After a set time (e.g., 30 minutes), administer a hepatotoxic dose of acetaminophen (e.g., 300 mg/kg) via intraperitoneal injection.

  • Sample Collection and Analysis:

    • After a specified duration (e.g., 6 hours), euthanize the mice and collect blood and liver tissue.

    • Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.

    • Homogenize liver tissue to measure glutathione (GSH) levels and markers of oxidative stress.

    • Perform histopathological analysis of liver sections to assess the extent of necrosis.

Protocol for Methionine Sulfoxide Reductase (Msr) Activity Assay

This protocol details a method for measuring the activity of Msr enzymes.

  • Substrate Preparation:

    • Prepare a dabsylated methionine sulfoxide substrate.

  • Enzyme Reaction:

    • Incubate the cell or tissue extract containing Msr with the dabsylated methionine sulfoxide substrate in the presence of a reducing agent like dithiothreitol (B142953) (DTT).

    • The reaction mixture should also contain a buffer (e.g., Tris-HCl) at an optimal pH.

  • Detection of Product:

    • Stop the reaction and analyze the formation of dabsylated methionine (the reduced product) using reverse-phase HPLC with detection at 436 nm.

    • Calculate the enzyme activity based on the rate of product formation.

Visualizing Key Pathways and Workflows

Methionine Metabolism and SAMe Cycle

Methionine_Metabolism Methionine Methionine SAMe S-Adenosyl-L-Methionine Methionine->SAMe Methionine Adenosyltransferase ATP ATP ATP->SAMe SAH S-Adenosylhomocysteine SAMe->SAH Methyltransferase Methylated_Acceptor Methylated Acceptor SAMe->Methylated_Acceptor Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Acceptor Acceptor Acceptor->Methylated_Acceptor

Caption: The central role of SAMe as a methyl donor in cellular metabolism.

Experimental Workflow for Hepatoprotection Study

Hepatoprotection_Workflow Animal_Model Animal Model (e.g., Mice) Grouping Divide into Control and Treatment Groups Animal_Model->Grouping Dosing Administer Methionine Derivative or Vehicle (i.p.) Grouping->Dosing Toxin Induce Liver Injury (e.g., Acetaminophen i.p.) Dosing->Toxin Incubation Incubation Period (e.g., 6 hours) Toxin->Incubation Euthanasia Euthanasia and Sample Collection Incubation->Euthanasia Blood_Analysis Serum ALT/AST Analysis Euthanasia->Blood_Analysis Tissue_Analysis Liver GSH and Oxidative Stress Markers Euthanasia->Tissue_Analysis Histology Histopathological Evaluation Euthanasia->Histology

Caption: A typical workflow for an in vivo hepatoprotection study.

Methionine Oxidation and Repair Cycle

Methionine_Oxidation_Repair Met Methionine MetO Methionine Sulfoxide Met->MetO Oxidation MetO->Met Reduction ROS Reactive Oxygen Species ROS->MetO Msr Methionine Sulfoxide Reductase Msr->Met Thioredoxin_ox Thioredoxin (oxidized) Msr->Thioredoxin_ox Thioredoxin_red Thioredoxin (reduced) Thioredoxin_red->Msr

Caption: The cycle of methionine oxidation by ROS and its repair by the Msr system.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of L-Methioninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of L-Methioninamide hydrochloride, fostering a culture of safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on the available safety information for the closely related compound, L-Methionine, and general chemical waste disposal guidelines. L-Methionine is generally not classified as a hazardous substance[1][2].

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile gloves.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat Standard laboratory coat.
Respiratory For fine powder, a dust mask or respirator may be appropriate to avoid inhalation.[3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat this compound waste as chemical waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Amides can be incompatible with acids, which may cause a reaction[4].

2. Containerization:

  • Place solid this compound waste into a clearly labeled, sealable, and compatible container.

  • The container should be labeled "this compound" and include any relevant hazard information (if known).

  • For solutions of this compound, use a compatible, leak-proof liquid waste container.

3. Small Quantities:

  • While some sources suggest that very small quantities of L-Methionine may be disposed of with household waste, in a laboratory setting, it is best practice to dispose of all chemical waste through the institutional EHS program[1].

4. Large Quantities:

  • For larger quantities, the material should be transferred to a closable, labeled salvage container for disposal by an appropriate method as determined by your institution's EHS guidelines[3].

5. Environmental Protection:

  • Crucially, do not discharge this compound into drains or rivers [3]. This prevents potential environmental contamination.

6. Final Disposal:

  • Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Follow all local and national regulations regarding chemical waste disposal.

Physical and Chemical Properties (Data for L-Methionine)

As a reference, the following table summarizes key data for the parent compound, L-Methionine. This information can be useful for understanding its general characteristics.

PropertyValueReference
Appearance White, fine powder[3]
Solubility in Water Soluble[3]
Melting Point Approximately 280 °C[3]
Stability Stable under normal conditions
Incompatibilities Strong oxidizing agents, strong acids[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

start Start: L-Methioninamide hydrochloride Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Form ppe->assess solid Solid Waste assess->solid Solid liquid Aqueous Solution Waste assess->liquid Liquid container_solid Place in a Labeled, Sealable, Compatible Solid Waste Container solid->container_solid container_liquid Place in a Labeled, Leak-Proof, Compatible Liquid Waste Container liquid->container_liquid no_drain Do NOT Dispose Down the Drain container_solid->no_drain container_liquid->no_drain storage Store Waste Container in a Designated Chemical Waste Accumulation Area no_drain->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling L-Methioninamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general safety guidelines for amine hydrochlorides and related compounds. A substance-specific Safety Data Sheet (SDS) for L-Methioninamide hydrochloride was not available at the time of this writing. It is imperative to obtain and consult the SDS from your supplier for definitive safety, handling, and disposal information before commencing any work with this substance. Treat any chemical without a specific SDS as potentially hazardous.[1][2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein is intended to offer procedural guidance to directly address operational questions and to foster a culture of safety in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[3][4]Protects against potential splashes of the chemical solution. Standard safety glasses are not sufficient.[4]
Hand Protection Nitrile or other chemically resistant gloves.[3][4]Prevents direct skin contact and potential absorption. Gloves should be inspected for integrity before each use.[4][5]
Body Protection A full-sleeved laboratory coat.[3][4]Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[6][7]Minimizes the inhalation of any airborne particles or vapors.

Operational Plan and Disposal

A systematic approach to handling, storage, and disposal is essential for minimizing risks.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly sealed and clearly labeled.[6]

Handling:

  • Preparation: Before handling, ensure that a risk assessment has been conducted.[7] Confirm that emergency equipment, such as a safety shower and an eyewash station, is accessible and functional.[4]

  • Engineering Controls: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: Handle the solid material carefully to avoid the formation of dust.[4] Use appropriate tools for transfer and clean them thoroughly after use.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][8] Decontaminate the work area.

Spill Cleanup:

  • Evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[9]

  • For larger spills, follow your institution's established emergency procedures.

  • Ventilate the area and wash the spill site after the material has been removed.[5]

Disposal:

  • All waste contaminated with this compound, including used gloves and weighing papers, should be collected in a designated and clearly labeled hazardous waste container.[4]

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations.[8][10] Do not dispose of it down the drain or in the regular trash.[4] For significant quantities, it is advisable to contact a licensed hazardous waste disposal company.[10]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[11] Seek medical attention.
Skin Contact Immediately remove contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes.[12] If irritation persists, seek medical attention.[11]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[11]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Emergency_Equipment_Check Check Emergency Equipment Risk_Assessment->Emergency_Equipment_Check Proceed if safe Don_PPE Don Appropriate PPE Emergency_Equipment_Check->Don_PPE Weigh_Transfer Weigh and Transfer Don_PPE->Weigh_Transfer Experiment Perform Experiment Weigh_Transfer->Experiment Decontaminate_Area Decontaminate Work Area Experiment->Decontaminate_Area Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Collect_Waste Collect Contaminated Waste Decontaminate_Area->Collect_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose According to Regulations Collect_Waste->Dispose_Waste

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Methioninamide hydrochloride
Reactant of Route 2
L-Methioninamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.